N,N'-bis-(propargyl-PEG4)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H63ClN2O8 |
|---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
InChI Key |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOCC#C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis-(propargyl-PEG4)-Cy5 is a bifunctional, fluorescent labeling reagent of significant interest in the fields of chemical biology, drug discovery, and molecular imaging. This molecule incorporates a bright, far-red cyanine 5 (Cy5) fluorophore, providing excellent spectral properties for sensitive detection with minimal background autofluorescence. The core utility of this compound lies in its two terminal propargyl groups, which serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These propargyl groups are attached to the Cy5 core via flexible polyethylene glycol (PEG4) linkers, enhancing aqueous solubility and providing spatial separation between the dye and its conjugation target. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound, with a focus on its utility in fluorescent labeling of biomolecules and its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a specialized chemical probe designed for high-specificity bioconjugation. Its key features are summarized below.
Data Presentation: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [1] |
| Molecular Weight | 819.48 g/mol | [2] |
| CAS Number | 2107273-08-3 | [2][3][4][5] |
| Appearance | (Typically) Dark blue solid | |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [1] |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ at 649 nm | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4] |
Key Applications
The bifunctional nature of this compound makes it a versatile tool for a range of applications in life science research and drug development.
Fluorescent Labeling of Biomolecules
The primary application of this reagent is the fluorescent tagging of azide-modified biomolecules. Through the highly efficient and bioorthogonal CuAAC click reaction, the Cy5 fluorophore can be covalently attached to proteins, nucleic acids, lipids, or other molecules that have been metabolically, enzymatically, or chemically functionalized with an azide group. This enables a wide array of downstream applications, including:
-
Live-Cell Imaging: Tracking the localization and dynamics of labeled biomolecules within living cells. The far-red emission of Cy5 is particularly advantageous for minimizing cellular autofluorescence.
-
Single-Molecule Tracking: Observing the movement and behavior of individual molecules to understand complex biological processes such as protein-protein interactions and membrane dynamics.
-
Flow Cytometry and Fluorescence Microscopy: Quantifying and visualizing labeled cells or subcellular components.
PROTAC Synthesis
This compound can serve as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, one propargyl group can be conjugated to an E3 ligase ligand and the other to a target protein ligand, with the Cy5 core providing a means to track the PROTAC's distribution and engagement with its targets.
Experimental Protocols
General Protocol for Fluorescent Labeling of Azide-Modified Proteins
This protocol describes the covalent attachment of this compound to a protein that has been functionalized with azide groups.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving the dye
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a stock solution of the azide-modified protein in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with a 2-5 fold molar excess of this compound.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which can be identified by its characteristic blue color and by monitoring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
-
-
Characterization and Storage:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy.
-
Store the labeled protein under appropriate conditions (e.g., at 4°C or -80°C), protected from light.
-
Conceptual Workflow for PROTAC Synthesis
This section outlines a conceptual workflow for the synthesis of a fluorescent PROTAC using this compound as a linker. This is a multi-step process that requires expertise in organic synthesis.
Logical Workflow:
-
Synthesis of Azide-Functionalized Ligands: Synthesize or procure the target protein ligand and the E3 ligase ligand, each functionalized with an azide group.
-
Sequential Click Reactions:
-
Step 1: Mono-conjugation: React the azide-functionalized E3 ligase ligand with a sub-stoichiometric amount of this compound to favor the formation of a mono-alkyne intermediate. This reaction would be carried out using the CuAAC protocol described above. The product would be purified by chromatography (e.g., HPLC).
-
Step 2: Second Conjugation: React the purified mono-alkyne intermediate with the azide-functionalized target protein ligand, again using the CuAAC protocol.
-
-
Purification and Characterization: The final fluorescent PROTAC would be purified by preparative HPLC and its identity and purity confirmed by LC-MS and NMR spectroscopy.
Mandatory Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Molecular components of this compound.
Diagram 2: Experimental Workflow for Fluorescent Labeling
Caption: Workflow for labeling biomolecules using click chemistry.
Diagram 3: Conceptual Signaling Pathway Investigation
Caption: Investigating receptor trafficking with a labeled ligand.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in cell biology, drug discovery, and proteomics. Its bright, far-red fluorescence and bifunctional nature enable the straightforward and efficient labeling of a wide range of biomolecules through click chemistry. Furthermore, its potential application as a fluorescent linker in the development of trackable PROTACs opens up new avenues for studying and modulating protein degradation. The experimental protocols and conceptual workflows provided in this guide serve as a comprehensive resource for the effective utilization of this valuable reagent in cutting-edge scientific research.
References
An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent dye and bifunctional linker. It is intended for researchers, scientists, and drug development professionals working in fields such as chemical biology, bioconjugation, and targeted therapeutics.
Core Properties and Specifications
This compound is a cyanine-based fluorescent dye functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. The Cy5 core provides bright, far-red fluorescence, which is advantageous for biological imaging due to minimal autofluorescence from cells and tissues.[1] The terminal propargyl groups, containing alkyne functionalities, enable covalent attachment to azide-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3] The tetraethylene glycol (PEG4) linkers enhance the hydrophilicity and water solubility of the molecule, which is crucial for its use in aqueous biological environments.[1]
This dual functionality makes this compound a versatile tool for constructing sophisticated molecular probes and theranostic agents.[1] It can be used to link two different molecules to a fluorescent scaffold or to create dimeric conjugates. A significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C47H63ClN2O8[2][3][7] |
| Molecular Weight | 819.5 g/mol [1][2] |
| CAS Number | 2107273-08-3[2][3][7] |
| Appearance | Solid |
| Purity | Typically >97%[2][3] |
| Excitation Maximum (λex) | 649 nm[2] |
| Emission Maximum (λem) | 667 nm[2] |
| Extinction Coefficient | 232,000 M⁻¹cm⁻¹[2] |
| Solubility | Soluble in DMSO, DMF, and DCM; low solubility in water[2][7] |
| Storage Conditions | -20°C, desiccated[2] |
Chemical Structure
The structure of this compound consists of a central Cy5 core, which is a polymethine dye. Two propargyl-PEG4 arms are attached to the nitrogen atoms of the indolenine rings of the Cy5 core.
IUPAC Name: 2-((1E,3E)-5-((E)-3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-1-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-3H-indol-1-ium chloride[3]
SMILES Code: CC1(C)C(/C=C/C=C/C=C2N(CCOCCOCCOCCOCC#C)C(C=CC=C3)=C3C/2(C)C)=--INVALID-LINK--C4=CC=CC=C41.[Cl-][3]
Caption: Chemical structure of this compound.
Experimental Protocols
General Protocol for CuAAC Labeling of an Azide-Containing Biomolecule
This protocol describes the conjugation of this compound to a biomolecule (e.g., protein, nucleic acid) that has been functionalized with an azide group.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
-
Anhydrous DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of CuSO4 in water.
-
Prepare a 100 mM solution of THPTA in water or a DMSO/water mixture.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with a 2- to 5-fold molar excess of the this compound solution.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting fluorescently labeled biomolecule using a size-exclusion chromatography column (e.g., a desalting column) to remove unreacted dye, copper catalyst, and other small molecules.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the biomolecule (e.g., at 280 nm for proteins) and the Cy5 dye (at ~649 nm).
-
Caption: General workflow for CuAAC labeling.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in several areas of research and development.
-
PROTAC Development: As a bifunctional linker, it can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the Cy5 core serving as a fluorescent tag for tracking the PROTAC in cells.[4][5][6]
-
Fluorescence Microscopy and Imaging: Conjugates of this compound can be used as probes for various imaging techniques, including cellular and live-cell imaging, and potentially super-resolution microscopy.[1] The far-red fluorescence of Cy5 minimizes background from cellular autofluorescence, leading to a high signal-to-noise ratio.[1]
-
Bioconjugation and Molecular Probe Synthesis: The dual propargyl groups allow for the attachment of two different molecular entities, enabling the creation of complex, multifunctional probes for studying biological processes.[1] For example, one propargyl group could be attached to a targeting ligand (e.g., an antibody or peptide) and the other to a therapeutic agent or another imaging modality.
-
Flow Cytometry and Fluorescence In Situ Hybridization (FISH): Cy5-labeled probes are widely used in flow cytometry for cell sorting and analysis, and in FISH for detecting specific DNA or RNA sequences within cells.[1]
Caption: Key applications of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound - CAS:2107273-08-3 - KKL Med Inc. [kklmed.com]
- 7. This compound | 2107273-08-3 [amp.chemicalbook.com]
Technical Guide: Spectroscopic and Application Properties of N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional cyanine dye. This document details its key spectral characteristics, provides a comprehensive protocol for its spectral measurement, and illustrates a common experimental workflow for its application in bioconjugation.
Core Spectroscopic and Physicochemical Data
This compound is a fluorescent linker molecule widely utilized in bioorthogonal chemistry.[1][2] Its structure incorporates the well-characterized Cy5 fluorophore, a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and two terminal propargyl groups.[3] These propargyl groups enable covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][4]
The quantitative spectral and physical data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 649 nm | [1][2][4] |
| Emission Maximum (λem) | 667 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [1][3] |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [1] |
| Molecular Weight | 819.5 g/mol | [1][3] |
| Solubility | DMSO, DMF, DCM | [1][3] |
| Storage Conditions | -20°C, protected from light | [1] |
Experimental Protocol: Measurement of Excitation and Emission Spectra
This section outlines a detailed methodology for the accurate determination of the excitation and emission spectra of this compound using a fluorescence spectrophotometer.
1. Materials and Reagents:
-
This compound
-
Spectroscopic grade solvent (e.g., dimethyl sulfoxide (DMSO) or methanol)
-
Micro-volume quartz cuvette with a 1 cm path length
-
Fluorescence spectrophotometer equipped with a xenon lamp excitation source and a photomultiplier tube (PMT) detector.
2. Instrument Setup and Calibration:
-
Power on the xenon lamp of the spectrophotometer and allow it to warm up for at least 30 minutes to ensure a stable light output.
-
Perform an instrument self-calibration or system initialization as per the manufacturer's instructions. This typically includes wavelength accuracy and intensity checks.
-
Set the excitation and emission slit widths. A narrow slit width (e.g., 2-5 nm) is recommended to achieve high spectral resolution.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen spectroscopic grade solvent (e.g., 1 mg/mL in DMSO). Ensure the dye is fully dissolved.
-
Prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects. A typical starting concentration is in the low micromolar range.
-
Transfer the working solution to the quartz cuvette. Ensure there are no air bubbles in the light path.
4. Measurement of Emission Spectrum:
-
Set the excitation wavelength to the known absorption maximum of the dye, which is 649 nm.[1][2]
-
Set the emission scan range. For Cy5 derivatives, a range of 660 nm to 800 nm is appropriate.
-
Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).
5. Measurement of Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (approximately 667 nm).
-
Set the excitation scan range. A suitable range would be from 550 nm to 660 nm.
-
Acquire the excitation spectrum. The peak of this spectrum should correspond to the excitation maximum (λex).
6. Data Analysis:
-
Process the acquired spectra using the instrument's software. This may include background subtraction and smoothing.
-
Identify and record the peak wavelengths for both the excitation and emission spectra.
-
The Stokes shift can be calculated by subtracting the excitation maximum from the emission maximum.
Experimental Workflow: Protein Labeling via Click Chemistry
This compound is frequently used for the fluorescent labeling of biomolecules that have been metabolically or chemically modified to contain an azide group. The following diagram illustrates a typical workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified protein.
This workflow begins with the preparation of the azide-modified protein and the this compound dye. These components are then combined in a reaction mixture containing a copper(II) sulfate catalyst, a copper-chelating ligand (such as TBTA or BTTAA) to stabilize the copper(I) oxidation state, and a reducing agent like sodium ascorbate to reduce Cu(II) to the active Cu(I) species. Following incubation, the resulting fluorescently labeled protein is purified from unreacted dye and reaction components, typically using size-exclusion chromatography. The final labeled protein can then be characterized by methods such as SDS-PAGE with fluorescence scanning and mass spectrometry to confirm successful conjugation.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolabscientific.com [biolabscientific.com]
- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
N,N'-bis-(propargyl-PEG4)-Cy5 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional fluorescent dye vital for advanced molecular labeling and imaging techniques.
Core Molecular Data
This compound is a specialized cyanine dye functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. This structure allows for the attachment of the dye to azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
| Property | Value |
| Molecular Formula | C47H63ClN2O8 |
| Molecular Weight | 819.5 g/mol [1][2][3] |
| CAS Number | 2107273-08-3 |
| Excitation Maximum (λex) | 649 nm |
| Emission Maximum (λem) | 667 nm |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water.[3][4] |
Experimental Protocol: Fluorescent Labeling of Azide-Modified Biomolecules via Click Chemistry
This protocol details a general method for conjugating this compound to a biomolecule (e.g., a protein or nucleic acid) that has been functionalized with an azide group.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (freshly prepared)
-
DMSO (anhydrous)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of TBTA or THPTA in DMSO/water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add the TBTA or THPTA ligand to the reaction mixture.
-
Add the CuSO4 solution. The final concentration of copper should be catalytic (e.g., 0.1-1 mM).
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[5]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Purification:
-
Purify the Cy5-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or spin columns to yield the final, labeled product.[1]
-
Workflow for Biomolecule Labeling and Cellular Imaging
The following diagram illustrates the general workflow from labeling a target protein with this compound to its application in cellular imaging.
References
Solubility of N,N'-bis-(propargyl-PEG4)-Cy5 in aqueous and organic solvents
An In-depth Technical Guide on the Solubility of N,N'-bis-(propargyl-PEG4)-Cy5 in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fluorescent dye conjugate crucial for various applications in biomedical research and drug development. Understanding the solubility of this molecule is paramount for its effective use in experimental design, particularly in labeling and imaging studies.
Core Concepts: Molecular Structure and its Influence on Solubility
The solubility of this compound is dictated by the interplay of its three key components: the Cy5 core, the two propargyl groups, and the two polyethylene glycol (PEG4) linkers.
-
Cyanine 5 (Cy5) Core: The Cy5 core is a large, hydrophobic aromatic structure. By itself, Cy5 exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]
-
Propargyl Groups: The terminal alkyne functions of the propargyl groups are primarily for "click" chemistry conjugation and have a minor impact on the overall solubility.
-
Polyethylene Glycol (PEG4) Linkers: PEGylation, the attachment of PEG chains, is a well-established method to increase the aqueous solubility of hydrophobic molecules.[3][4] The four repeating ethylene glycol units in each PEG4 linker enhance the hydrophilicity of the entire molecule.[5] However, for this compound, the relatively short PEG4 chains provide limited enhancement to its aqueous solubility.
Solubility Profile of this compound
The combination of the hydrophobic Cy5 core and the hydrophilic PEG4 linkers results in a molecule with amphiphilic properties. A summary of its solubility in various solvents is presented below.
| Solvent Type | Solvent Name | Solubility |
| Aqueous | Water | Low solubility |
| Organic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble |
Table 1: Qualitative Solubility of this compound.[6]
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The following is a detailed methodology for determining the aqueous solubility of this compound, adapted from the standard shake-flask method.[4]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermostatic shaker
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). The exact amount should be more than what is expected to dissolve.
-
-
Equilibration:
-
Tightly cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 20 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with PBS.
-
Measure the absorbance of the dilutions at the maximum absorption wavelength of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer.
-
-
Concentration Determination:
-
Prepare a standard curve using known concentrations of this compound in a suitable organic solvent (e.g., DMSO) due to its poor aqueous solubility.
-
Use the standard curve to determine the concentration of the dye in the aqueous supernatant. The Beer-Lambert law (A = εbc) can be applied, where A is the absorbance, ε is the molar extinction coefficient (for Cy5, this is approximately 250,000 cm⁻¹M⁻¹), b is the path length, and c is the concentration.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound.
Aqueous Solubility Determination Workflow
Logical Relationships in Solubility
The solubility of this compound is a result of competing molecular characteristics. The following diagram illustrates this relationship.
Factors Influencing Solubility
References
- 1. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 7. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
Synthesis and Purification of N,N'-bis-(propargyl-PEG4)-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional cyanine dye derivative crucial for advanced bioconjugation applications, including the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a fluorescent labeling reagent and a homo-bifunctional linker. Its core structure consists of the well-known Cy5 cyanine dye, which provides intense fluorescence in the far-red region of the spectrum, minimizing background autofluorescence from biological samples. The Cy5 core is symmetrically substituted on both nitrogen atoms with propargyl-terminated polyethylene glycol (PEG4) chains. The terminal propargyl (alkyne) groups are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the efficient and specific covalent attachment of the dye to azide-modified biomolecules. The hydrophilic PEG4 linkers enhance the aqueous solubility of the molecule and reduce non-specific binding.[1]
This guide details a plausible synthetic route, a robust purification protocol, and methods for the characterization of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C47H63ClN2O8 | [2][3] |
| Molecular Weight | 819.5 g/mol | [1][2][3] |
| Appearance | Dark blue solid | Inferred |
| Purity | ≥95% (typically) | [2][3] |
| Excitation Maximum (λex) | ~649 nm | [2][3] |
| Emission Maximum (λem) | ~667 nm | [2][3] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at λex | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water | [1][2] |
| Storage Conditions | -20°C, protected from light and moisture | [2][3] |
Synthesis of this compound
The synthesis of this compound can be approached through the N-alkylation of a suitable cyanine dye precursor with a propargyl-PEG4 halide or tosylate. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Indocyanine green or a suitable Cy5 carboxylic acid precursor
-
1-(2-(2-(2-Propargyloxyethoxy)ethoxy)ethoxy)ethyl tosylate (Propargyl-PEG4-OTs)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask dried under an inert atmosphere (Argon or Nitrogen), dissolve the Cy5 precursor (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add Propargyl-PEG4-OTs (2.5 equivalents) to the solution, followed by the addition of DIPEA (5 equivalents). The excess of the alkylating agent and base is to ensure complete bis-alkylation.
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take between 12 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding the reaction mixture dropwise to a large volume of cold diethyl ether. The precipitate is then collected by filtration or centrifugation.
Purification of this compound
The purification of cyanine dyes can be challenging due to their high polarity and potential for aggregation. A multi-step purification strategy is often necessary to achieve high purity.
Caption: General purification workflow for this compound.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Silica gel or C18 reversed-phase silica gel
-
Solvents for chromatography (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Water, Triethylamine (TEA))
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Column Chromatography:
-
Normal Phase: The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the streaking of the polar dye on the silica gel.
-
Reversed-Phase: For highly polar cyanine dyes, reversed-phase chromatography is often more effective. The crude product is dissolved in a minimal amount of the mobile phase and loaded onto a C18 column. A gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) is used for elution.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or analytical HPLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
-
Final Purification by Preparative HPLC: For obtaining very high purity, a final purification step using preparative reversed-phase HPLC is recommended.
-
Lyophilization: The final pure product is often obtained as a solid after lyophilization from a solution in water/acetonitrile or water/tert-butanol.
Characterization
The successful synthesis and purification of this compound should be confirmed by a combination of analytical techniques.
| Analytical Technique | Expected Outcome |
| HPLC | A single major peak in the chromatogram, indicating high purity. The retention time will be dependent on the specific column and mobile phase used. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a prominent peak corresponding to the molecular ion of the product. For this compound, the expected [M]+ peak would be at m/z corresponding to C47H63N2O8+. |
| ¹H NMR | The ¹H NMR spectrum should show characteristic peaks for the Cy5 core protons, the PEG linker methylene protons, and the terminal alkyne proton. Integration of the peaks should be consistent with the number of protons in the structure. |
| UV-Vis Spectroscopy | The absorption spectrum in a suitable solvent (e.g., DMSO or methanol) should show a characteristic strong absorption peak around 649 nm. The molar extinction coefficient can be calculated using the Beer-Lambert law. |
| Fluorescence Spectroscopy | The fluorescence emission spectrum, when excited at the absorption maximum, should show a strong emission peak around 667 nm. |
Applications in Bioconjugation
The bifunctional nature of this compound makes it a versatile tool for various bioconjugation applications. The two terminal alkyne groups allow for the coupling of two different azide-containing molecules or for crosslinking applications.
Caption: Applications of this compound in bioconjugation.
This guide provides a framework for the synthesis and purification of this compound. Researchers should note that optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity for their specific applications.
References
An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: Mechanism of Action in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe N,N'-bis-(propargyl-PEG4)-Cy5, focusing on its mechanism of action in click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective application of this versatile molecule in their work. This guide details the core properties of the molecule, its role in bioconjugation, experimental protocols, and potential challenges.
Core Properties of this compound
This compound is a bifunctional cyanine dye that has gained significant traction in the field of bioconjugation. Its structure features a central Cy5 core, a highly fluorescent and photostable dye, flanked by two polyethylene glycol (PEG) linkers, each terminating in a propargyl group.[1] This unique architecture provides a combination of desirable properties for biological applications.
The Cy5 core is responsible for the molecule's spectral properties, absorbing light in the far-red region of the spectrum and emitting in the near-infrared. This is particularly advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[2] The tetraethylene glycol (PEG4) linkers are hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous biological environments.[1] The two terminal propargyl groups contain alkyne functionalities, which are the reactive handles for click chemistry.[1]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C47H63ClN2O8 | [3] |
| Molecular Weight | 819.5 g/mol | [3] |
| CAS Number | 2107273-08-3 | [3] |
| Excitation Maximum (λex) | 649 nm | [3] |
| Emission Maximum (λem) | 667 nm | [3] |
| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [3] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [3] |
Mechanism of Action in Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism of action for this compound in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne groups of the dye and an azide-functionalized molecule.[2]
The CuAAC reaction is characterized by its high yield, broad functional group tolerance, and favorable kinetics in aqueous environments, making it ideal for labeling biomolecules such as proteins, peptides, and nucleic acids.[2] The reaction is significantly accelerated in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
The general mechanism of the CuAAC reaction is as follows:
-
Formation of Copper(I) Acetylide: The terminal alkyne of the propargyl group reacts with the Cu(I) catalyst to form a copper(I) acetylide intermediate.
-
Cycloaddition: This intermediate then reacts with an azide-modified molecule in a [3+2] cycloaddition.
-
Formation of Triazole: The reaction yields a stable 1,4-disubstituted triazole product, covalently linking the Cy5 dye to the target molecule.
References
Propargyl Group Reactivity in N,N'-bis-(propargyl-PEG4)-Cy5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the propargyl groups in N,N'-bis-(propargyl-PEG4)-Cy5, a cyanine 5 fluorescent dye functionalized with two terminal alkynes via polyethylene glycol (PEG4) linkers. The presence of these propargyl groups enables highly specific and efficient covalent bond formation through various chemical ligation strategies, making this molecule a versatile tool for fluorescent labeling of biomolecules in complex biological systems.
Core Reactivity: The Terminal Alkyne
The key to the utility of this compound lies in the reactivity of its terminal alkyne moieties. This functional group is particularly notable for its participation in "click chemistry" reactions, which are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including aqueous environments. The two primary and most utilized reactions involving the propargyl group are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that involves the formation of a stable triazole ring from the reaction of a terminal alkyne (the propargyl group) and an azide. This reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is rapid and can be performed at room temperature in aqueous buffers, making it suitable for labeling sensitive biological molecules.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is an alternative to CuAAC that obviates the need for a cytotoxic copper catalyst. In SPAAC, the alkyne is activated by incorporating it into a strained ring system (e.g., cyclooctyne). The inherent ring strain of the cyclooctyne readily reacts with an azide to form a triazole linkage. While this compound itself does not contain a strained alkyne, it is the reaction partner to molecules that do. The propargyl groups of this dye will react with azide-modified biomolecules in the presence of a copper catalyst, or azide-modified biomolecules can be designed to participate in SPAAC with a strained alkyne partner.
Quantitative Data on Propargyl Group Reactivity
The following table summarizes typical quantitative data for the key reactions involving propargyl groups. The data is representative of reactions with similar alkyne-modified dyes and provides an estimate of the expected performance of this compound.
| Parameter | CuAAC (Copper-catalyzed) | SPAAC (Strain-promoted) | Sonogashira Coupling |
| Second-order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻¹ - 10¹ | 10¹ - 10² |
| Typical Reaction Time | 0.5 - 4 hours | 1 - 12 hours | 2 - 24 hours |
| Typical Temperature | Room Temperature | Room Temperature | Room Temp. to 100 °C |
| Biocompatibility | Moderate (Copper toxicity) | High | Low (Requires organic solvents and catalysts) |
| Required Functional Groups | Alkyne + Azide | Strained Alkyne + Azide | Alkyne + Aryl/Vinyl Halide |
Experimental Protocols
General Protocol for CuAAC Labeling of an Azide-Modified Protein
-
Prepare Protein Sample: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Stocks:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound (to a final concentration of 2-5 molar equivalents relative to the protein).
-
CuSO₄ and THPTA premixed in a 1:5 molar ratio (to a final copper concentration of 1 mM).
-
Sodium ascorbate (to a final concentration of 5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess reagents and purify the labeled protein using a desalting column or dialysis.
-
Analysis: Confirm labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and quantify the degree of labeling using UV-Vis spectroscopy.
General Protocol for SPAAC Labeling of an Azide-Modified Protein with a Strained Alkyne
Note: This protocol describes the reaction of an azide-modified protein with a generic strained alkyne. The propargyl groups of this compound would be the reaction partner in a scenario where the biomolecule is modified with a strained alkyne.
-
Prepare Protein Sample: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stock: Prepare a 10 mM stock solution of the strained alkyne (e.g., a DBCO derivative) in DMSO.
-
Reaction Assembly:
-
To the azide-modified protein solution, add the strained alkyne to a final concentration of 5-10 molar equivalents.
-
-
Incubation: Incubate the reaction at room temperature or 37 °C for 2-12 hours, protected from light.
-
Purification: Purify the labeled protein using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE and UV-Vis spectroscopy.
Visualizing Workflows and Pathways
Experimental Workflow for Protein Labeling via CuAAC
Caption: Workflow for labeling an azide-modified protein with a propargyl-Cy5 dye using CuAAC.
Logical Relationship of Click Chemistry Reactions
Caption: Logical diagram illustrating the two primary click chemistry pathways for a propargyl-functionalized dye.
Signaling Pathway Application: Imaging Receptor Internalization
Caption: Workflow for using Propargyl-Cy5 to visualize the internalization of a cell surface receptor.
An In-depth Technical Guide on the Application of Bifunctional Fluorescent Linkers in PROTAC Development, with a focus on N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the potency and effectiveness of the resulting molecule. This technical guide provides a comprehensive overview of the use of bifunctional fluorescent linkers in PROTAC development, with a specific focus on the structural and functional characteristics of N,N'-bis-(propargyl-PEG4)-Cy5. While specific performance data for PROTACs utilizing this particular linker are not extensively available in peer-reviewed literature, this guide furnishes a robust framework for its application by drawing parallels with structurally similar polyethylene glycol (PEG)-based linkers. Detailed experimental protocols for PROTAC synthesis via click chemistry and subsequent evaluation of protein degradation are provided, alongside templates for data presentation and visualization of key biological pathways and experimental workflows.
Introduction to PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This catalytic mode of action allows for the degradation of proteins that have been traditionally considered "undruggable."[2]
The linker is not merely a passive spacer but plays a crucial role in determining the overall efficacy of a PROTAC.[1] Its length, composition, and attachment points can significantly impact the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility, cell permeability, and pharmacokinetic properties.[3]
This compound: A Bifunctional Fluorescent Linker for PROTAC Synthesis
This compound is a polyethylene glycol (PEG)-based PROTAC linker that incorporates a Cy5 fluorescent dye.[4] Its key structural features offer several advantages for PROTAC development:
-
Dual Propargyl Groups: The two terminal alkyne functionalities allow for the covalent attachment of two separate molecules, such as a POI ligand and an E3 ligase ligand, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[] This highly efficient and specific reaction is widely used in the synthesis of complex biomolecules.[6]
-
PEG4 Spacers: The tetraethylene glycol (PEG4) chains are hydrophilic, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC. This is particularly beneficial for PROTACs, which are often large molecules with poor solubility.
-
Cy5 Fluorophore: The integrated Cy5 dye allows for direct visualization and tracking of the PROTAC within cellular systems. This feature is invaluable for studies on cellular uptake, localization, and engagement with the target protein.
Physicochemical Properties of this compound
While extensive experimental data on PROTACs specifically utilizing this linker is limited, the fundamental properties of the linker itself are available from commercial suppliers.
| Property | Value |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ |
| Molecular Weight | 819.5 g/mol |
| CAS Number | 2107273-08-3 |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Solubility | Soluble in DMSO, DMF |
| Reactive Groups | 2 x Alkyne |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs using a bifunctional alkyne linker like this compound. These protocols are based on established methods for PROTAC development and may require optimization for specific target proteins and ligands.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of two azide-functionalized ligands (one for the POI and one for the E3 ligase) onto the dual alkyne groups of the this compound linker.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Organic solvent (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., HPLC-grade acetonitrile and water)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent), the azide-functionalized POI ligand (1.1 equivalents), and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC using preparative HPLC.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Evaluation of PROTAC-Mediated Protein Degradation
The efficacy of a synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method for quantifying changes in protein levels.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to high micromolar) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation percentage) values.[7]
-
Data Presentation
Clear and concise presentation of quantitative data is essential for the evaluation and comparison of PROTAC performance.
Table of PROTAC Performance Metrics
Summarize the key degradation parameters in a structured table. While specific data for a PROTAC using this compound is not available, the following serves as a template.
| PROTAC Identifier | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Hypothetical PROTAC-Cy5 | e.g., BRD4 | e.g., HeLa | Data not available | Data not available |
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
References
- 1. Application of Linkers in Chemical Biology [bldpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: A Bifunctional Fluorescent Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional, fluorescent linker designed for advanced applications in bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular assemblies. This document details the core properties of the molecule, its analogs, experimental protocols for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and its application in targeted protein degradation.
Core Concepts: The Molecular Architecture of this compound
This compound is a sophisticated chemical tool that integrates three key functional components into a single molecule:
-
A Cyanine 5 (Cy5) Core: This provides a bright, far-red fluorescent signal, enabling sensitive detection and visualization of the conjugated biomolecules.[1][2] The fluorescence emission in the near-infrared region minimizes background autofluorescence from biological samples, making it ideal for cellular imaging.[1]
-
Two Propargyl Groups: These terminal alkyne functionalities serve as reactive handles for "click chemistry," specifically the highly efficient and bioorthogonal CuAAC reaction. This allows for the covalent and specific attachment of the linker to molecules bearing azide groups.
-
Two Polyethylene Glycol (PEG4) Linkers: The tetraethylene glycol spacers enhance the hydrophilicity and aqueous solubility of the molecule. This is crucial for biological applications, as it reduces aggregation and non-specific binding of the conjugate.[3]
This unique combination of features makes this compound a versatile linker for creating bifunctional molecules. For instance, in the context of PROTACs, the two propargyl groups can be "clicked" to azide-modified ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase.[2][4] The embedded Cy5 fluorophore allows for the tracking and visualization of the resulting PROTAC molecule.
Quantitative Data and Physicochemical Properties
The following tables summarize the key quantitative data for this compound and its common analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C47H63ClN2O8 |
| Molecular Weight | 819.5 g/mol [5][6] |
| CAS Number | 2107273-08-3[5][6] |
| Purity | >97%[5] |
| Excitation Maximum (λex) | 649 nm[5] |
| Emission Maximum (λem) | 667 nm[5] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹[5] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water[5] |
| Storage Conditions | -20°C, protected from light[5] |
Table 2: Properties of Selected this compound Analogs
| Analog Name | Key Structural Difference | Molecular Weight ( g/mol ) | Functional Groups |
| N-methyl-N'-(propargyl-PEG4)-Cy5 | One propargyl-PEG4 arm and one methyl group | Varies | 1x Propargyl, 1x Methyl |
| N-(hydroxy-PEG2)-N'-(propargyl-PEG4)-Cy5 | One propargyl-PEG4 arm and one hydroxy-PEG2 arm | Varies | 1x Propargyl, 1x Hydroxyl |
| Bis-(N,N'-carboxyl-PEG4)-Cy5 | Carboxylic acid terminal groups instead of propargyl groups | 887.5 | 2x Carboxylic Acid |
| Bis-(N,N'-NHS-PEG4)-Cy5 | NHS ester terminal groups instead of propargyl groups | 1081.7 | 2x NHS Ester |
Experimental Protocols
This section provides a detailed methodology for a key experiment utilizing this compound: the bioconjugation to azide-modified proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: CuAAC-Mediated Labeling of an Azide-Modified Protein
This protocol describes the "clicking" of this compound to a protein that has been functionalized with azide groups.
Materials:
-
Azide-modified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO4: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Add the this compound stock solution to the protein solution to achieve a 3- to 10-fold molar excess of the dye over the protein. Gently mix by pipetting.
-
Prepare a catalyst premix by adding 1 part of the CuSO4 stock solution to 5 parts of the THPTA stock solution. Vortex briefly.
-
Add the catalyst premix to the protein-dye mixture to a final copper concentration of 1-2 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle rocking or rotation can improve conjugation efficiency.
-
-
Purification of the Labeled Protein:
-
Purify the Cy5-labeled protein from unreacted dye and catalyst components using a size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).[1]
-
Alternatively, purification can be achieved by dialysis against a large volume of the storage buffer with several buffer changes.
-
-
Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~649 nm (for Cy5).
-
Mass Spectrometry: Confirm the covalent attachment of the Cy5 linker by analyzing the molecular weight of the labeled protein.[1]
-
Signaling Pathways and Applications
A primary application of this compound is in the synthesis of fluorescently tagged PROTACs for targeted protein degradation.
The PROTAC Signaling Pathway
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of protein degradation.
The use of a fluorescent linker like this compound in the PROTAC structure allows for the visualization and tracking of the PROTAC's cellular localization and engagement with its targets.
Experimental Workflow for PROTAC Assembly
The bifunctional nature of this compound allows for a modular assembly of fluorescent PROTACs.
Conclusion
This compound is a powerful and versatile tool for researchers in chemical biology and drug discovery. Its unique combination of a bright, far-red fluorophore with two bioorthogonal "clickable" handles, enhanced by hydrophilic PEG spacers, enables the construction of sophisticated bioconjugates. This is particularly valuable for the synthesis of fluorescently labeled PROTACs, allowing for the direct visualization and study of targeted protein degradation in real-time. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the effective implementation of this advanced chemical probe in research and development.
References
N,N'-bis-(propargyl-PEG4)-Cy5 CAS number: 2107273-08-3
An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5 (CAS: 2107273-08-3)
This technical guide provides comprehensive information on the bifunctional fluorescent linker, this compound, for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its application in bioconjugation, and visual representations of relevant workflows and biological pathways.
Core Properties and Specifications
This compound is a fluorescent labeling reagent that features a Cy5 fluorophore core flanked by two propargyl-functionalized polyethylene glycol (PEG4) chains. The terminal alkyne groups on the PEG chains serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The Cy5 core provides a strong fluorescence signal in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][2] The PEG4 linkers enhance the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding.[3]
Quantitative Data Summary
The key quantitative specifications for this compound are summarized in the table below. This data has been compiled from various suppliers and literature sources.
| Property | Value |
| CAS Number | 2107273-08-3 |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ |
| Molecular Weight | 819.5 g/mol |
| Purity | ≥95% |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coeff. | ~232,000 M⁻¹cm⁻¹ |
| Quantum Yield (Cy5) | 0.27 |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water |
| Storage Conditions | -20°C, protect from light |
Key Applications
The primary application of this compound is in the fluorescent labeling of azide-modified biomolecules via CuAAC. Its bifunctional nature allows for the crosslinking of two different azide-containing molecules or for increasing the labeling density on a single biomolecule. Key application areas include:
-
Fluorescent Labeling: Attaching a bright, photostable far-red fluorophore to proteins, nucleic acids, lipids, and other biomolecules for visualization in techniques such as fluorescence microscopy and flow cytometry.[1]
-
PROTAC Synthesis: Serving as a fluorescent linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] The linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, and the Cy5 fluorophore can be used to assess cellular uptake and localization.
-
Biomolecule Crosslinking: Linking two different azide-modified molecules to study molecular interactions.
Experimental Protocols
The following is a detailed protocol for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to label an azide-modified protein with this compound.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography, to separate the labeled protein from unreacted dye and catalyst components.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
Visualizations
Experimental Workflow for CuAAC Labeling
The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.
Caption: General workflow for labeling an azide-modified biomolecule.
PROTAC Mechanism of Action
This compound can be utilized as a linker in the synthesis of PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Caption: General mechanism of action for a PROTAC.
References
Storing and Handling N,N'-bis-(propargyl-PEG4)-Cy5 Solutions: A Technical Guide
This guide provides an in-depth overview of the best practices for storing and handling N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent cyanine dye linker. Adherence to these protocols is crucial for ensuring the compound's stability, performance, and safety in research and drug development applications. This molecule is a valuable tool for bioconjugation, particularly in "click chemistry" reactions, due to its terminal alkyne groups.
Core Properties and Specifications
This compound is a cyanine-based linker with excitation and emission maxima at approximately 649 nm and 667 nm, respectively.[1][2] The inclusion of two propargyl-PEG4 arms allows for the attachment of this fluorescent probe to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] The polyethylene glycol (PEG) spacers enhance the water solubility of the molecule and its conjugates.[3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C47H63ClN2O8 | [1] |
| Molecular Weight | ~819.5 g/mol | [1] |
| CAS Number | 2107273-08-3 | [1] |
| Purity | Typically >97% | [1] |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [1] |
| Recommended Storage | -20°C | [1][2] |
| Shipping Condition | Ambient Temperature | [1][2] |
Storage and Stability
Proper storage is critical to prevent degradation and maintain the functionality of this compound.
Storage Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Long-term (months to years) | Keep the vial tightly sealed in a dry, dark place.[2] |
| Stock Solution | -20°C | Short-term (days to weeks) | Store as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[2][4] For optimal results, it is best to prepare and use solutions on the same day.[4] |
| -80°C | Longer-term (up to 6 months or 1 year)[4] | Recommended for extended storage of stock solutions.[4] |
Handling and Solution Preparation
Careful handling is essential to prevent contamination and degradation of this hygroscopic and reactive compound.
Acclimatization and Weighing
Before opening, it is imperative to allow the product vial to equilibrate to room temperature for at least one hour.[4] This crucial step prevents the condensation of atmospheric moisture onto the solid, which could lead to hydrolysis and degradation.[4] Weigh the desired amount of the compound quickly in a clean, dry environment.
Solvent Selection and Solubility
This compound is soluble in common organic solvents but has limited solubility in water.[1]
Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Water | Low | [1] |
The choice of solvent should be compatible with the intended downstream application. For biological experiments, DMSO is a common choice for creating a concentrated stock solution that can then be diluted into an aqueous buffer.
Experimental Protocols
The following are generalized protocols and may require optimization for specific experimental conditions.
Preparation of Stock Solutions
-
Acclimatize : Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.[4]
-
Weigh : In a low-humidity environment, weigh the desired amount of the compound.
-
Dissolve : Add the appropriate anhydrous solvent (e.g., DMSO, DMF) to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Mix : Vortex or sonicate briefly to ensure complete dissolution.
-
Store : For immediate use, proceed with the experiment. For storage, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C, protected from light.[4]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the use of this compound to label an azide-containing molecule.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Azide-containing molecule in a compatible buffer or solvent
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
In a reaction tube, combine the azide-containing molecule and the this compound stock solution. A slight molar excess of the dye may be required for efficient labeling.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.[5]
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[5] The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
Upon completion, the labeled conjugate can be purified using appropriate chromatographic methods, such as size-exclusion chromatography or reverse-phase HPLC.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, safety information for structurally related compounds with propargyl groups suggests that caution should be exercised.[6] The propargyl group can be reactive and may pose a fire or explosion risk under certain conditions, such as in the presence of specific metal catalysts.[6]
Personal Protective Equipment (PPE):
-
Eye Protection : Chemical safety goggles or a face shield should be worn.[6]
-
Hand Protection : Use compatible chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection : A laboratory coat and appropriate protective clothing are recommended.[6]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6]
Spill and Disposal:
-
In the event of a spill, absorb the material with an inert substance and dispose of it in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[6]
Visualized Workflows and Logic
The following diagrams illustrate the key workflows and logical considerations for handling this compound.
Caption: Experimental workflow for this compound.
Caption: Logical relationships for optimal handling and storage.
References
N,N'-bis-(propargyl-PEG4)-Cy5 quantum yield and extinction coefficient
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties and applications of N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent dye derivative widely utilized in biological research and drug development.
Core Photophysical Properties
This compound is a cyanine dye functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. This modification allows for its covalent attachment to various molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[1][2] The PEG linkers enhance the water solubility of the dye and its conjugates, a crucial feature for biological applications in aqueous environments.[1]
The key photophysical parameters of this compound are summarized in the table below.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | ~232,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | Not explicitly reported for the derivative; parent Cy5 is ~0.2 - 0.28 | [4] |
| Excitation Maximum (λ_abs) | ~649 nm | [3] |
| Emission Maximum (λ_em) | ~667 nm | [3] |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined experimentally using a spectrophotometer and the Beer-Lambert law.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, DMF)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (typically 1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.
-
Prepare a dilution series: From the stock solution, prepare a series of dilutions with known concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λ_max), which is approximately 649 nm for this compound. Use the same solvent as a blank reference.
-
Plot data: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: The molar extinction coefficient (ε) is the slope of the resulting line, as derived from the Beer-Lambert equation, A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[5][6]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
This compound solution of known absorbance
-
A fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare sample and standard solutions: Prepare a series of dilute solutions of both the this compound and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence emission: Excite the sample and standard solutions at the same wavelength and record their fluorescence emission spectra.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[7][8]
Applications and Workflows
This compound is a versatile tool in bioconjugation and chemical biology, primarily due to its terminal alkyne groups that are amenable to click chemistry.
Click Chemistry Conjugation
The propargyl groups on this compound readily react with azide-functionalized molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This allows for the efficient labeling of biomolecules such as proteins, nucleic acids, and small molecules for fluorescence-based detection and imaging.
Caption: Workflow for labeling a biomolecule using click chemistry.
PROTAC Synthesis
This compound can serve as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] The fluorescent properties of the Cy5 core allow for the tracking and visualization of the PROTAC molecule.
Caption: General workflow for the synthesis of a fluorescent PROTAC.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | 2107273-08-3 [amp.chemicalbook.com]
- 3. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. amsbio.com [amsbio.com]
Methodological & Application
Protocol for Fluorescent Labeling of Azide-Modified Proteins using N,N'-bis-(propargyl-PEG4)-Cy5
This document provides detailed application notes and a comprehensive protocol for the fluorescent labeling of azide-modified proteins with the dual-alkyne cyanine dye, N,N'-bis-(propargyl-PEG4)-Cy5. The methodology is based on the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in protein analysis, tracking, and characterization.
The CuAAC reaction facilitates the formation of a stable triazole linkage between an azide-modified protein and the terminal alkyne groups of the this compound dye.[1][4] This process is catalyzed by a copper(I) ion, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1] To enhance reaction efficiency and protect the protein from potential oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) catalyst.[1][4]
The this compound is a bifunctional linker featuring a bright, far-red Cy5 fluorophore for sensitive detection, hydrophilic PEG4 linkers to improve aqueous solubility, and two terminal propargyl groups.[5][6] This dual-alkyne structure allows for the potential crosslinking of two separate azide-modified molecules or enhanced labeling of a single protein.
Data Presentation
The efficiency of the labeling reaction is influenced by several factors, including the concentrations of the reactants, temperature, and incubation time. The following table summarizes the recommended quantitative parameters for the labeling protocol.
| Parameter | Recommended Concentration/Condition | Notes |
| Azide-Modified Protein | 1-10 µM | Higher concentrations can improve reaction kinetics. Ensure the protein is in an azide-free buffer.[1][4] |
| This compound | 10-100 µM (10-20 fold molar excess over protein) | A molar excess of the alkyne probe helps drive the reaction to completion.[1] |
| Copper(II) Sulfate (CuSO₄) | 50-250 µM | The catalyst precursor for the reaction.[1][7] |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM (5-fold molar excess over CuSO₄) | Stabilizes the Cu(I) ion, accelerates the reaction, and protects the protein.[1][4] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | A freshly prepared solution is crucial for the efficient reduction of Cu(II) to Cu(I).[1][4] |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Avoid buffers containing chelating agents like EDTA.[8] |
| Incubation Time | 1-4 hours at room temperature | Reaction progress can be monitored and optimized based on the specific protein.[1][9] |
| Incubation Temperature | Room Temperature | |
| Final DMSO Concentration | <10% (v/v) | High concentrations of DMSO, often used to dissolve the dye, can cause protein precipitation.[1] |
Experimental Workflow
The following diagram illustrates the key steps in the labeling of azide-modified proteins with this compound.
Experimental Protocols
This protocol is designed for a final reaction volume of 100 µL but can be scaled as needed.
Materials and Reagents
-
Azide-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand
-
Sodium Ascorbate
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
-
Purification column (e.g., desalting column) or dialysis cassette
Preparation of Stock Solutions
-
Azide-Modified Protein: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[4] Store protected from light at -20°C.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[1] This solution is prone to oxidation.
Labeling Protocol
-
In a microcentrifuge tube, add the required volume of the azide-modified protein solution.
-
Add the this compound stock solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein). Mix gently by pipetting.
-
Add the THPTA ligand stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.
-
Adjust the final volume to 100 µL with PBS, pH 7.4.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle shaking or rotation can be applied.
Purification of the Labeled Protein
-
Following incubation, remove unreacted dye and other small molecules.
-
Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).[8] Collect the protein-containing fractions.
-
Dialysis: Alternatively, dialyze the reaction mixture against a large volume of the storage buffer at 4°C with several buffer changes.[8]
Characterization of the Labeled Protein
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.[8] The DOL indicates the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~649 nm (for Cy5).[6][10]
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate solution. | Always use a freshly prepared solution of sodium ascorbate.[1][4] |
| Suboptimal reagent concentrations. | Titrate the concentrations of the dye, copper, and ligand to find the optimal ratio for your specific protein. | |
| Protein Precipitation | High concentration of DMSO. | Keep the final DMSO concentration in the reaction mixture below 10% (v/v).[1] |
| Protein instability under reaction conditions. | Optimize the pH and buffer components. Consider reducing the incubation time. | |
| Non-specific Labeling | High concentration of the alkyne-dye. | Reduce the molar excess of the this compound.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N,N'-bis-(propargyl-PEG4)-Cy5 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N,N'-bis-(propargyl-PEG4)-Cy5 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile, bifunctional fluorescent probe is ideal for labeling a wide range of azide-modified molecules, enabling advanced applications in biological imaging, diagnostics, and therapeutics.
Introduction
This compound is a bright, far-red fluorescent dye featuring two terminal alkyne groups, making it an excellent tool for bio-orthogonal conjugation via click chemistry.[1] The Cy5 core provides strong fluorescence with excitation and emission maxima at approximately 649 nm and 667 nm, respectively, a spectral range that minimizes background autofluorescence in biological samples.[2][3] The two propargyl groups are attached via hydrophilic polyethylene glycol (PEG4) linkers, which enhance water solubility and can reduce non-specific binding of the final conjugate.[1]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne and an azide.[4] This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, and proceeds under mild conditions, including in aqueous solutions and at room temperature.[4]
Key Applications
The bifunctional nature of this compound allows for the creation of complex molecular constructs. Potential applications include:
-
Dual Labeling: Attaching two different azide-containing molecules to a single fluorescent probe.
-
PROTAC Synthesis: Use as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Drug Delivery Systems: Incorporation into drug delivery vehicles for simultaneous tracking and therapeutic action.
-
Advanced Imaging Probes: Development of sophisticated probes for fluorescence resonance energy transfer (FRET) or other advanced imaging techniques.
Quantitative Data Summary
The following tables provide illustrative quantitative data for a typical CuAAC reaction involving this compound and an azide-modified substrate. Actual results may vary depending on the specific reactants and reaction conditions.
Table 1: Reagent Properties
| Reagent | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
| This compound | 819.50[5] | 649[2] | 667[2] | 232,000[2] |
| Azide-modified Substrate (Example) | Varies | N/A | N/A | N/A |
| Product | 819.50 + MW of Substrate | ~649 | ~667 | ~232,000 |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Reactant Concentrations | ||
| This compound | 1 - 10 mM | Initial concentration in the reaction mixture. |
| Azide-modified Substrate | 1.0 - 1.2 equivalents per alkyne group | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.2 equivalents | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.5 - 1.0 equivalents | Reducing agent to generate Cu(I) in situ. Should be prepared fresh. |
| Ligand (e.g., THPTA, TBTA) | 0.2 - 1.0 equivalents | Stabilizes the Cu(I) catalyst, improves reaction rate, and protects biomolecules. A 2:1 to 5:1 ligand to copper ratio is often used.[6] |
| Reaction Conditions | ||
| Solvent | DMF, DMSO, or aqueous buffer | Co-solvents can be used to ensure solubility of all reactants. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by TLC or LC-MS. For dilute solutions or complex biomolecules, longer reaction times or gentle heating may be necessary.[7] |
| Outcome | ||
| Typical Yield | > 90% | CuAAC reactions are known for their high efficiency and yields. |
| Purity (after purification) | > 95% | Achievable with standard purification techniques like HPLC. |
Experimental Protocols
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Store at -20°C, protected from light.
-
Azide-modified Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, DMF, or water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.
-
Ligand (THPTA or TBTA): Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in DMSO or a mixture of DMSO and tert-butanol.
General Protocol for CuAAC Reaction
This protocol is for a 100 µL final reaction volume. Adjust volumes as needed.
-
In a microcentrifuge tube, add the following in order:
-
10 µL of 10 mM this compound stock solution (1.0 equivalent, final concentration 1 mM).
-
22 µL of 10 mM azide-modified substrate stock solution (2.2 equivalents, final concentration 2.2 mM).
-
Solvent (e.g., DMSO or DMF) and/or buffer to bring the volume to 89 µL.
-
-
Vortex the mixture gently.
-
Add 1 µL of 50 mM ligand stock solution (0.5 equivalents, final concentration 0.5 mM).
-
Add 2.5 µL of 20 mM CuSO₄ stock solution (0.5 equivalents, final concentration 0.5 mM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding 7.5 µL of freshly prepared 100 mM sodium ascorbate stock solution (7.5 equivalents, final concentration 7.5 mM).
-
Vortex the reaction mixture thoroughly. Protect from light and allow the reaction to proceed at room temperature for 1-4 hours with gentle shaking.
Purification of the Cy5-Conjugate
Purification is critical to remove the copper catalyst, excess reagents, and unreacted dye. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.
-
Sample Preparation: Quench the reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper. Dilute the reaction mixture with the initial mobile phase of the HPLC gradient.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor at 280 nm (for proteins/peptides) and 650 nm (for Cy5).
-
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Solvent Removal: Lyophilize the collected fractions to obtain the purified product.
Characterization of the Final Product
-
Mass Spectrometry (MS): Confirm the identity and purity of the conjugate by ESI-MS. The observed mass should correspond to the theoretical mass of the final product.[8][9]
-
UV-Vis Spectroscopy: Confirm the presence of the Cy5 dye by measuring the absorbance spectrum. The spectrum should show the characteristic absorbance maximum around 650 nm.[10]
-
Purity Analysis: Assess the purity of the final product by analytical HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Labeling a cell surface receptor via click chemistry.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Labeling with N,N'-bis-(propargyl-PEG4)-Cy5
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, click chemistry has emerged as a powerful and versatile tool for the precise and efficient labeling of biomolecules. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document provides a detailed comparison of these two methodologies for the fluorescent labeling of azide-modified biomolecules with the bifunctional alkyne probe, N,N'-bis-(propargyl-PEG4)-Cy5.
This compound is a valuable reagent featuring a Cy5 fluorophore for detection and two terminal alkyne groups, enabling the potential for dual labeling or the creation of complex molecular architectures such as FRET probes. The choice between CuAAC and SPAAC for conjugation with this dye depends critically on the experimental context, particularly the tolerance of the biological system to copper ions and the desired reaction kinetics.
Comparative Analysis: CuAAC vs. SPAAC
The fundamental distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst for the former, while the latter proceeds without a metal catalyst due to the use of a strained cyclooctyne.[1] This difference has significant implications for biocompatibility, reaction speed, and experimental design.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to aid in the selection of the appropriate click chemistry strategy.
Table 1: General Reaction Parameters
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. | Excellent for in vivo and live-cell applications.[2] |
| Reactants | Terminal alkynes (e.g., this compound) and azides. | Strained cyclooctynes (e.g., DBCO, BCN) and azides. |
| Reaction pH | Tolerates a wide range (pH 4-12).[3] | Generally performed at physiological pH. |
| Side Reactions | Potential for side reactions and protein degradation due to reactive oxygen species generated by the copper catalyst. | Generally very clean with minimal side products, though some strained alkynes can react with thiols. |
| Cost | Terminal alkyne reagents are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
Table 2: Reaction Kinetics
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (k₂) | Typically 10 to 10⁴ M⁻¹s⁻¹ for small molecules.[4] | Highly dependent on the cyclooctyne used: - BCN: ~0.01 M⁻¹s⁻¹ - DBCO: ~1 M⁻¹s⁻¹ |
| Typical Reaction Time | 1-4 hours for protein labeling. | 1-12 hours, depending on the cyclooctyne and reactant concentrations.[2] |
Experimental Protocols
The following are detailed protocols for the labeling of an azide-modified protein with this compound using both CuAAC and SPAAC methodologies.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an azide-modified protein with this compound using a copper(I) catalyst generated in situ.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of chelating agents like EDTA).
-
This compound.
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Purification column (e.g., size-exclusion chromatography (SEC) desalting column).
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure all other stock solutions are prepared and at room temperature.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 3- to 10-fold molar excess. Mix gently by pipetting.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 200 µM. Vortex the mixture gently.
-
-
Initiation of Click Reaction:
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration and degree of labeling (DOL) of the purified conjugate using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized Cy5 dye, as a representative SPAAC reaction. For using this compound in a SPAAC context, the azide and alkyne functionalities would be reversed (i.e., a propargyl-modified protein and an azide-functionalized cyclooctyne).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-Cy5 (or other strained alkyne-Cy5 conjugate).
-
DMSO, anhydrous.
-
Purification column (e.g., SEC desalting column).
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DBCO-Cy5 in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the DBCO-Cy5 stock solution to the protein solution to achieve a 3- to 10-fold molar excess. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, protected from light. Reaction times may need to be optimized based on the specific strained alkyne used.
-
-
Purification of the Labeled Protein:
-
Purify the labeled protein using a size-exclusion chromatography desalting column as described in the CuAAC protocol.
-
-
Characterization:
-
Characterize the purified conjugate by UV-Vis spectrophotometry to determine the protein concentration and DOL.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for protein labeling and a potential application in FRET probe synthesis.
Caption: Workflow for CuAAC labeling of an azide-modified protein.
Caption: Workflow for SPAAC labeling of an azide-modified protein.
References
Application Notes and Protocols for Live Cell Imaging Using N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a versatile fluorescent probe designed for advanced live-cell imaging applications. This molecule incorporates a bright and photostable Cy5 fluorophore, which emits in the far-red spectrum, minimizing cellular autofluorescence and maximizing the signal-to-noise ratio.[1] The two terminal propargyl groups serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the covalent labeling of azide-modified biomolecules.[1][2] The inclusion of two polyethylene glycol (PEG4) linkers enhances the water solubility and biocompatibility of the probe.[1]
The unique homobifunctional nature of this probe, with two alkyne groups, makes it particularly well-suited for applications requiring the crosslinking of two distinct molecular entities. This feature is highly valuable in studying protein-protein interactions, inducing protein dimerization, and in the development of fluorescent Proteolysis Targeting Chimeras (PROTACs).[1][3][4] These application notes provide detailed protocols for utilizing this compound in live-cell imaging, with a focus on its application in studying induced protein dimerization and its role as a fluorescent linker for PROTACs.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [2] |
| Molecular Weight | 819.5 g/mol | [2] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [2] |
| Solubility | Soluble in DMSO, DMF; low solubility in water | [2] |
| Storage | Store at -20°C, protected from light | [2] |
Key Applications in Live Cell Imaging
The primary applications of this compound in live-cell imaging revolve around its ability to covalently link two azide-modified biomolecules.
-
Chemically Induced Dimerization (CID) of Proteins: By introducing azide functionalities into two different proteins of interest (e.g., through metabolic labeling with azide-modified amino acids or genetic code expansion), this compound can be used to induce their dimerization in live cells. The subsequent dimerization can trigger downstream signaling events, which can be monitored in real-time.[5]
-
Fluorescent PROTACs: In the context of targeted protein degradation, this probe can serve as a fluorescent linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC.[1][3][4] The intrinsic fluorescence of the Cy5 moiety allows for the visualization of the PROTAC's cellular uptake, distribution, and engagement with its targets.
Experimental Protocols
General Considerations for Live-Cell Imaging:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Ensure cells are healthy and sub-confluent at the time of the experiment.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Prepare fresh aqueous stock solutions of copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) immediately before use.
-
Minimizing Cytotoxicity: Copper(I) is toxic to cells. To minimize cytotoxicity during CuAAC, it is crucial to use the lowest effective concentrations of copper and to include a copper-chelating ligand.[5][6] Perform dose-response and time-course experiments to determine the optimal, non-toxic conditions for your specific cell line and application.
Protocol 1: Chemically Induced Dimerization of Azide-Modified Proteins in Live Cells
This protocol describes a method for inducing the dimerization of two distinct azide-modified proteins in live cells using this compound via CuAAC.
Materials:
-
Live cells expressing the azide-modified proteins of interest.
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium Ascorbate.
-
Complete cell culture medium and Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope with appropriate filter sets for Cy5.
Procedure:
-
Cell Preparation: Culture cells expressing the azide-modified target proteins in a glass-bottom imaging dish.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Crosslinking Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the "click-mix" in pre-warmed complete cell culture medium in the following order:
-
This compound (final concentration 1-10 µM).
-
CuSO₄ (final concentration 50-100 µM).
-
THPTA (final concentration 250-500 µM; maintain a 5:1 ratio with CuSO₄).
-
Sodium ascorbate (final concentration 1-2.5 mM).
-
-
Add the click-mix to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing and Recovery:
-
Remove the reaction mixture and wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium and allow the cells to recover for at least 30 minutes before imaging.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate excitation (e.g., ~640 nm laser) and emission filters for Cy5.
-
Observe the localization and clustering of the fluorescent signal, which indicates protein dimerization.
-
Analyze downstream signaling events or protein co-localization to confirm the effects of dimerization.
-
Quantitative Data for Live Cell CuAAC Labeling
| Parameter | Recommended Concentration/Time | Reference(s) |
| Probe Concentration (alkyne) | 10 - 100 µM | [5] |
| Copper (CuSO₄) Concentration | 50 - 100 µM | [5] |
| Ligand (THPTA) Concentration | 250 - 500 µM | [5] |
| Incubation Time | 5 - 15 minutes | [5] |
Cytotoxicity Assessment of CuAAC Reagents
| Reagent | Typical Concentration | Observed Cytotoxicity in Live Cells | Reference(s) |
| Copper Sulfate (CuSO₄) | > 50 µM | Can induce oxidative stress and cell death with prolonged exposure. | [5] |
| THPTA (Ligand) | 250 - 500 µM | Helps to mitigate copper-induced toxicity. | [5] |
| Sodium Ascorbate | 1 - 2.5 mM | Can contribute to reactive oxygen species formation in the presence of copper. | [5] |
Protocol 2: Live Cell Imaging of Fluorescent PROTACs
This protocol outlines the general steps for imaging the cellular behavior of a PROTAC synthesized using this compound as a fluorescent linker.
Materials:
-
Live cells expressing the target protein of interest.
-
Fluorescent PROTAC synthesized with this compound.
-
Complete cell culture medium and PBS.
-
Fluorescence microscope with appropriate filter sets for Cy5.
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom imaging dish and allow them to adhere.
-
PROTAC Incubation:
-
Prepare a stock solution of the fluorescent PROTAC in DMSO.
-
Dilute the PROTAC to the desired final concentration in pre-warmed complete cell culture medium.
-
Replace the medium on the cells with the PROTAC-containing medium.
-
Incubate the cells for the desired time period (this will depend on the specific PROTAC and target protein).
-
-
Washing (Optional): Depending on the experiment, you may wash the cells with pre-warmed PBS to remove any unbound PROTAC before imaging. For continuous imaging, washing may not be necessary.
-
Live Cell Imaging:
-
Image the cells using a fluorescence microscope with appropriate settings for Cy5.
-
Acquire time-lapse images to monitor the uptake, subcellular localization, and dynamics of the fluorescent PROTAC.
-
Correlate the fluorescence signal with the degradation of the target protein (e.g., by co-staining for the target protein or using a fluorescently tagged version of the target).
-
Visualizations
Caption: Workflow for Chemically Induced Dimerization.
Caption: PROTAC Signaling and Degradation Pathway.
References
Application Notes and Protocols for N,N'-bis-(propargyl-PEG4)-Cy5 in Fixed Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the specific labeling of biomolecules within fixed cells. This molecule features the well-characterized Cy5 fluorophore, known for its brightness and emission in the far-red spectrum, which minimizes interference from cellular autofluorescence. The presence of two terminal propargyl groups allows for covalent attachment to azide-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The polyethylene glycol (PEG4) linkers enhance the hydrophilicity and biocompatibility of the probe. These characteristics make this compound a valuable tool for high-fidelity visualization of a wide array of biomolecules, including proteins, nucleic acids, and glycans, in fixed cell preparations.
Chemical and Spectroscopic Properties
The utility of a fluorescent probe is defined by its chemical and physical characteristics. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 819.5 g/mol | [1] |
| Excitation Maximum (λex) | ~649 nm | [1][2] |
| Emission Maximum (λem) | ~667 nm | [1][2] |
| Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | Good | [3] |
| Solubility | Soluble in DMSO, DMF; low solubility in water | [1] |
| Reactive Groups | 2 x Propargyl (terminal alkyne) | [4] |
Key Applications in Fixed Cell Microscopy
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules in fixed cells. This is typically achieved through metabolic labeling, where cells are cultured with an azide-containing precursor that is incorporated into a specific class of biomolecules.
-
Nascent Protein Synthesis: Cells can be incubated with L-azidohomoalanine (AHA), an analog of methionine, which is incorporated into newly synthesized proteins. Subsequent fixation, permeabilization, and click chemistry with this compound allow for the visualization of proteins synthesized within a specific timeframe.
-
Glycan Imaging: Azide-modified sugars, such as N-azidoacetylgalactosamine (GalNAz), can be metabolically incorporated into cellular glycans. The azide groups on these glycans can then be tagged with this compound for imaging glycan trafficking and localization.
-
DNA and RNA Labeling: Azide-modified nucleosides can be incorporated into newly synthesized DNA or RNA, which can then be visualized using click chemistry with this probe.
Performance Characteristics
| Feature | Description | Reference |
| Signal-to-Noise Ratio | High. The far-red emission of Cy5 minimizes interference from cellular autofluorescence, which is most prominent in the blue and green spectral regions, leading to a high signal-to-noise ratio. | [4] |
| Photostability | Good. Cy5 is a relatively photostable dye, allowing for robust imaging. However, photostability can be influenced by the local environment and continuous high-intensity excitation can lead to photobleaching. | [1][3] |
| Specificity | High. The click chemistry reaction is bioorthogonal, meaning the alkyne and azide groups react specifically with each other and not with other functional groups found in biological systems. | [5] |
| Versatility | High. The probe can be used to label any biomolecule that has been metabolically or enzymatically tagged with an azide group. | [4] |
Experimental Workflow and Signaling Pathways
The experimental workflow for using this compound in fixed cell fluorescence microscopy is a multi-step process that begins with metabolic labeling and culminates in imaging.
Caption: Experimental workflow for fixed cell imaging.
The underlying principle of this technique is the highly specific and covalent ligation between an alkyne and an azide, catalyzed by copper(I).
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in fixed cell fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Cell Fixation and Permeabilization
This protocol is for adherent cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
0.25% (v/v) Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
After metabolic labeling, wash the cells three times with cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating with 3% BSA in PBS for 1 hour at room temperature.[6]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Fixed, permeabilized, and blocked cells on coverslips
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) ligand
-
Sodium Ascorbate
-
PBS
-
DMSO
Stock Solutions:
-
This compound: 10 mM in DMSO
-
CuSO₄: 100 mM in deionized water
-
THPTA: 200 mM in deionized water
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh)
Procedure:
-
Prepare the "Click Reaction Cocktail" immediately before use. For a 1 mL final volume, add the components in the following order:
-
950 µL PBS
-
1 µL of 10 mM this compound stock solution (final concentration: 10 µM)
-
20 µL of 100 mM CuSO₄ stock solution (final concentration: 2 mM)
-
20 µL of 200 mM THPTA stock solution (final concentration: 4 mM)
-
10 µL of 100 mM Sodium Ascorbate stock solution (final concentration: 1 mM)
-
Vortex briefly to mix.
-
-
Aspirate the blocking solution from the cells.
-
Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[7]
-
Aspirate the reaction cocktail and wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Perform a final wash with PBS.
Protocol 3: Mounting and Imaging
Materials:
-
Labeled cells on coverslips
-
Antifade mounting medium (with or without DAPI for nuclear counterstaining)
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm)
Procedure:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
Image the cells using a fluorescence microscope equipped with a laser line suitable for Cy5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.[4]
-
Acquire images and perform subsequent analysis as required.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Non-specific binding of the probe | Decrease the concentration of this compound. Increase the number and duration of washing steps. Ensure adequate blocking. |
| Incomplete removal of unbound probe | Increase the number and duration of washes after the click reaction. | |
| Weak or No Signal | Inefficient metabolic labeling | Optimize the concentration and incubation time of the azide-modified substrate. |
| Inefficient click reaction | Use freshly prepared sodium ascorbate. Ensure the correct concentrations and ratios of copper, ligand, and reducing agent. | |
| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium. | |
| Cell Morphology Issues | Harsh fixation or permeabilization | Titrate the concentration and duration of PFA and Triton X-100 treatment. |
Conclusion
This compound is a robust and versatile tool for the fluorescent labeling of biomolecules in fixed cells. Its application via click chemistry provides high specificity and a strong signal in a region of the spectrum with low cellular autofluorescence. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this probe in their fixed cell fluorescence microscopy experiments.
References
Application Notes and Protocols: Super-resolution Microscopy with N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for advanced bio-imaging applications, particularly super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM). This molecule incorporates the bright and photostable Cy5 fluorophore, which is well-suited for single-molecule localization microscopy due to its favorable photoswitching characteristics in the presence of a reducing agent. The presence of two propargyl groups allows for covalent labeling of target biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This enables the precise and high-density labeling of azide-modified proteins, nucleic acids, or other cellular components, a critical requirement for high-quality super-resolution imaging. The polyethylene glycol (PEG4) linkers enhance the water solubility of the dye and provide a flexible spacer to minimize steric hindrance upon conjugation.
These application notes provide an overview of the properties of this compound and detailed protocols for its use in dSTORM imaging of cellular targets.
Product Information and Properties
This compound is a cyanine-based dye functionalized with two terminal alkyne groups for click chemistry applications.
| Property | Value | Reference |
| Chemical Formula | C47H63ClN2O8 | |
| Molecular Weight | 819.5 g/mol | |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ at 649 nm | |
| Quantum Yield | Not specified; Cy5 is known for high quantum yield. | |
| Solubility | Soluble in DMSO, DMF; low solubility in water. | |
| Reactive Groups | Two terminal alkynes |
Application: dSTORM Imaging of Cellular Proteins
dSTORM is a super-resolution microscopy technique that relies on the stochastic photoswitching of individual fluorophores to reconstruct an image with a resolution beyond the diffraction limit of light. Cy5, in the presence of a thiol-containing imaging buffer, can be induced to "blink," allowing for the precise localization of single molecules. The high photon output and photostability of Cy5 make it an excellent choice for dSTORM.
The following protocol describes the labeling of a target protein containing a non-canonical amino acid with an azide group using this compound via click chemistry, followed by dSTORM imaging.
Experimental Workflow for dSTORM Imaging
Protocol 1: Metabolic Labeling and Fixation of Cells
This protocol assumes the target protein is expressed with a non-canonical amino acid containing an azide group, such as L-azidohomoalanine (AHA), which is incorporated in place of methionine.
Materials:
-
Cells expressing the protein of interest
-
Cell culture medium, methionine-free
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Metabolic Labeling:
-
Remove the normal growth medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
-
Add AHA to the methionine-free medium to a final concentration of 50-100 µM.
-
Incubate the cells for 4-8 hours to allow for incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Protocol 2: Click Chemistry Labeling
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Stock Solutions:
-
Dye Stock: Dissolve this compound in anhydrous DMSO to a concentration of 1 mM. Store at -20°C, protected from light.
-
CuSO₄ Stock: Prepare a 20 mM solution of CuSO₄ in water.
-
THPTA Stock: Prepare a 100 mM solution of THPTA in water.
-
Sodium Ascorbate Stock: Prepare a 100 mM solution of sodium ascorbate in water. This solution must be prepared fresh before each use.
-
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the components in the following order:
-
485 µL of PBS
-
2.5 µL of 20 mM CuSO₄ (final concentration: 100 µM)
-
2.5 µL of 100 mM THPTA (final concentration: 500 µM)
-
5 µL of 1 mM this compound (final concentration: 10 µM)
-
5 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 1 mM)
-
-
Vortex the solution briefly to mix.
-
-
Labeling Reaction:
-
Remove the PBS from the fixed and permeabilized cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS, with each wash lasting 5 minutes.
-
Protocol 3: dSTORM Imaging
Materials:
-
dSTORM imaging buffer (see recipe below)
-
dSTORM-capable fluorescence microscope with a high-power 647 nm laser and a low-power 405 nm activation laser.
dSTORM Imaging Buffer Recipe (1 mL):
-
800 µL of PBS
-
100 µL of 1 M MEA (β-mercaptoethylamine) solution (final concentration: 100 mM)
-
100 µL of GLOX solution (Glucose Oxidase and Catalase)
-
To prepare GLOX solution: dissolve 10 mg glucose oxidase and 20 µL catalase solution in 200 µL of PBS.
-
-
10 µL of 1 M Glucose solution (final concentration: 10 mM)
-
Adjust pH to 7.5-8.0 if necessary. The buffer should be prepared fresh and used within a few hours.
Procedure:
-
Mount Sample: Remove the PBS from the labeled cells and add the freshly prepared dSTORM imaging buffer.
-
Microscope Setup:
-
Place the sample on the microscope stage.
-
Use a low laser power to find the region of interest.
-
-
Image Acquisition:
-
Increase the 647 nm laser power to a high level (e.g., 2-5 kW/cm²) to drive most of the fluorophores into the dark state.
-
Begin acquiring a time-lapse series of images (typically 10,000-50,000 frames) with a short exposure time (e.g., 10-30 ms).
-
Use a low-power 405 nm laser to periodically and stochastically reactivate a sparse subset of fluorophores back to the fluorescent state in each frame. Adjust the 405 nm laser power to maintain a low density of single molecules per frame.
-
-
Image Reconstruction:
-
Process the acquired image stack using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).
-
The software will identify and fit the point spread function of each single molecule in each frame to determine its precise coordinates.
-
A super-resolved image is then reconstructed from the coordinates of all localized molecules.
-
Troubleshooting
-
Low Signal/Labeling Density:
-
Increase the concentration of AHA during metabolic labeling.
-
Increase the incubation time for the click reaction.
-
Ensure the sodium ascorbate solution is freshly prepared.
-
-
High Background:
-
Ensure adequate washing after fixation, permeabilization, and labeling.
-
Consider using a blocking step (e.g., with BSA) before the click reaction, although this is not always necessary for click chemistry.
-
-
No Blinking or Fast Photobleaching:
-
Prepare the dSTORM imaging buffer fresh.
-
Optimize the concentration of MEA in the imaging buffer.
-
Ensure the pH of the imaging buffer is optimal (typically 7.5-8.0).
-
These notes and protocols provide a starting point for using this compound in super-resolution microscopy. Optimization of labeling and imaging conditions may be necessary for specific cell types and target proteins.
Application Notes and Protocols for N,N'-bis-(propargyl-PEG4)-Cy5 in Super-Resolution Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent dye designed for advanced imaging applications, particularly single-molecule localization microscopy (SMLM) techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM). This molecule combines the well-characterized photoswitching properties of the Cy5 fluorophore with the versatility of click chemistry. The two propargyl groups enable covalent attachment to azide-modified biomolecules with high specificity and efficiency, while the polyethylene glycol (PEG) spacers enhance solubility and minimize non-specific binding.
These characteristics make this compound a promising tool for achieving nanoscale resolution imaging of subcellular structures and protein complexes. This document provides detailed application notes and protocols for its use in dSTORM and Photoactivated Localization Microscopy (PALM)-like imaging.
Photophysical and Chemical Properties
While specific performance data for this compound in a super-resolution context is not extensively published, the properties of the core Cy5 fluorophore are well-documented and serve as an excellent baseline. The propargyl and PEG modifications are not expected to significantly alter the fundamental photophysics of the Cy5 core.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [1] |
| Reactive Groups | 2x Propargyl | N/A |
| Labeling Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [2][3] |
| Solubility | Soluble in DMSO, DMF; low solubility in water | [1] |
Table 2: Performance of Cy5/Alexa Fluor 647 in dSTORM (as a proxy)
| Parameter | Typical Value | Significance in SMLM | Reference |
| Photon Yield per Switching Event | ~5,000 - 6,000 photons | Higher photon yield leads to better localization precision. | [1][4] |
| On/Off Duty Cycle | ~0.001 | A low duty cycle is critical to ensure sparse activation of fluorophores, preventing spatial overlap. | [1][4] |
| Localization Precision | ~10 nm | Represents the precision with which the center of a single molecule can be determined. | [5] |
| Spatial Resolution (in practice) | ~20-30 nm | The final achievable resolution in the reconstructed image, dependent on multiple factors. | [5] |
dSTORM Application Notes
dSTORM imaging with Cy5 relies on the reversible photoswitching of the fluorophore between a fluorescent "on" state and a long-lived dark "off" state in the presence of a thiol-containing imaging buffer. High-intensity laser light at ~647 nm is used to both excite the fluorophore and drive it into the dark state. A lower power activation laser (e.g., 405 nm) can be used to facilitate the return to the fluorescent state, although for Cy5, this can also occur spontaneously.
The propargyl groups on this compound allow for a robust and specific labeling strategy via click chemistry, which is often more efficient and bioorthogonal than traditional amine-reactive labeling (e.g., NHS esters).
Photoswitching Mechanism of Cy5 in dSTORM
The photoswitching of Cy5 in the presence of thiols (like β-mercaptoethanol or MEA) is a key process for dSTORM. The fluorophore is driven into a stable, non-fluorescent adduct state by the imaging laser, and stochastically returns to the fluorescent state, allowing for the detection of individual molecules.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an azide-modified protein or oligonucleotide with this compound.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide)
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
PBS buffer (pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dye Stock: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Biomolecule Solution: Dissolve your azide-modified biomolecule in PBS to a concentration of 1-5 mg/mL.
-
Copper Stock: Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Ligand Stock: Prepare a 100 mM stock solution of THPTA in deionized water.
-
Reducing Agent: Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with a 3-5 fold molar excess of the this compound dye stock solution.
-
Add THPTA ligand to a final concentration of 2 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex the mixture briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 15 mM to initiate the click reaction.
-
Vortex the mixture gently and protect it from light.
-
-
Incubation:
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
-
Purification:
-
Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled biomolecule (typically the first colored fractions).
-
Verify labeling efficiency by measuring the absorbance at 280 nm (for protein) and 649 nm (for the dye).
-
Protocol 2: dSTORM Imaging of Fixed Cells
This protocol provides a general framework for dSTORM imaging of cells labeled with this compound. Optimization of laser powers and buffer composition may be required.
Materials:
-
Labeled cells on high-precision coverslips (#1.5)
-
dSTORM Imaging Buffer:
-
10% (w/v) Glucose
-
1 M MEA (Mercaptoethylamine)
-
GLOX solution (Glucose Oxidase and Catalase)
-
Buffer A (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl)
-
dSTORM Imaging Buffer Preparation (1 mL):
-
Start with 800 µL of Buffer A.
-
Add 100 µL of 1 M MEA (final concentration 100 mM).
-
Add 100 µL of 10% glucose solution (final concentration 1%).
-
Immediately before imaging, add 10 µL of GLOX solution (an enzymatic oxygen scavenging system). Mix gently.
Procedure:
-
Sample Mounting: Mount the coverslip with labeled cells onto a microscope slide with a small volume (~50-100 µL) of freshly prepared dSTORM imaging buffer. Seal the sample to prevent oxygen re-entry.
-
Microscope Setup:
-
Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.
-
Ensure the system has a high-power 647 nm laser for excitation/switching and, optionally, a low-power 405 nm laser for activation.
-
Use a high NA objective (e.g., 1.4 NA) and a sensitive EMCCD or sCMOS camera.
-
-
Image Acquisition:
-
Find Focus: Use low-power 647 nm illumination to find the focal plane and the region of interest.
-
Photoswitching: Increase the 647 nm laser power to a high level (e.g., 1-2 kW/cm²). Most fluorophores will rapidly enter the dark state.
-
Acquisition: Begin acquiring a stream of images (typically 10,000-40,000 frames) at a high frame rate (e.g., 20-50 ms exposure time).
-
Activation (Optional): If the density of blinking events becomes too sparse over time, apply very low power 405 nm laser illumination to drive molecules back to the fluorescent state.
-
-
Data Analysis:
-
Process the acquired image stack with a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software).
-
The software will detect and fit the point spread function (PSF) of each individual blinking event to determine the precise coordinates of the molecule.
-
Reconstruct the final super-resolution image from the list of localizations.
-
Apply drift correction algorithms to compensate for sample drift during the long acquisition time.
-
PALM Imaging Considerations
While PALM was originally developed for photoactivatable fluorescent proteins, the underlying principle of temporally separating the emission of individual fluorophores can be applied to synthetic dyes like Cy5, a technique often still referred to as dSTORM or Blink Microscopy.[6] True PALM relies on irreversible photoactivation from a dark to a bright state. The reversible photoswitching of Cy5 in dSTORM buffer is more accurately described by the dSTORM mechanism. Therefore, for this compound, the dSTORM protocol described above is the recommended approach for achieving single-molecule localization imaging.
Troubleshooting
Table 3: Common Issues and Solutions in dSTORM Imaging
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound dye. | Improve purification after labeling. Increase wash steps. |
| No Blinking Observed | Imaging buffer is old or improperly prepared. | Prepare fresh imaging buffer, especially the GLOX and sodium ascorbate components. Ensure the correct pH. |
| Very Fast Photobleaching | Oxygen scavenging system is inefficient. High laser power. | Prepare fresh imaging buffer. Reduce the 647 nm laser power to the minimum required for efficient switching. |
| Low Density of Localizations | Poor labeling efficiency. Insufficient activation. | Optimize the click chemistry labeling protocol. Gradually increase the 405 nm activation laser power. |
| Blurry Reconstructed Image | Low photon count per event. Sample drift. | Increase camera exposure time or 647 nm laser power (balancing with photobleaching). Use a drift correction algorithm during analysis. |
References
- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super-Resolution Fluorescence Imaging with Blink Microscopy | Radiology Key [radiologykey.com]
Labeling oligonucleotides with N,N'-bis-(propargyl-PEG4)-Cy5 for in-vitro studies
An Application Note and Protocol for In-Vitro Studies
Topic: Labeling Oligonucleotides with N,N'-bis-(propargyl-PEG4)-Cy5
This document provides detailed protocols for the covalent labeling of azide-modified oligonucleotides with this compound using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". It also includes protocols for the purification of the resulting fluorescently labeled oligonucleotides and their application in in-vitro cellular imaging and analysis.
Introduction
Fluorescently labeled oligonucleotides are indispensable tools for a wide range of in-vitro studies, including fluorescence microscopy, flow cytometry, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) assays.[1][2] These applications require robust and efficient methods for attaching fluorophores to specific sites on DNA or RNA strands.
Click chemistry offers a highly efficient and bioorthogonal approach for oligonucleotide conjugation.[][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, in particular, is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for modifying sensitive biomolecules like nucleic acids.[4][5] This method involves the reaction between an alkyne and an azide to form a stable triazole linkage.
This compound is a fluorescent labeling reagent well-suited for this chemistry. It features the bright and photostable Cyanine 5 (Cy5) fluorophore, which emits in the far-red spectrum, minimizing background fluorescence from biological samples.[2][6] The molecule is equipped with two propargyl (alkyne) groups, enabling conjugation to azide-modified oligonucleotides. The polyethylene glycol (PEG4) spacers enhance water solubility and reduce potential steric hindrance.
Principle of the Labeling Reaction
The labeling strategy is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a terminal alkyne on the this compound molecule reacts with an azide group, which has been pre-incorporated into the oligonucleotide, to form a stable triazole ring. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[][7] A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTAA), is often included to protect the Cu(I) from oxidation and improve reaction efficiency.[7][8]
An alternative, copper-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction uses a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst, which can be advantageous for applications where copper ions might be cytotoxic or interfere with downstream experiments.[][9][] While this protocol focuses on CuAAC, SPAAC is a valuable alternative if the oligonucleotide is modified with a strained alkyne and the dye contains the azide.
Data Presentation
Table 1: Spectral Properties of Cy5 Dye
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~646-650 nm[6][11] |
| Emission Maximum (λem) | ~662-670 nm[6][11] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1] |
| Recommended Storage | -20°C in the dark, desiccated[6][12] |
| Special Considerations | Susceptible to degradation at pH > 7.[12] |
Table 2: Typical Reagents for CuAAC Labeling Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Azide-Modified Oligonucleotide | 1 mM | 200 µM | The molecule to be labeled. |
| This compound | 10 mM in DMSO | 600 µM (3 equiv.) | Alkyne-containing fluorophore. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Source of copper catalyst. |
| BTTAA (Ligand) | 50 mM in DMSO | 1 mM | Stabilizes the Cu(I) ion. |
| Sodium Ascorbate | 50 mM in H₂O (Fresh) | 5 mM | Reduces Cu(II) to active Cu(I).[7] |
| Nuclease-Free Water | - | - | Solvent. |
Experimental Protocols
Protocol 1: CuAAC Labeling of Azide-Modified Oligonucleotides
This protocol describes the conjugation of an azide-modified oligonucleotide with the alkyne-containing this compound dye.
Materials and Reagents:
-
Azide-modified oligonucleotide
-
This compound (e.g., from BroadPharm)[6]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
(+)-Sodium L-ascorbate
-
BTTAA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the azide-modified oligonucleotide in nuclease-free water.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C.
-
Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of BTTAA in DMSO.
-
Crucially, prepare a fresh 50 mM stock solution of sodium ascorbate in nuclease-free water immediately before use. Ascorbic acid is unstable and easily oxidizes in aqueous solutions.[7]
-
-
Reaction Setup (for a 30 µL total reaction volume):
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
6 µL of 1 mM azide-modified oligonucleotide
-
1.8 µL of 10 mM this compound (this provides 3 equivalents relative to the oligo)
-
16.2 µL of nuclease-free water
-
-
Vortex the mixture gently to ensure the DMSO-dissolved dye mixes well with the aqueous components.[7]
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst master mix. Combine 0.6 µL of 50 mM CuSO₄ and 0.6 µL of 50 mM BTTAA.
-
Just before adding to the reaction, add 3.0 µL of freshly prepared 50 mM sodium ascorbate to the CuSO₄/BTTAA mixture. This reduces Cu(II) to the active Cu(I) state.
-
Immediately add the 4.2 µL of the activated catalyst master mix to the oligonucleotide/dye mixture. The final volume will be approximately 30 µL.
-
-
Incubation:
-
Mix the reaction by gentle pipetting.
-
Seal the tube (e.g., with parafilm) to prevent oxidation.[7]
-
Incubate the reaction overnight at room temperature or for 1-4 hours at 37-45°C.[4][8] Protect the reaction from light by wrapping the tube in aluminum foil.
-
Note: If the reaction turns yellow or brown, it may indicate oxidation and potential damage to the oligonucleotide.[7]
-
Protocol 2: Purification of Cy5-Labeled Oligonucleotide
Purification is essential to remove unreacted dye, catalyst, and ligand, which can interfere with downstream applications.[13]
Table 3: Comparison of Purification Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | High purity and resolution; separates labeled from unlabeled oligos effectively.[12][] | Requires specialized equipment; can be time-consuming. |
| Ethanol Precipitation | Simple, fast, and good for removing salts and small molecules. | May not efficiently remove all unreacted free dye; potential loss of sample.[13] |
| Gel Electrophoresis (PAGE) | Good for separating by size; can resolve labeled from unlabeled oligos. | Can be time-consuming; recovery from gel can be inefficient.[13] |
| pH-Controlled Extraction | Fast (<10 min) and efficient for removing free dye.[13] | May not remove unlabeled oligonucleotides. |
Recommended Method: HPLC Purification Dual HPLC purification is highly recommended for post-synthetic labeling to ensure high purity.[12]
-
The first HPLC run purifies the initial azide-modified oligonucleotide to remove failure sequences.
-
After the labeling reaction, a second reverse-phase HPLC run is performed to separate the more hydrophobic Cy5-labeled oligonucleotide from the unlabeled, more hydrophilic oligonucleotide and the free dye.
Protocol 3: Example In-Vitro Application - Fluorescence Microscopy
This protocol provides a general workflow for visualizing the cellular uptake of Cy5-labeled oligonucleotides.
Materials:
-
Purified Cy5-labeled oligonucleotide
-
Cells of interest (e.g., HeLa, MSCs) plated on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI solution for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on coverslips or in imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
Incubation: Replace the culture medium with fresh medium containing the Cy5-labeled oligonucleotide at a final concentration of 50-200 nM. Incubate for a desired time (e.g., 2, 4, 24 hours) at 37°C.
-
Washing: Gently wash the cells three times with warm PBS to remove any oligonucleotides that are not internalized.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Counterstaining: Wash the cells twice with PBS. Permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS for 10 minutes) and then stain with DAPI solution for 5 minutes to label the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Microscopy: Image the cells using a fluorescence microscope. Cy5-labeled oligonucleotides have been observed to accumulate at the mitochondrial membrane in some studies.[15][16]
Table 4: Recommended Microscope Filter Sets
| Fluorophore | Excitation Filter (nm) | Emission Filter (nm) |
|---|---|---|
| Cy5 | 620-640 | 660-680[15] |
| DAPI | 350-360 | 450-470 |
Protocol 4: Example In-Vitro Application - Flow Cytometry
This protocol allows for the quantification of oligonucleotide uptake across a cell population.[17]
Materials:
-
Purified Cy5-labeled oligonucleotide
-
Cells of interest grown in suspension or adherent cells to be harvested
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide or DAPI for viability staining
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Incubation: Incubate the cells (e.g., at a density of 1 x 10⁶ cells/mL) in medium containing the Cy5-labeled oligonucleotide at the desired concentration and for the desired time at 37°C. Include an unlabeled cell sample as a negative control.
-
Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and wash them twice with ice-cold FACS buffer to remove excess labeled oligonucleotide.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer. Add a viability dye like DAPI just before analysis to exclude dead cells.
-
Analysis: Analyze the samples on a flow cytometer. Excite the Cy5 dye with a 633 nm or 640 nm laser and collect the emission signal in the appropriate channel (e.g., using a 660/20 bandpass filter).
-
Data Analysis: Gate on the live, single-cell population and quantify the mean fluorescence intensity (MFI) in the Cy5 channel to determine the extent of oligonucleotide uptake.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. nbinno.com [nbinno.com]
- 4. glenresearch.com [glenresearch.com]
- 5. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]
- 6. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. glenresearch.com [glenresearch.com]
- 9. Strain-promoted "click" chemistry for terminal labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 13. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
Application Notes: N,N'-bis-(propargyl-PEG4)-Cy5 for High-Resolution Single-Molecule Tracking
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe designed for single-molecule imaging applications. This molecule features the robust, far-red fluorophore Cy5, which is ideal for minimizing background autofluorescence in cellular studies.[1] The dye is functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. The propargyl groups enable covalent attachment to azide-modified biomolecules through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[2][3] The PEG4 linkers enhance water solubility and reduce non-specific interactions, ensuring that the labeled molecule's native function is minimally perturbed.[1] These features make this compound a powerful tool for researchers in cell biology, biophysics, and drug development to monitor the real-time dynamics of individual molecules.[4][5]
Key Applications
-
Tracking Protein Dynamics: Monitor the movement, diffusion, and confinement of individual proteins on the cell surface or within intracellular compartments.[5]
-
Investigating Molecular Interactions: Study protein-protein or protein-nucleic acid interactions through co-localization and single-molecule FRET (Förster Resonance Energy Transfer).
-
Elucidating Complex Stoichiometry: Determine the number of subunits in a molecular complex by observing discrete photobleaching steps of single fluorescent spots.[1]
-
Understanding Cellular Processes: Gain insights into dynamic cellular events such as transcription, signal transduction, and vesicular trafficking at the molecular level.[4][6]
Quantitative Data Presentation
The photophysical properties of the Cy5 core of this compound are critical for successful single-molecule experiments. The following table summarizes these key parameters.
| Photophysical Parameter | Value | Unit |
| Absorption Maximum (λ_abs_) | ~649 | nm |
| Emission Maximum (λ_em_) | ~667 | nm |
| Molar Extinction Coefficient (ε) | ~232,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_F_) | ~0.28 | - |
| Fluorescence Lifetime (τ_F_) | ~1.0 | ns |
Note: Data is based on the characteristic properties of Cy5 dyes available from commercial suppliers.[7][8] The exact values can vary slightly depending on the molecular conjugate and the local environment.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Biomolecules via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label a biomolecule containing an azide modification with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound (dissolved in DMSO to 10 mM)
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand (50 mM in DMSO/t-butanol)
-
Sodium ascorbate (freshly prepared, 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (at a final concentration of 10-50 µM) with a 3-5 fold molar excess of this compound.
-
Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[9]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled biomolecule from unreacted dye and reaction components using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Confirm labeling efficiency by measuring the absorbance at 280 nm (for protein) and 649 nm (for Cy5).
Protocol 2: Single-Molecule Imaging and Tracking
This protocol provides a general workflow for imaging and tracking molecules labeled with this compound in living cells.
Materials:
-
Cells expressing the azide-modified target molecule
-
Cy5-labeled biomolecule from Protocol 1
-
Imaging medium (e.g., phenol red-free DMEM)
-
Microscopy-grade coverslips or imaging dishes
Procedure:
-
Cell Preparation: Seed cells on high-quality glass coverslips 24-48 hours before imaging to achieve a monolayer.
-
Labeling: Introduce the Cy5-labeled biomolecule to the cells. For intracellular targets, metabolic labeling with an azide-modified precursor is required prior to the click reaction.[10] For cell surface targets, direct labeling in the media can be performed. Ensure sparse labeling to visualize single molecules (typically 1-10 molecules per cell or region of interest).[6]
-
Microscopy Setup: Use a microscope with single-molecule sensitivity, such as a Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscope.
-
Excite the Cy5 dye using a ~640 nm laser.
-
Use appropriate emission filters to collect the fluorescence signal.
-
Employ a highly sensitive camera (EMCCD or sCMOS) for detection.
-
-
Image Acquisition: Acquire time-lapse image series (movies) with exposure times suitable for capturing the dynamics of interest (e.g., 10-100 ms per frame for several hundred frames).[6]
-
Data Analysis:
-
Localization: Use specialized software to detect and determine the precise coordinates of each fluorescent spot in every frame.
-
Tracking: Connect the localized positions of a single molecule across consecutive frames to generate trajectories.[11]
-
Quantification: Analyze the trajectories to extract biophysical parameters such as diffusion coefficients, mean squared displacement (MSD), and residence times.[5][6]
-
Visualizations
Caption: Experimental workflow for single-molecule tracking.
Caption: Logic of probe design for single-molecule tracking.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. academic.oup.com [academic.oup.com]
- 5. Single-molecule tracking (SMT): a window into live-cell transcription biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Click Chemistry – Med Chem 101 [medchem101.com]
- 11. OneFlowTraX: a user-friendly software for super-resolution analysis of single-molecule dynamics and nanoscale organization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a near-infrared (NIR) fluorescent dye specifically engineered for bioorthogonal chemistry applications in complex biological environments, including in vivo imaging.[1][2] This molecule features a Cy5 core, providing excellent photophysical properties for deep-tissue imaging, and two terminal propargyl groups.[2][3][4] These propargyl groups are designed to react with azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
The polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the molecule, which is crucial for maintaining cell health and improving pharmacokinetics during in vivo studies.[5][6] The primary application for this probe is in pre-targeting imaging strategies. In this approach, a non-fluorescent, azide-modified targeting molecule (e.g., an antibody or a small molecule) is first administered and allowed to accumulate at the target site and clear from non-target tissues. Subsequently, the this compound is administered, which then "clicks" to the azide-modified targeting molecule in vivo, leading to a highly specific fluorescent signal at the desired location.[7][8] This method can significantly improve the target-to-background ratio in imaging studies.
Physicochemical and Spectral Properties
A summary of the key quantitative parameters for this compound is provided below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [2] |
| Molecular Weight | 819.5 g/mol | [2] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [2] |
| Purity | >97% | [2] |
| Storage | -20°C | [2] |
In Vivo Imaging Application: Pre-targeting Tumor Imaging
This protocol outlines a general procedure for in vivo tumor imaging using an azide-modified monoclonal antibody (mAb-N₃) and this compound in a murine xenograft model.
Experimental Workflow
The overall experimental workflow for the pre-targeting imaging strategy is depicted below.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 4. Cy5 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles and bioorthogonal chemistry joining forces for improved biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N'-bis-(propargyl-PEG4)-Cy5 Conjugation to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of the fluorescent dye N,N'-bis-(propargyl-PEG4)-Cy5 to antibodies and their subsequent application in immunofluorescence (IF) microscopy. The this compound is a bright, photostable cyanine dye functionalized with two propargyl groups, enabling its attachment to azide-modified biomolecules via click chemistry.[1][2][3][4] This method offers a robust and specific way to label antibodies for high-quality immunofluorescence imaging. The inclusion of polyethylene glycol (PEG) spacers enhances the solubility and reduces potential aggregation of the conjugate.[4]
The protocols outlined below are intended for researchers in various fields, including cell biology, immunology, and oncology, who are looking to develop high-quality fluorescent antibody conjugates for single or multiplexed imaging applications.
Data Presentation
The successful conjugation of a fluorescent dye to an antibody is typically assessed by the Degree of Labeling (DOL), also known as the dye-to-antibody ratio. The optimal DOL for Cy5-antibody conjugates is generally between 3 and 7 to maximize signal without causing self-quenching.[5] The performance of the conjugated antibody in immunofluorescence is evaluated by the signal-to-noise ratio (SNR), which is a measure of the specific signal intensity from the target structure relative to the background fluorescence.
Table 1: Illustrative Quantitative Data for this compound Antibody Conjugation and Immunofluorescence Performance
| Parameter | Value | Method of Determination | Notes |
| Conjugation Efficiency | |||
| Target Antibody | Monoclonal Mouse IgG | - | |
| Molar Ratio (Dye:Antibody) | 10:1 | Input for conjugation reaction | Optimization may be required for different antibodies. |
| Achieved Degree of Labeling (DOL) | 4.2 | UV-Vis Spectrophotometry | Calculated from absorbance at 280 nm and 649 nm. |
| Immunofluorescence Performance | |||
| Cell Line | A431 (human epidermoid carcinoma) | - | Known to express the target antigen. |
| Target Antigen | Epidermal Growth Factor Receptor (EGFR) | - | |
| Signal-to-Noise Ratio (SNR) | ~10-fold higher than background | Quantitative Image Analysis | Measured as the ratio of mean fluorescence intensity of the target structure to the mean fluorescence intensity of the background.[6] |
Note: The data presented in this table are illustrative and based on typical results obtained with Cy5 antibody conjugates. Actual results may vary depending on the specific antibody, cell line, and experimental conditions.
Experimental Protocols
Part 1: Antibody Preparation for Click Chemistry
This protocol describes the introduction of azide functional groups into an antibody, making it ready for conjugation with the alkyne-containing this compound dye. This is achieved by reacting the antibody's primary amines (lysine residues) with an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Azide-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns (or equivalent)
Procedure:
-
Antibody Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
Prepare Azide-PEG4-NHS Ester Stock Solution: Dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Antibody Modification: Add a 10- to 20-fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification of Azide-Modified Antibody: Remove excess, unreacted azide linker by purifying the antibody using a desalting column equilibrated with PBS.
-
Concentration Determination: Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.
Part 2: Conjugation of this compound to Azide-Modified Antibody (CuAAC Reaction)
This protocol utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the propargyl-functionalized Cy5 dye to the azide-modified antibody.[7][8]
Materials:
-
Azide-modified antibody from Part 1
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
PBS, pH 7.4
-
Zeba™ Spin Desalting Columns
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Catalyst and Reducing Agent Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with a 5- to 10-fold molar excess of the this compound stock solution.
-
Add Catalyst: Add the CuSO₄ and THPTA solutions to the reaction mixture to a final concentration of 1 mM and 5 mM, respectively.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification of the Conjugate: Purify the antibody-Cy5 conjugate from excess dye and reaction components using a desalting column equilibrated with PBS.
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and 649 nm (for Cy5). The formula for calculating DOL is: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where A_max is the absorbance at 649 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
Store the conjugate at 4°C, protected from light. For long-term storage, add a stabilizing agent like BSA and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Part 3: Immunofluorescence Staining Protocol
This protocol describes the use of the this compound conjugated antibody for direct immunofluorescence staining of cultured cells.
Materials:
-
This compound conjugated antibody
-
Cultured cells on coverslips or in imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound conjugated antibody to the optimized working concentration in Blocking Buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: If desired, counterstain the nuclei with DAPI according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~649/667 nm).[1]
Mandatory Visualization
Caption: Workflow for the conjugation of this compound to an antibody.
Caption: Protocol for direct immunofluorescence staining using a Cy5-conjugated antibody.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Increasing Signal Intensity of Fluorescent Oligo-Labeled Antibodies to Enable Combination Multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols: N,N'-bis-(propargyl-PEG4)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent molecule featuring a Cy5 core, a far-red fluorophore, flanked by two propargyl groups attached via polyethylene glycol (PEG) linkers. The propargyl groups are terminal alkynes that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This bioorthogonal reaction allows for the stable and specific covalent labeling of azide-modified biomolecules. The Cy5 fluorophore is well-suited for flow cytometry applications due to its excitation and emission maxima in the red and far-red regions of the spectrum (~649 nm and ~667 nm, respectively), minimizing interference from cellular autofluorescence.[1]
These application notes provide detailed protocols for utilizing this compound in flow cytometry to analyze cell proliferation, apoptosis, and for cell tracking.
Key Features of this compound
| Property | Value | Reference |
| Excitation Maximum | ~649 nm | [1] |
| Emission Maximum | ~667 nm | [1] |
| Reactive Group | Alkyne (Propargyl) | [1] |
| Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [1] |
| Storage | -20°C, protected from light | [1] |
Application 1: Cell Proliferation Assay
This protocol details the detection of newly synthesized DNA in proliferating cells using a two-step method: metabolic labeling with an azide-modified nucleoside followed by covalent attachment of this compound via click chemistry.
Signaling Pathway and Experimental Workflow
References
Application Notes: Fluorescent Labeling of Cell Surface Glycans Using N,N'-bis-(propargyl-PEG4)-Cy5
Introduction
The glycocalyx is a dense layer of carbohydrates, or glycans, that coats the surface of every cell. It plays a pivotal role in numerous biological phenomena, including cell-cell recognition, signaling, and immune responses. Alterations in cell surface glycosylation are known hallmarks of various diseases, most notably cancer, making the study of these complex structures a critical area of research.
This document provides a detailed protocol for the fluorescent labeling of cell surface glycans using a two-step chemo-selective method.[1] The process involves:
-
Metabolic Glycoengineering (MGE): Cells are cultured with a modified sugar, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which bears a bioorthogonal azide group.[2][3] The cell's own biosynthetic machinery processes this sugar and incorporates it into sialic acid residues on nascent cell surface glycans.[2][3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified glycans are then covalently labeled with N,N'-bis-(propargyl-PEG4)-Cy5, a far-red fluorescent probe containing two alkyne groups. This highly specific and efficient "click chemistry" reaction forms a stable triazole linkage, allowing for robust visualization of the targeted glycans.[4][5][6]
This method enables sensitive detection and imaging of sialoglycans on live or fixed cells via fluorescence microscopy and flow cytometry. The use of the Cy5 fluorophore is advantageous due to its emission in the far-red spectrum, which minimizes autofluorescence from biological samples.
Principle of the Method
The workflow leverages the cell's natural metabolic pathways to introduce a chemical reporter (azide) onto the cell surface, which then serves as a handle for specific chemical ligation with a fluorescent probe (alkyne-Cy5).
Experimental Workflow
The overall experimental procedure follows a sequential, multi-step process from cell preparation to final analysis.
Data Presentation
Successful labeling requires careful optimization of reagent concentrations. The tables below provide key specifications for the fluorescent dye and recommended starting concentrations for the labeling protocol.
Table 1: Specifications of this compound
| Property | Value |
|---|---|
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~667 nm |
| Molecular Weight | ~819.5 g/mol |
| Functional Group | Terminal Alkyne (x2) |
| Solubility | DMSO, DMF |
Table 2: Recommended Reagent Concentrations for Labeling
| Reagent | Stock Concentration | Final Working Concentration | Notes |
|---|---|---|---|
| Ac4ManNAz | 10-50 mM in DMSO | 10-50 µM | Optimal concentration is cell-type dependent. Lower concentrations (10 µM) may reduce physiological effects.[7][8][9] |
| This compound | 1-10 mM in DMSO | 5-25 µM | Titrate to find the optimal balance between signal and background.[1][4] |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 50-100 µM | [10][11] |
| Ligand (e.g., THPTA) | 50-100 mM in H₂O | 250-500 µM | Use a 5:1 molar ratio of Ligand:CuSO₄ to accelerate the reaction and protect cells.[4][12] |
| Sodium Ascorbate | 100-300 mM in H₂O | 2.5-5 mM | Must be prepared fresh immediately before use. [4][13] |
Experimental Protocols
Materials and Reagents
-
Cell line of interest and appropriate culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand, e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Bovine Serum Albumin (BSA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), optional
-
Nuclear stain (e.g., DAPI), optional
Protocol 1: Metabolic Labeling with Ac4ManNAz
-
Seed cells in the desired culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and reach 60-70% confluency.
-
Prepare a stock solution of Ac4ManNAz (e.g., 25 mM in sterile DMSO).
-
Dilute the Ac4ManNAz stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 25 µM).[2][3] Include a negative control culture grown in medium without Ac4ManNAz.
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 1 to 3 days. Longer incubation times generally increase the incorporation of the azido-sugar.
Protocol 2: Fluorescent Labeling via Click Chemistry (CuAAC)
Note: Perform all steps quickly and protect the fluorescent dye from light. The sodium ascorbate solution must be made fresh.
-
Cell Preparation:
-
Gently aspirate the culture medium from the Ac4ManNAz-treated and control cells.
-
Wash the cells twice with ice-cold PBS containing 1% BSA to remove unincorporated sugar.
-
-
Prepare the Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use and add reagents in the specified order to prevent premature copper precipitation. For each 1 mL of reaction cocktail: a. Start with 950 µL of ice-cold PBS. b. Add the this compound to a final concentration of 10 µM. Mix gently. c. Prepare a premix of CuSO₄ and THPTA ligand. For a final concentration of 100 µM CuSO₄ and 500 µM THPTA, add 5 µL of a 20 mM CuSO₄ stock and 5 µL of a 100 mM THPTA stock. Add this premix to the cocktail.[12][14] d. Immediately before adding the cocktail to the cells, add 25 µL of a freshly prepared 100 mM Sodium Ascorbate stock solution to achieve a final concentration of 2.5 mM.[4][13] Mix gently but thoroughly.
-
-
Labeling Reaction:
-
Aspirate the wash buffer from the cells.
-
Add the complete click reaction cocktail to the cells, ensuring the cell monolayer is fully covered.
-
Incubate for 5-10 minutes at room temperature, protected from light.[4]
-
-
Final Washes and Imaging:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with PBS.
-
The cells are now labeled and can be imaged live in PBS or fixed for further processing.
-
(Optional) For fixation, incubate with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS.
-
(Optional) Counterstain nuclei with DAPI if desired.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~649/667 nm). Compare the fluorescence signal of Ac4ManNAz-treated cells to the negative control to confirm labeling specificity.
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Ac4ManNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
Application Notes: Synthesis of Fluorescent PROTACs Using a Bifunctional Cy5-Labeled Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3] The linker is a critical element, profoundly influencing the PROTAC's efficacy by dictating the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][4]
Among the various linker strategies, those based on polyethylene glycol (PEG) are frequently used to enhance solubility, cell permeability, and pharmacokinetic properties.[1][5][6] This document details the application of N,N'-bis-(propargyl-PEG4)-Cy5, a specialized PEG-based linker designed for the modular and efficient synthesis of fluorescent PROTACs.[7][8] This linker features two terminal propargyl (alkyne) groups, enabling a convergent synthesis strategy via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][9][10] The integrated Cy5 fluorophore allows for direct visualization and tracking of the PROTAC, facilitating studies on cellular uptake, localization, and engagement with the target protein.
Principle of the Method
The synthesis strategy hinges on a double "click" reaction. Two separate components—a POI ligand functionalized with an azide group and an E3 ligase ligand also functionalized with an azide—are covalently linked to the two alkyne ends of the this compound linker. This reaction is catalyzed by Copper(I), typically generated in situ from Copper(II) sulfate by a reducing agent like sodium ascorbate.[5][11] This modular approach allows for the rapid assembly of a final fluorescent PROTAC from three distinct building blocks.
Visual Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: Convergent synthesis via a double click reaction.
Experimental Protocols
This section provides a generalized protocol for the synthesis of a fluorescent PROTAC using this compound. The protocol assumes the prior synthesis or acquisition of azide-functionalized ligands for the POI and the E3 ligase.
Protocol 1: Fluorescent PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the convergent synthesis where both azide-ligands are coupled to the bifunctional alkyne linker in a single pot reaction.
1. Materials and Reagents:
-
POI Ligand-Azide (e.g., JQ1-azide)
-
E3 Ligase Ligand-Azide (e.g., Pomalidomide-azide)
-
This compound Linker
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvents: Dimethyl sulfoxide (DMSO), tert-Butanol (t-BuOH), Deionized Water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Fluorometer or plate reader
2. Reaction Setup: a. In a clean, dry reaction vial, dissolve the this compound linker (1.0 equivalent) in a minimal amount of DMSO. b. To this solution, add the POI Ligand-Azide (1.1 equivalents) and the E3 Ligase Ligand-Azide (1.1 equivalents). c. Add t-BuOH and Deionized Water to the vial to achieve a final solvent ratio of approximately 2:1:1 (DMSO:t-BuOH:H₂O). The final concentration of the linker should be around 10-20 mM. d. Vigorously stir the mixture to ensure complete dissolution of all components.
3. Click Reaction: a. Prepare a fresh 100 mM solution of Sodium Ascorbate in deionized water. b. Prepare a fresh 20 mM solution of CuSO₄·5H₂O in deionized water. c. To the stirring reaction mixture from step 2d, add the Sodium Ascorbate solution (0.5 equivalents). d. Immediately following, add the CuSO₄·5H₂O solution (0.1 equivalents).[11] e. Protect the reaction vial from light (e.g., by wrapping in aluminum foil) to prevent photobleaching of the Cy5 dye. f. Allow the reaction to stir at room temperature for 4 to 24 hours. Reaction progress can be monitored by LC-MS.[12]
4. Purification: a. Upon reaction completion (as determined by LC-MS), quench the reaction by adding EDTA solution to chelate the copper catalyst. b. Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates. c. Purify the crude product using a preparative RP-HPLC system with a suitable gradient of water and acetonitrile (both containing 0.1% TFA or formic acid). d. Collect fractions corresponding to the desired product peak, identified by its expected mass and characteristic Cy5 absorbance (~650 nm). e. Lyophilize the pure fractions to yield the final fluorescent PROTAC as a solid.
5. Characterization: a. LC-MS: Confirm the identity and purity of the final product. The observed mass should correspond to the calculated mass of the [M+H]⁺ or other expected adducts. b. Fluorescence Spectroscopy: Dissolve a small amount of the final product in a suitable solvent (e.g., DMSO or PBS). Measure the fluorescence excitation and emission spectra. For Cy5, expect an excitation maximum near 650 nm and an emission maximum near 670 nm.[13][14]
Data Presentation
Quantitative data for the synthesis and characterization should be meticulously recorded.
Table 1: Reagents for PROTAC Synthesis
| Reagent | Formula Weight ( g/mol ) | Equivalents | Molarity (Stock) |
|---|---|---|---|
| POI Ligand-Azide | Varies | 1.1 | 100 mM in DMSO |
| E3 Ligand-Azide | Varies | 1.1 | 100 mM in DMSO |
| This compound | ~1050-1150 | 1.0 | 50 mM in DMSO |
| Sodium Ascorbate | 198.11 | 0.5 | 100 mM in H₂O |
| CuSO₄·5H₂O | 249.68 | 0.1 | 20 mM in H₂O |
Table 2: Example Reaction and Characterization Parameters
| Parameter | Value / Condition |
|---|---|
| Reaction Conditions | |
| Solvent System | DMSO / t-BuOH / H₂O (2:1:1) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4-24 hours |
| Purification | |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Characterization | |
| Expected Mass [M+H]⁺ | Calculated based on reactants |
| Purity (by HPLC @ 254/650 nm) | >95% |
| Fluorescence Ex/Em (nm) | ~650 / ~670 |
| Typical Yield | 30-60% |
References
- 1. benchchem.com [benchchem.com]
- 2. New-generation advanced PROTACs as potential therapeutic agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. environmental-expert.com [environmental-expert.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N,N'-bis-(propargyl-PEG4)-Cy5 Click Chemistry
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low efficiency with N,N'-bis-(propargyl-PEG4)-Cy5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore, a photostable cyanine dye, attached to two propargyl groups via PEG4 (polyethylene glycol) linkers.[1][2][3][4][5] The terminal alkyne (propargyl) groups allow for its covalent attachment to azide-modified molecules through click chemistry.[2][6][7] This makes it a valuable tool for fluorescently labeling biomolecules such as proteins and nucleic acids in various applications, including microscopy and flow cytometry.[8]
Q2: What are the optimal storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -20°C in the dark.[1][3] For short-term storage, 0-4°C is acceptable for days to weeks.[1] The compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[1] It is soluble in DMSO, DMF, and DCM, but has low solubility in water.[3]
Q3: What are the primary causes of low click chemistry efficiency?
Low efficiency in CuAAC reactions can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[9]
-
Impure Reagents: The purity of the alkyne, azide, and solvents is critical for a successful reaction.[10]
-
Suboptimal Reaction Conditions: Factors such as reactant concentrations, stoichiometry, temperature, pH, and solvent choice can significantly impact the reaction yield.[9][10]
-
Ligand Issues: An appropriate ligand is necessary to stabilize the Cu(I) catalyst and accelerate the reaction.[10]
-
Substrate-Specific Issues: Steric hindrance or poor solubility of the reactants can impede the reaction.[9]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired Cy5-labeled product, a systematic troubleshooting approach is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Detailed Steps:
-
Verify Catalyst Activity: The Cu(I) catalyst is oxygen-sensitive.[9]
-
Assess Reagent Quality and Stoichiometry: Impurities in your this compound, azide-containing molecule, or solvents can inhibit the reaction.[10]
-
Solution: Use high-purity reagents and solvents. An incorrect ratio of alkyne to azide can also lead to low yields. A slight excess of one of the reactants (e.g., 1.1-2 fold) is often beneficial.[10]
-
-
Optimize Reaction Conditions:
-
Ligand: A stabilizing ligand like THPTA or BTTAA is crucial, especially in aqueous solutions, to protect the Cu(I) from oxidation and accelerate the reaction.[10] The optimal ligand-to-copper ratio typically ranges from 1:1 to 5:1.[10]
-
Concentration: Test a range of copper concentrations, for example, from 50 µM to 500 µM.[10]
-
pH: The optimal pH for CuAAC reactions is generally between 7 and 8.[9] Buffers containing high concentrations of chloride or Tris can sometimes interfere with the reaction.[11]
-
Temperature and Time: Most click reactions proceed well at room temperature within 1-4 hours.[10] However, for challenging substrates, increasing the temperature (e.g., to 37°C) or reaction time may be necessary.[10]
-
Solvent: If solubility is an issue, using a co-solvent system such as DMSO/water or DMF/water can be helpful.[9]
-
-
Address Substrate-Specific Problems:
-
Steric Hindrance: The PEG linkers on this compound are designed to reduce steric hindrance, but the structure of your azide-containing molecule could still be a factor.[13][14] Increasing the reaction time, temperature, or catalyst concentration may help overcome this.[10]
-
PEG Linker Stability: While generally stable, PEG linkers can be susceptible to degradation under harsh acidic or basic conditions.[12] Ensure your reaction and purification conditions are within a suitable pH range.
-
Issue 2: Product Purification Challenges
After a successful reaction, separating the labeled product from unreacted Cy5 dye and other reagents is crucial.
Purification Workflow
Caption: Common purification methods for Cy5-labeled products.
Recommended Purification Methods:
-
Spin Columns/Gel Filtration: Ideal for rapid purification of small sample volumes. This method separates molecules based on size, effectively removing the smaller, unconjugated Cy5 dye.[8]
-
Dialysis: A simple and gentle method for buffer exchange and removing small molecules. It is particularly useful for larger sample volumes but can be time-consuming.[8]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) offer the highest purity by separating molecules based on hydrophobicity.[8] This is recommended when very high purity is required.[8]
-
Precipitation: For labeled oligonucleotides or DNA, precipitation with acetone or ethanol can be an effective purification step.[15][16]
Quantitative Data Summary
For optimal results, systematic variation of key reaction parameters is recommended. The following tables provide suggested starting concentrations and ranges for optimization experiments.
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC
| Parameter | Recommended Starting Concentration/Ratio | Range for Optimization |
| Copper (CuSO₄) | 100 µM | 50 µM - 500 µM[10] |
| Reducing Agent (Sodium Ascorbate) | 5 mM | 1 mM - 10 mM[10] |
| Ligand (e.g., THPTA) | 500 µM | 1:1 to 5:1 (Ligand:Copper)[10] |
| Alkyne:Azide Ratio | 1:1.2 to 1:1.5 | 1:1 to 1:5 (or vice versa) |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a general starting point for the click chemistry reaction.
Materials:
-
This compound
-
Azide-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Degassed solvents
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-modified molecule in a suitable solvent (e.g., water or DMSO) to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use. [10][11][12]
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in the specified order. Protect the reaction from light.[10]
-
Azide-modified molecule (to a final concentration of, for example, 100 µM)
-
This compound (to a final concentration of, for example, 120 µM)
-
Reaction Buffer
-
CuSO₄ stock solution (to a final concentration of 100 µM)
-
THPTA stock solution (to a final concentration of 500 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to start the reaction.[9]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[10]
-
Purification: Purify the reaction mixture using an appropriate method as described in the "Product Purification Challenges" section.
Protocol 2: Optimization of Reaction Conditions using a Fluorogenic Assay
To conserve valuable reagents, it is advisable to optimize reaction conditions using a model system. A fluorogenic azide that becomes fluorescent upon triazole formation is a useful tool for this purpose.[17][18]
Materials:
-
Model alkyne (e.g., propargyl alcohol)
-
Fluorogenic azide (e.g., coumarin azide)
-
The same catalyst, ligand, and buffer system intended for the main experiment.
Procedure:
-
Set up a Series of Reactions: In a multi-well plate, set up a series of small-scale reactions (e.g., 50 µL final volume).[10]
-
Vary Parameters: In each well, vary one parameter at a time (e.g., CuSO₄ concentration, ligand:copper ratio) while keeping the concentrations of the model alkyne and fluorogenic azide constant.
-
Incubate and Measure: After a set incubation time (e.g., 1 hour), measure the fluorescence of each reaction at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Analyze Results: The reaction condition that yields the highest fluorescence intensity is considered optimal for your system.[18]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. Cy5 | BroadPharm [broadpharm.com]
- 5. amsbio.com [amsbio.com]
- 6. Alkyne | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Optimizing signal-to-noise ratio in N,N'-bis-(propargyl-PEG4)-Cy5 imaging
Welcome to the technical support center for N,N'-bis-(propargyl-PEG4)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments using this probe. Here you will find troubleshooting guides and frequently asked questions to address common challenges and enhance your signal-to-noise ratio.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Fluorescent Signal
Q: I am not observing any fluorescent signal, or the signal is very weak after the click chemistry reaction. What could be the cause?
A: This is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:
-
Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is critical for conjugating the this compound to your azide-modified target molecule. Ensure all components of the reaction are fresh and at the correct concentrations.
-
Reagent Degradation: The Cy5 dye is susceptible to photobleaching and degradation from repeated freeze-thaw cycles. Protect the probe from light and aliquot it upon receipt.
-
Incorrect Imaging Parameters: The excitation and emission settings on your microscope must be appropriate for Cy5.
-
Low Target Abundance: The biological target you are labeling may be expressed at low levels in your sample.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use freshly prepared solutions for the click reaction, especially the copper (I) catalyst and the reducing agent (e.g., sodium ascorbate).
-
Test the this compound probe in a positive control reaction to confirm its activity.
-
-
Optimize Click Chemistry Protocol:
-
Ensure the concentration of each reaction component is optimal. Refer to the recommended protocol for starting concentrations.
-
Incubation time and temperature can significantly impact reaction efficiency. Consider optimizing these parameters for your specific system.
-
-
Check Microscope and Imaging Settings:
-
Ensure you are using the correct laser line for excitation (typically around 633 nm or 647 nm) and the appropriate emission filter for Cy5 (usually in the 665-700 nm range).
-
Increase the exposure time or laser power, but be mindful of potential photobleaching and phototoxicity.
-
-
Confirm Target Expression:
-
Use an alternative method, such as western blotting or qPCR, to confirm the presence and relative abundance of your target molecule in the sample.
-
Experimental Workflow for Troubleshooting Low Signal
Caption: A logical workflow for diagnosing the cause of a low fluorescent signal.
Issue 2: High Background Signal or Non-Specific Staining
Q: My images have high background fluorescence, which is obscuring my specific signal. How can I reduce this?
A: High background can be caused by several factors, including unbound probe, autofluorescence from the sample, and non-specific binding of the dye.
Troubleshooting Steps:
-
Improve Washing Steps:
-
Increase the number and duration of wash steps after the click chemistry reaction to remove any unbound this compound.
-
Include a surfactant like Tween-20 (at 0.05-0.1%) in your wash buffer to help reduce non-specific binding.
-
-
Use a Quenching Agent:
-
After the click reaction, consider a final wash with a quenching agent like a copper chelator (e.g., bathocuproine disulfonate) to stop the reaction and reduce background from residual copper.
-
-
Reduce Probe Concentration:
-
Titrate the concentration of this compound to find the lowest effective concentration that still provides a good specific signal.
-
-
Account for Autofluorescence:
-
Image an unstained control sample under the same conditions to assess the level of natural autofluorescence.
-
If autofluorescence is high, you may need to use spectral unmixing techniques or a different imaging channel if possible.
-
Comparison of Washing Protocols
| Parameter | Standard Protocol | Optimized Protocol for High Background |
|---|---|---|
| Wash Buffer | PBS | PBS + 0.1% Tween-20 |
| Number of Washes | 3 | 5 |
| Wash Duration | 5 minutes each | 10 minutes each |
| Final Rinse | PBS | PBS with copper chelator |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is a Cy5-based fluorophore. For optimal performance, use an excitation source near its absorption maximum (~649 nm) and an emission filter centered around its emission maximum (~670 nm). Common laser lines used are 633 nm, 640 nm, or 647 nm.
Q2: How should I store the this compound probe?
A2: The probe should be stored at -20°C or colder, protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the Cy5 dye.
Q3: Can I use this probe for in vivo imaging?
A3: The PEG4 linker in the probe is designed to improve solubility and biocompatibility, which are favorable characteristics for in vivo applications. However, the use of a copper catalyst in the standard CuAAC click chemistry reaction can be toxic to living organisms. For in vivo imaging, it is highly recommended to use a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), if your target molecule can be modified with a suitable strained alkyne.
Signaling Pathway for In Vivo vs. In Vitro Click Chemistry
Photobleaching of N,N'-bis-(propargyl-PEG4)-Cy5 and mitigation strategies
Here is the technical support center for Photobleaching of N,N'-bis-(propargyl-PEG4)-Cy5.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the photobleaching of this compound. The strategies outlined here are designed to help researchers, scientists, and drug development professionals maximize signal stability and acquire high-quality fluorescence imaging data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound signal?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. The process generally occurs when the Cy5 fluorophore, after excitation, enters a long-lived, non-fluorescent "triplet state." This triplet state is highly reactive with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye, permanently destroying its ability to fluoresce. While the N,N'-bis-(propargyl-PEG4) modifications on your dye are important for conjugation via Click Chemistry and for improving aqueous solubility, the core photobleaching behavior is governed by the Cy5 chromophore itself.
Q2: What are the primary factors that accelerate the photobleaching of Cy5?
A2: Several experimental factors can significantly increase the rate of photobleaching:
-
High Excitation Light Intensity: Using excessive laser or lamp power increases the rate at which fluorophores enter the reactive triplet state, accelerating their destruction.
-
Presence of Molecular Oxygen: Oxygen is a primary mediator of photobleaching for most organic fluorophores, including Cy5, as it reacts with the triplet-state dye to create damaging ROS.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more cumulative damage the fluorophores will sustain.
-
Suboptimal Chemical Environment: The local environment, including pH and the presence of certain chemical additives, can influence photostability. For instance, some antifade reagents like p-phenylenediamine (PPD) are known to be incompatible with cyanine dyes.
Q3: Can I use a commercial antifade mounting medium for my fixed samples labeled with this dye?
A3: Yes, using a commercial antifade mounting medium is a highly effective and convenient strategy for fixed-cell imaging. Products such as the ProLong series (e.g., ProLong Glass, ProLong Diamond) are specifically designed to suppress photobleaching and have demonstrated good to excellent performance with Cy5. When selecting a mountant, it is crucial to choose one that is compatible with cyanine dyes, as some formulations can cause fluorescence quenching or degradation.
Q4: What is an oxygen scavenging system and when should I use it?
A4: An oxygen scavenging system (OSS) is a combination of enzymes and substrates added to an imaging buffer to enzymatically remove dissolved molecular oxygen. The most common systems are Glucose Oxidase/Catalase (GLOX) and Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD). By removing oxygen, an OSS dramatically reduces the primary pathway for photobleaching. This is particularly critical for demanding applications like single-molecule imaging or live-cell imaging where samples cannot be embedded in a hardening antifade medium. However, removing oxygen can increase "blinking" (temporary dark states) by prolonging the triplet state lifetime, so an OSS is often used in combination with a triplet state quencher.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid and complete signal loss upon illumination. | Excessive Excitation Intensity: The laser/lamp power is too high, causing immediate fluorophore destruction. | Reduce the excitation power to the lowest level that provides an adequate signal-to-noise ratio. Use neutral-density filters to attenuate the light source. |
| Prolonged Exposure: The sample is being exposed to light for too long during focusing and setup. | Minimize light exposure by using transmitted light to find and focus on the region of interest before switching to fluorescence for image acquisition. | |
| Signal "blinks" (disappears and reappears), especially in deoxygenated buffer. | Long-Lived Triplet States: In the absence of oxygen, the Cy5 molecule can become trapped in a non-fluorescent triplet state for extended periods. | Add a triplet state quencher (TSQ) to your imaging buffer. Common TSQs include Trolox (1-2 mM) or cyclooctatetraene (COT). These molecules help return the dye from the triplet state to the ground state, reducing blinking and improving photostability. |
| Commercial mountant reduces signal intensity or doesn't prevent fading. | Incompatible Antifade Reagent: Some antifade reagents, particularly p-phenylenediamine (PPD), can react with and degrade cyanine dyes. | Use a mountant specifically formulated for cyanine dyes, such as ProLong Diamond or ProLong Glass. Alternatively, use a DIY mountant based on n-propyl gallate (NPG) or DABCO. |
| Refractive Index Mismatch: A mismatch between the refractive index of the mounting medium and the immersion oil can cause spherical aberration, leading to a weaker collected signal. | For high-resolution imaging, ensure the refractive index of your mountant matches that of your objective's immersion medium (typically ~1.52). | |
| Imaging buffer for live cells becomes acidic over time. | Byproduct Generation from GLOX: The GLOX oxygen scavenging system produces gluconic acid as a byproduct, which can lower the pH of a weakly buffered solution. | Ensure your imaging buffer has sufficient buffering capacity (e.g., use 20-50 mM Tris or HEPES). Prepare the final imaging buffer immediately before use to minimize acid accumulation. |
Visualizing Photobleaching and Mitigation
Caption: The core photobleaching pathway of the Cy5 fluorophore.
Caption: A troubleshooting workflow for mitigating Cy5 photobleaching.
Quantitative Data on Mitigation Strategies
The effectiveness of various chemical additives in improving Cy5 photostability is well-documented, particularly in the context of single-molecule imaging. The following table summarizes common components used in antifade imaging buffers.
| Reagent Type | Name / Components | Mechanism of Action | Key Findings & Considerations for Cy5 |
| Oxygen Scavenger | GLOX (Glucose Oxidase + Catalase + Glucose) | Enzymatically removes dissolved O₂. | Highly effective at reducing photobleaching. Can cause acidification of the buffer over time due to gluconic acid production. |
| Oxygen Scavenger | PCA/PCD (Protocatechuic Acid + Protocatechuate-3,4-Dioxygenase) | Enzymatically removes dissolved O₂. | Can achieve lower dissolved O₂ concentrations than GLOX under some conditions. Shown to dramatically enhance Cy5 stability in live cells. |
| Triplet State Quencher | Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Reduces the lifetime of the reactive triplet state and scavenges ROS. | Commonly used with oxygen scavengers to reduce blinking and further improve photostability. |
| Triplet State Quencher | COT (Cyclooctatetraene) | Directly quenches the triplet state via energy transfer, returning the fluorophore to the ground state. | Covalently linking COT to Cy5 has been shown to substantially reduce the triplet state lifetime and increase photostability. |
| Reducing Agent | β-mercaptoethanol (BME) or DTT | Can reduce oxidized species. | Use with caution. While sometimes employed, strong reducing agents have been shown to increase both the frequency and duration of blinking events for Cy5. |
Experimental Protocols
Protocol 1: Preparation of GLOX Imaging Buffer with Trolox
This protocol describes how to prepare a standard imaging buffer containing a GLOX oxygen scavenging system and a Trolox triplet state quencher, commonly used for single-molecule and live-cell imaging.
Materials:
-
Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
D-Glucose (e.g., 45% w/v stock solution in water)
-
Glucose Oxidase (e.g., Sigma-Aldrich, G2133)
-
Catalase (e.g., Sigma-Aldrich, C40)
-
Trolox (100 mM stock solution in DMSO)
Procedure:
-
Prepare GLOX Enzyme Stock (100x):
-
Dissolve 10 mg of Glucose Oxidase and ~1.75 mg of Catalase in 250 µL of Imaging Buffer Base.
-
Gently mix. This solution is best prepared fresh, but can be stored in small aliquots at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
-
-
Prepare Final Imaging Buffer (1 mL Example):
-
Important: This final mixture should be prepared immediately before starting your imaging session, as the oxygen scavenging reaction begins upon mixing.
-
To ~940 µL of Imaging Buffer Base, add the following components in order:
-
45 µL of 45% (w/v) D-Glucose stock solution (for a final concentration of ~2% w/v).
-
10 µL of 100x GLOX Enzyme Stock.
-
~2 µL of 100 mM Trolox stock solution (for a final concentration of ~2 mM).
-
-
Gently mix the final buffer. Do not vortex, as this will introduce oxygen.
-
Replace the buffer on your sample with the final imaging buffer and proceed with imaging.
-
Protocol 2: How to Quantify Photobleaching Rate
This protocol provides a basic workflow to measure the photobleaching rate of your Cy5-labeled sample, allowing you to compare different conditions (e.g., with and without an antifade agent).
Methodology:
-
Sample Preparation: Prepare your slides or imaging chambers as you normally would. For comparison, have one sample in a standard buffer (e.g., PBS) and another in your test antifade buffer/mountant.
-
Microscope Setup:
-
Use identical imaging settings for all conditions you want to compare (laser power, exposure time, camera gain, objective, etc.).
-
Choose a field of view containing your labeled structures.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same region of interest (ROI).
-
The time interval should be constant and as short as possible (e.g., acquire frames continuously).
-
Continue acquiring images until the fluorescence signal has faded to the level of the background.
-
-
Data Analysis:
-
Using image analysis software (e
-
N,N'-bis-(propargyl-PEG4)-Cy5 aggregation and solubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-bis-(propargyl-PEG4)-Cy5.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound.
Issue 1: My this compound has precipitated out of my aqueous buffer.
-
Question: I dissolved this compound in an aqueous buffer for my experiment, but it has precipitated. How can I resolve this?
-
Answer: this compound has low solubility in water[1]. To improve solubility in aqueous buffers, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][2]. Subsequently, this stock solution can be diluted into the final aqueous buffer. To prevent precipitation, ensure the final concentration of the organic solvent in the aqueous buffer is low, typically less than 1%. The inclusion of polyethylene glycol (PEG) chains in the molecule's structure is designed to enhance aqueous solubility, but at higher concentrations in purely aqueous solutions, aggregation can still occur[3][4][5].
Issue 2: I am observing lower than expected fluorescence intensity or fluorescence quenching.
-
Question: My experimental results show weak fluorescence signals, or the fluorescence seems to be quenched. Could this be related to the this compound?
-
Answer: Yes, this could be due to the formation of H-aggregates. Cyanine dyes like Cy5 are known to form non-fluorescent H-aggregates, especially at high concentrations in aqueous environments[6][7]. This aggregation can lead to self-quenching of the fluorescence. To mitigate this, try the following:
-
Reduce the concentration: Lowering the concentration of the dye can shift the equilibrium from aggregates back to the monomeric, fluorescent form[7].
-
Optimize the solvent: Preparing the labeling reaction in a solvent containing a higher proportion of an organic solvent can prevent the formation of H-aggregates[6].
-
Use of additives: In some cases, the addition of a small amount of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) can help to disrupt hydrophobic interactions that lead to aggregation[8][9].
-
Issue 3: My click chemistry reaction is inefficient.
-
Question: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound, but the yield is low. What could be the problem?
-
Answer: Inefficient click chemistry reactions can arise from several factors. Here are some troubleshooting steps:
-
Reagent quality: Ensure that all your reagents, especially the sodium ascorbate solution, are freshly prepared. Sodium ascorbate is a reducing agent that is prone to oxidation.
-
Copper source and ligand: The use of a copper(I) stabilizing ligand, such as THPTA for aqueous reactions, is crucial for an efficient reaction[10][11]. Pre-complexing the copper sulfate with the ligand before adding it to the reaction mixture can improve reliability[10].
-
Oxygen sensitivity: The Cu(I) catalyst is sensitive to oxidation. While not always necessary, degassing your reaction buffer can sometimes improve yields.
-
Reactant concentrations: Ensure that you are using an appropriate molar excess of one of the reactants to drive the reaction to completion[12][13].
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in the dark[1][2]. For short-term storage (days to weeks), 0-4°C is acceptable[2].
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as DMSO, DMF, and DCM (dichloromethane)[1]. It has low solubility in water[1]. The PEG4 linkers are included to improve water solubility compared to the parent Cy5 dye[3][4].
Q3: What are the excitation and emission maxima for this compound?
A3: The excitation maximum is approximately 649 nm, and the emission maximum is approximately 667 nm[1][2][14].
Q4: Can I use this compound for applications other than PROTAC synthesis?
A4: Yes. While it is designed as a PROTAC linker, its bifunctional nature with two propargyl groups and a Cy5 fluorophore makes it suitable for other applications requiring fluorescent labeling and subsequent dual conjugation via click chemistry, such as in the assembly of biomolecular complexes or surface modification[12][15].
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | ~819.5 g/mol | [1][2] |
| Formula | C47H63ClN2O8 | [1][2] |
| Excitation Maximum | 649 nm | [1] |
| Emission Maximum | 667 nm | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Aqueous Solubility | Low | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general guideline for the conjugation of an azide-containing molecule to this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in an appropriate solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in PBS.
-
Add this compound to the reaction mixture at a 1.2-fold molar excess over the azide.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the catalyst/ligand mixture to the main reaction tube to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking, protected from light.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Step-by-step workflow for a typical CuAAC reaction.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 2107273-08-3 [amp.chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Post-Labeling Purification of N,N'-bis-(propargyl-PEG4)-Cy5 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated N,N'-bis-(propargyl-PEG4)-Cy5 after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated this compound?
A1: The three most common and effective methods for removing unconjugated fluorescent dyes like this compound from labeled biomolecules are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF) or Ultrafiltration.[1][2][3][4][5][6] The choice of method depends on factors such as sample volume, protein concentration, and the desired purity and recovery.[7]
Q2: Does the PEG4 linker on the this compound dye affect the purification process?
A2: Yes, the polyethylene glycol (PEG) spacer can influence the hydrodynamic radius of the unconjugated dye, making it appear larger than other dyes of similar molecular weight.[8] This is an important consideration for Size Exclusion Chromatography, as a column with an appropriate fractionation range must be selected to ensure efficient separation from the labeled protein. The PEG linker also enhances the water solubility of the dye, which can be advantageous during the purification process.[9]
Q3: My protein is precipitating after the labeling reaction. What can I do?
A3: Protein precipitation after labeling with fluorescent dyes is a common issue, often caused by an increase in the hydrophobicity of the protein surface due to the attached dye molecules.[10][11] To troubleshoot this, you can:
-
Optimize the dye-to-protein ratio: A lower molar excess of the dye during the labeling reaction can reduce the number of dye molecules conjugated to each protein, minimizing hydrophobicity-driven aggregation.[10]
-
Use a more hydrophilic dye: While you are using a PEGylated dye which is already designed for better solubility, ensuring your labeling buffer is optimal is crucial.[12]
-
Adjust buffer conditions: Ensure the pH of your buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein to maintain surface charge and repulsion between molecules.[13] The addition of stabilizing agents like glycerol or arginine can also be beneficial.[12]
-
Lower the protein concentration: Performing the labeling reaction at a lower protein concentration can reduce the likelihood of aggregation.[13]
Q4: How can I quantify the removal of the unconjugated dye?
A4: The removal of unconjugated dye can be monitored by taking absorbance measurements of the purification flow-through or filtrate at the maximum absorbance wavelength of the Cy5 dye (around 649 nm).[9] When the absorbance of the fractions returns to baseline, it indicates that the majority of the free dye has been removed. For more quantitative analysis, you can use techniques like HPLC or FPLC to separate and quantify the labeled protein from the free dye.
Troubleshooting Guides
Issue 1: High Levels of Residual Unconjugated Dye After Purification
| Possible Cause | Recommendation |
| Inappropriate purification method selected. | For small sample volumes, spin columns (a form of SEC) are often effective.[14] For larger volumes, TFF or traditional gravity-flow SEC may be more suitable.[2][15] Dialysis is also an option but can be time-consuming.[7] |
| Size Exclusion Chromatography (SEC) column has an incorrect fractionation range. | The PEG4 linker increases the size of the free dye. Ensure the selected SEC resin has a molecular weight cut-off that allows for clear separation between the labeled protein and the unconjugated dye.[8] |
| Insufficient dialysis time or infrequent buffer changes. | For effective removal of the unconjugated dye, ensure you are using a large volume of dialysis buffer (at least 200 times the sample volume) and perform multiple buffer changes over a sufficient period (e.g., overnight at 4°C).[16] |
| Tangential Flow Filtration (TFF) membrane has an incorrect Molecular Weight Cut-Off (MWCO). | The MWCO of the TFF membrane should be significantly smaller than the molecular weight of your labeled protein to ensure its retention, while allowing the smaller unconjugated dye to pass through into the permeate.[17] |
Issue 2: Low Recovery of Labeled Protein
| Possible Cause | Recommendation |
| Non-specific binding of the protein to the purification matrix or membrane. | For SEC, ensure the column is well-equilibrated with the running buffer. The inclusion of 0.15 M NaCl in the buffer can help minimize ionic interactions with the matrix.[1] For TFF, select membranes with low protein-binding characteristics. |
| Protein precipitation during purification. | If precipitation is observed, consider adjusting the buffer composition (pH, ionic strength) to enhance protein solubility. Performing the purification at a lower temperature (e.g., 4°C) may also help.[13] |
| Sample loss during handling. | For dialysis, be careful when transferring the sample into and out of the dialysis tubing or cassette to minimize loss.[18] With spin columns, ensure that the collection tube is properly seated to collect the eluate. |
Quantitative Data Summary
The following table provides a general comparison of the common purification methods. Actual performance may vary depending on the specific protein, dye, and experimental conditions.
| Purification Method | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Scalability |
| Size Exclusion Chromatography (SEC) | > 95%[15] | High | Fast (for desalting columns)[15] | Good |
| Dialysis | Variable, potential for sample loss during handling[18] | High (with sufficient time and buffer changes)[16] | Slow (hours to overnight)[19] | Good |
| Tangential Flow Filtration (TFF)/Ultrafiltration | High | High | Fast | Excellent |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Unconjugated Dye Removal
This protocol is a general guideline for using a gravity-flow desalting column.
Materials:
-
Labeled protein solution
-
SEC desalting column (e.g., Sephadex G-25)[1]
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Fraction collection tubes
Methodology:
-
Column Equilibration: Equilibrate the SEC column by passing at least 3-5 column volumes of the elution buffer through it. This removes any storage solutions and ensures the column is equilibrated in the desired buffer.
-
Sample Application: Allow the buffer to drain from the column until the top of the resin bed is just exposed. Carefully apply the labeled protein solution to the top of the resin bed. Do not disturb the resin bed.
-
Elution: Once the sample has entered the resin bed, immediately add elution buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions as the colored band of labeled protein starts to elute from the column. The labeled protein, being larger, will elute first, followed by the smaller, unconjugated dye.
-
Analysis: Monitor the collected fractions by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for the Cy5 dye). Pool the fractions that contain the protein peak and have minimal absorbance at the dye's wavelength.
Protocol 2: Dialysis for Unconjugated Dye Removal
This protocol provides a general procedure for dialysis using tubing.
Materials:
-
Labeled protein solution
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis clips or clamps
-
Large beaker or container
-
Dialysis buffer (at least 200x the sample volume)[16]
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip. Pipette the labeled protein solution into the open end of the tubing, leaving some space for potential volume changes.
-
Seal Tubing: Remove any excess air and seal the other end of the tubing with a second clip.
-
Dialysis: Place the sealed dialysis bag into the beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight.[16]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, remove the clips, and pipette the purified labeled protein into a clean tube.
Protocol 3: Tangential Flow Filtration (TFF) for Unconjugated Dye Removal
This protocol is a generalized procedure for using a lab-scale TFF system.
Materials:
-
Labeled protein solution
-
TFF system with a pump and reservoir
-
TFF cassette or hollow fiber filter with an appropriate MWCO
-
Diafiltration buffer (same as the final desired buffer for the protein)
Methodology:
-
System Setup and Equilibration: Install the TFF filter and flush the system with equilibration buffer to remove any storage solutions and wet the membrane.
-
Sample Concentration (Optional): If the initial sample volume is large, you can first concentrate the sample by running the TFF system and directing the permeate to waste until the desired volume is reached in the retentate.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This is known as constant volume diafiltration. Continue this process for at least 5-7 diavolumes (a diavolume is the volume of the retentate). This will effectively wash out the unconjugated dye.[20]
-
Final Concentration: Once the diafiltration is complete, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Product Recovery: Stop the pump and carefully recover the purified, concentrated labeled protein from the system.
Visualizations
Caption: A generalized workflow for protein labeling and purification.
Caption: Decision tree for selecting a purification method.
References
- 1. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 2. repligen.com [repligen.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 6. medium.com [medium.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. duoningbio.com [duoningbio.com]
Non-specific binding of N,N'-bis-(propargyl-PEG4)-Cy5 in cells and tissues
Welcome to the technical support center for N,N'-bis-(propargyl-PEG4)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the non-specific binding of this probe in cellular and tissue-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe containing a Cy5 fluorophore, a PEG4 (polyethylene glycol) linker, and two terminal propargyl groups.[1] The Cy5 dye allows for fluorescence detection in the far-red spectrum, which helps to minimize background autofluorescence from cells and tissues.[2] The propargyl groups enable the covalent attachment of the probe to azide-modified biomolecules via "click chemistry."[1][2] Its primary applications include cellular and live-cell imaging, and its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5]
Q2: What causes non-specific binding of this compound?
Non-specific binding is the attachment of the probe to molecules or surfaces other than its intended target.[6] The primary drivers of non-specific binding for fluorescent probes like this are:
-
Hydrophobicity: The Cy5 dye, like many fluorescent dyes, has hydrophobic properties that can lead to non-specific interactions with hydrophobic regions of proteins and cell membranes.[6][7]
-
Electrostatic Interactions: Highly charged fluorescent dyes can bind non-specifically to oppositely charged molecules within the cell or tissue.[8][9]
-
Probe Aggregation: Cyanine dyes, including Cy7 which is similar to Cy5, can form aggregates in aqueous solutions, which may lead to non-specific signals.[10]
The PEG4 linker in this compound is designed to mitigate some of these effects by creating a hydrophilic shield around the fluorophore, a concept known as "PEG-fluorochrome shielding".[2][11] This enhances water solubility and reduces unwanted interactions.[2]
Q3: How can I minimize non-specific binding of this probe?
Several strategies can be employed to reduce non-specific binding:
-
Use of Blocking Agents: Pre-incubating your cells or tissues with a blocking agent can saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and commercially available protein-free blocking buffers.[6][8]
-
Optimization of Probe Concentration: Using an excessively high concentration of the fluorescent probe can increase the likelihood of non-specific binding.[9][10] It is crucial to perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio.
-
Stringent Washing Steps: Thorough and repeated washing steps after probe incubation are essential to remove any unbound or weakly bound probes.[6]
-
Buffer Optimization: Adjusting the pH and ionic strength (salt concentration) of your buffers can help to minimize charge-based non-specific interactions.[6][12][13]
-
Surface Passivation: For in vitro assays, treating surfaces with agents like PEG or Pluronic F127 can make them more resistant to non-specific adsorption of the probe.[6][14]
Troubleshooting Guide
Problem: High background fluorescence across the entire sample.
This is a common issue that can obscure the specific signal from your target. The following workflow can help you diagnose and resolve the problem.
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for troubleshooting high background fluorescence.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the hydrophobicity of fluorescent dyes, which is a major contributor to non-specific binding.[7][15] Lower logD values indicate greater hydrophilicity and are generally associated with lower non-specific binding.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Net Charge (at pH 7.4) | LogD (at pH 7.4) | Propensity for Non-specific Binding |
| Alexa Fluor 488 | 495 | 519 | -3.94 | -10.48 | Low |
| CF488A | 490 | 515 | -3 | -8.83 | Low |
| Alexa Fluor 546 | 556 | 573 | -3.41 | -2.53 | Moderate |
| BODIPY FL | 503 | 512 | 0 | -1.99 | Moderate |
| Fluorescein | 494 | 518 | -1.9 | -1.30 | High |
| Cy5 | ~649 | ~667 | - | - | Can be high, mitigated by PEGylation |
Data for Alexa Fluor, CF488A, Alexa Fluor 546, BODIPY FL, and Fluorescein are adapted from studies comparing various fluorescent dyes.[15] The specific LogD for this compound is not readily published, but the PEG4 linker is designed to increase its hydrophilicity.
Experimental Protocols
Protocol 1: General Staining Protocol to Minimize Non-Specific Binding
This protocol provides a general workflow for staining cells or tissue sections with this compound after a click chemistry reaction.
-
Sample Preparation and Fixation:
-
Prepare your azide-modified cells or tissue sections according to your standard protocol.
-
Fix the samples (e.g., with 4% paraformaldehyde for 15 minutes at room temperature).
-
Wash three times with Phosphate Buffered Saline (PBS).
-
-
Permeabilization (for intracellular targets):
-
Incubate samples in PBS containing 0.1-0.5% Triton X-100 for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix containing this compound, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., THPTA).
-
Incubate the samples with the reaction mix for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction mix and wash the samples extensively.[6] A recommended procedure is to wash at least three to five times with PBS, with each wash lasting 5-10 minutes. Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help reduce non-specific binding.
-
-
(Optional) Counterstaining and Mounting:
-
If desired, counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the samples using an appropriate mounting medium, preferably one with an anti-fade reagent.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~649/667 nm).
-
Mechanism of PEG-Fluorochrome Shielding
Caption: How PEGylation reduces non-specific binding of Cy5.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 8. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. clf.stfc.ac.uk [clf.stfc.ac.uk]
Effect of buffer conditions on N,N'-bis-(propargyl-PEG4)-Cy5 stability and reactivity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals effectively use N,N'-bis-(propargyl-PEG4)-Cy5 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during storage, handling, and experimental use of this compound.
Q1: Why is my fluorescence signal weak or completely absent after my click chemistry labeling reaction?
A weak or absent signal is a common issue that can stem from several sources. The problem can be systematically diagnosed by considering two main possibilities: inefficient reaction chemistry or degradation of the Cy5 fluorophore.
-
Inefficient Click Reaction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is sensitive to buffer components and catalyst integrity.
-
Incompatible Buffer: Buffers containing highly coordinating anions like phosphate (in PBS), Tris, HEPES, or acetate can sequester the copper(I) catalyst, inhibiting the reaction.[1] It is recommended to use non-coordinating buffers or to pre-mix the copper source with a stabilizing ligand.[1]
-
Catalyst Oxidation: The active catalyst is Cu(I). If the reducing agent (e.g., sodium ascorbate) is old or degraded, it will not efficiently reduce the Cu(II) precursor to Cu(I), leading to reaction failure. Always use a freshly prepared solution of sodium ascorbate.[2]
-
Insufficient Reagents: Ensure appropriate molar excess of the Cy5 alkyne reagent relative to the azide-containing molecule, though stoichiometry may require optimization for specific substrates.
-
-
Cy5 Dye Degradation: The Cy5 fluorophore can be sensitive to its chemical environment.
-
pH Instability: While generally stable between pH 4-10, Cy5 can degrade under very basic conditions (pH > 8-9).[3][4] The optimal pH for CuAAC is typically neutral, which is also safe for the dye.[1]
-
Photobleaching: Cy5 is susceptible to photobleaching. Protect the reagent and all reaction steps from light as much as possible.[4][5]
-
Chemical Incompatibility: Strong reducing agents beyond what is needed for the click reaction can degrade cyanine dyes. Avoid prolonged exposure to high concentrations of these agents.
-
Q2: My sample's absorbance spectrum has shifted, or I'm seeing lower than expected fluorescence for the concentration. What is happening?
This often indicates dye aggregation. At high concentrations or when multiple dye molecules are conjugated in close proximity on a macromolecule, Cy5 can form non-fluorescent H-dimers.[6] This leads to a characteristic hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum and significant fluorescence quenching.[6][7]
-
Solution: To mitigate this, consider reducing the dye-to-biomolecule labeling ratio. If working in solution, ensure the dye is fully dissolved; the PEG4 linkers on this molecule are designed to improve aqueous solubility, but using a small amount of an organic co-solvent like DMSO or DMF for initial stock preparation is recommended.[8][9]
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage is critical to maintaining the reagent's reactivity and fluorescence.
-
Long-Term Storage: Store the solid reagent at -20°C, desiccated and protected from light.[9][10]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[9] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5]
-
Shipping: The product is generally stable for several weeks at ambient temperature during shipping.[10]
Q4: Can I use buffers like PBS or Tris for my click reaction?
It is strongly discouraged. Buffers containing phosphate (PBS) or primary amines (Tris) can interfere with the CuAAC reaction.[1][11] Phosphate and other coordinating anions can inhibit the copper catalyst.[1] If your biomolecule must be in one of these buffers, it is best to perform a buffer exchange into a non-coordinating buffer (e.g., degassed saline) prior to the reaction.
Quantitative Data and Reagent Properties
The tables below summarize the key specifications for this compound and provide guidance on buffer selection for the click reaction.
Table 1: this compound Specifications
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | ~819.5 g/mol | [9][10] |
| Excitation Max (λex) | ~649 nm | [9] |
| Emission Max (λem) | ~667 nm | [9] |
| Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [9] |
| Recommended Storage | -20°C (Dry, Dark) | [9][10] |
| Solubility | DMSO, DMF, DCM (Low in water) | [9] |
| Reactive Groups | 2x Terminal Alkyne (Propargyl) |[9][10] |
Table 2: Buffer Recommendations for Copper-Catalyzed Click Chemistry (CuAAC)
| Buffer Type | Recommendation | Rationale | Reference(s) |
|---|---|---|---|
| Phosphate (PBS), HEPES, MOPS, Tris | Avoid | Anions are highly coordinating and can inhibit the Cu(I) catalyst. Tris contains a primary amine which can also interfere. | [1] |
| Sodium Bicarbonate | Acceptable | Generally non-coordinating. Ensure pH is maintained in the neutral to slightly basic range (7.0-8.5). | [4][11] |
| Degassed Saline / Water | Recommended | No coordinating anions. Often used with organic co-solvents (e.g., t-butanol, DMSO) to aid solubility. |[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Biomolecule
This protocol provides a general workflow for a CuAAC reaction. Optimal conditions, particularly reagent concentrations and reaction times, may need to be determined empirically for each specific application.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed 100 mM sodium phosphate buffer, pH 7.2 (Note: Use with caution, see Table 2. Saline or water/t-butanol mixtures are safer alternatives).
-
Catalyst Stock (10 mM CuSO₄): Dissolve Copper(II) sulfate pentahydrate in deionized water.
-
Ligand Stock (50 mM THPTA): Dissolve THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water.
-
Reducing Agent Stock (100 mM Sodium Ascorbate): Prepare fresh immediately before use by dissolving sodium ascorbate in deionized water.
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Dissolve your azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
-
Reaction Assembly (Protect from light):
-
In a microcentrifuge tube, add the azide-modified biomolecule.
-
Add the this compound stock solution to achieve a 2-10 fold molar excess.
-
Prepare the catalyst premix in a separate tube: combine the CuSO₄ stock and THPTA ligand stock in a 1:5 molar ratio. Vortex briefly.
-
Add the catalyst premix to the reaction tube to a final concentration of ~0.5-1 mM Cu(II).
-
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of 5-10 mM.
-
Gently mix the solution. The final concentration of DMSO should ideally not exceed 10-20% (v/v) to avoid negative effects on biomolecule structure.[1]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[12] Reaction progress can be monitored by techniques like LC-MS or gel electrophoresis (looking for a mobility shift).
-
-
Purification:
-
Remove unreacted dye and reaction components using a suitable method for your biomolecule, such as size-exclusion chromatography (e.g., desalting columns), dialysis, or precipitation.
-
Protocol 2: Quick Test for Cy5 Stability in a Custom Buffer
Use this protocol to determine if a specific buffer condition is detrimental to the Cy5 fluorophore.
Procedure:
-
Prepare a ~1 µM solution of this compound in a reference buffer where it is known to be stable (e.g., 100 mM sodium phosphate, pH 7.2).
-
Prepare another ~1 µM solution of the dye in your test buffer.
-
Measure the initial absorbance spectrum (550-750 nm) and fluorescence intensity (Ex: 649 nm, Em: 667 nm) for both samples.
-
Incubate both samples under your intended experimental conditions (e.g., room temperature, 2 hours, protected from light).
-
Re-measure the absorbance and fluorescence of both samples.
-
Analysis: A significant decrease (>10-15%) in absorbance or fluorescence intensity in the test sample relative to the control indicates potential dye degradation or aggregation caused by the buffer conditions.
Diagrams
// Negative Effectors CoordinatingBuffer [label="Coordinating Buffers\n(Phosphate, Tris, HEPES)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_pH [label="High pH (>9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Light Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction Edges Cu_II -> Cu_I [label="Reduction", fontcolor="#5F6368"]; Ascorbate -> Cu_I [style=dashed]; Propargyl -> Product; Azide -> Product; Cu_I -> Product [label="Catalyzes", style=dashed, fontcolor="#5F6368"];
// Inhibition/Degradation Edges CoordinatingBuffer -> Cu_I [label="Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; High_pH -> Cy5 [label="Degrades", color="#EA4335", style=bold, fontcolor="#EA4335"]; Light -> Cy5 [label="Photobleaches", color="#EA4335", style=bold, fontcolor="#EA4335"]; } enddot Caption: Factors affecting Cy5 stability and click reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
N,N'-bis-(propargyl-PEG4)-Cy5 click reaction side products and purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using N,N'-bis-(propargyl-PEG4)-Cy5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound click reaction?
The this compound click reaction is a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used to form a stable triazole linkage between the terminal alkyne groups on the Cy5 dye and an azide-modified molecule, such as a protein, peptide, or nucleic acid.[1][2] The two propargyl groups allow for the potential dual labeling of a single molecule or the cross-linking of two different azide-containing molecules.
Q2: What are the most common side products in this reaction?
The most prevalent side reactions can lead to a complex mixture of products. Key side products include:
-
Alkyne Homocoupling (Glaser Coupling): The most common side reaction involves the oxidative coupling of two propargyl-Cy5 molecules to form a diyne byproduct, which has approximately double the mass of the starting dye.[3][4] This is often promoted by the presence of oxygen.[4]
-
Mono-Adduct Formation: Since the dye has two reactive alkyne sites, a significant product may be the mono-triazole adduct, where only one of the two propargyl groups has reacted with an azide.
-
Biomolecule Degradation: The catalyst system (Cu(I)/Cu(II)/ascorbate/O₂) can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins, leading to oxidation or aggregation.[4]
-
Non-specific Labeling: Weak, non-specific binding of the alkyne-functionalized dye to proteins can sometimes occur in the presence of the copper catalyst.[5]
Q3: Why is my reaction yield low or non-existent?
Low or no yield in a CuAAC reaction is a common issue that can stem from several factors:
-
Catalyst Inactivation: The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state, particularly in the presence of oxygen.[4]
-
Poor Reagent Quality: Impurities in the starting materials, or degradation of the azide-containing molecule, can inhibit the reaction.[4] It is also crucial to use a fresh solution of the reducing agent (e.g., sodium ascorbate).[3][4]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, pH, solvent, or temperature can significantly reduce reaction efficiency.[4] The pH for bioconjugation is typically optimal around 7.4.[3]
-
Steric Hindrance: The accessibility of the azide on your target biomolecule or the alkyne on the dye can be hindered by the molecule's three-dimensional structure.
Q4: How should I purify my final PEGylated Cy5 conjugate?
Purification of PEGylated conjugates often requires chromatographic techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used method for separating PEGylated molecules.[][7] A C4 or C18 column can provide high-resolution separation of the desired product from unreacted dye and other impurities.[8]
-
Size Exclusion Chromatography (SEC): SEC is effective for removing low molecular weight impurities, such as unreacted dye and catalyst components, from the much larger, labeled biomolecule.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge.[] Since PEGylation can alter the surface charge of a protein, IEX can be used to separate the labeled protein from its unlabeled form.[]
-
Polyacrylamide Gel Electrophoresis (PAGE): For labeled nucleic acids or PNA, denaturing PAGE can be an efficient method to purify the conjugate from excess unreacted dye.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Degas all buffers and solvents thoroughly with an inert gas (argon or nitrogen) before the reaction.[4] Work under an inert atmosphere if possible. Use a copper-stabilizing ligand like THPTA, which is water-soluble and protects the catalyst.[4] |
| Poor quality or degraded reagents. | Use high-purity starting materials. Always prepare the sodium ascorbate solution fresh just before use.[4] | |
| Unexpected Peak at ~2x MW of Dye | Alkyne homocoupling (Glaser coupling). | Ensure the reaction is deoxygenated and that a sufficient amount of reducing agent (sodium ascorbate) is present throughout the reaction to maintain a reducing environment.[3][4] |
| Protein/Biomolecule Aggregation or Loss of Function | Damage from Reactive Oxygen Species (ROS). | Minimize oxygen exposure by degassing solvents. A higher ligand-to-copper ratio (e.g., 5:1) can help protect the biomolecule from oxidation.[4] |
| Broad Peaks or Poor Separation during RP-HPLC | Polydispersity of the PEG chains. | This is a common characteristic of PEGylated molecules.[8] Optimize the gradient and consider using a column with a different stationary phase (e.g., C4 instead of C18 for larger proteins) to improve resolution.[7][8] |
| Purified Conjugate has Low Fluorescence | Formation of non-fluorescent Cy5 H-aggregates. | Aggregation can be influenced by solvent conditions.[10] Performing the labeling in solvents containing a higher organic content or using additives can sometimes prevent aggregation. Purification methods like SEC can also help remove aggregates. |
Quantitative Data
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [11] |
| Molecular Weight | 819.5 g/mol | [11] |
| Excitation Maximum (λex) | ~649 nm | [1][11] |
| Emission Maximum (λem) | ~667 nm | [1][11] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [11] |
| Recommended Storage | -20°C | [11] |
| Solubility | Soluble in DMSO, DMF; low solubility in water | [11] |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol provides a general starting point for labeling an azide-modified biomolecule. Optimization of concentrations and ratios may be necessary.
Reagent Preparation:
-
Azide-Biomolecule: Prepare in a suitable non-chelating buffer (e.g., phosphate buffer, HEPES) at pH 7.4.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[3][4]
-
Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.[3]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [3][4]
Reaction Setup (Example for 100 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified biomolecule (to a final concentration of 10-50 µM).
-
This compound stock (to a final concentration of 50-250 µM; typically 2-5 fold excess over the azide).
-
Buffer to adjust volume.
-
CuSO₄ stock (to a final concentration of 50-100 µM).
-
THPTA stock (to a final concentration of 250-500 µM; maintain a 5:1 ratio with CuSO₄).
-
-
Vortex the mixture gently.
-
Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes to remove dissolved oxygen.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-2 mM).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Monitor progress by LC-MS or SDS-PAGE if possible.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for purifying the PEGylated conjugate from unreacted dye and other small molecules.
System and Reagents:
-
HPLC System: An analytical or preparative HPLC system with a UV-Vis detector.
-
Column: A wide-pore (300 Å) C18 or C4 column is recommended for proteins and large biomolecules.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 90% Acetonitrile with 0.085% TFA in HPLC-grade water.[7][8]
Chromatographic Method:
-
Sample Preparation: If necessary, quench the click reaction by adding EDTA. Dilute the reaction mixture with Mobile Phase A.
-
Equilibration: Equilibrate the column with 95-100% Mobile Phase A for at least 10-15 minutes.
-
Injection: Inject the prepared sample.
-
Gradient Elution (Example):
-
0-5 min: Hold at 5% Mobile Phase B.
-
5-35 min: Linear gradient from 5% to 70% Mobile Phase B.
-
35-40 min: Linear gradient from 70% to 95% Mobile Phase B (column wash).
-
40-45 min: Hold at 95% Mobile Phase B.
-
45-50 min: Return to 5% Mobile Phase B and re-equilibrate.
-
-
Detection: Monitor the elution at two wavelengths: one for the biomolecule (e.g., 280 nm for proteins) and one for the Cy5 dye (~650 nm).
-
Fraction Collection: Collect fractions corresponding to the desired product peak (which should absorb at both wavelengths) and confirm the mass by mass spectrometry.
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
Cell permeability issues with N,N'-bis-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guidance and frequently asked questions regarding cell permeability issues with N,N'-bis-(propargyl-PEG4)-Cy5. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent probe in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye molecule belonging to the cyanine dye family, specifically Cy5. It is chemically modified with two propargyl groups and two polyethylene glycol (PEG4) linkers. The propargyl groups enable the attachment of this dye to other molecules through a chemical reaction called "click chemistry".[1][2][3] The Cy5 fluorophore emits light in the far-red spectrum, which helps to reduce background noise from natural cellular fluorescence (autofluorescence) during imaging.[1][4] The PEG4 linkers are included to improve the water solubility of the molecule and its conjugates, which is important for use in biological environments.[1] Its primary application is in cellular and live-cell imaging to visualize and track biomolecules that have been tagged with the dye.[1]
Q2: What are the key chemical properties of this compound?
The key properties of this compound are summarized in the table below. Understanding these properties is crucial for troubleshooting experimental issues.
| Property | Value | Reference |
| Molecular Weight | 819.5 g/mol | [1][2] |
| Excitation Maximum | ~649 nm | [2][4] |
| Emission Maximum | ~667 nm | [2][4] |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water | [2][5] |
| Purity | Typically >95% | [2][3] |
| Storage | -20°C, protected from light | [2] |
Q3: Is this compound expected to be cell-permeable on its own?
Based on its chemical structure, this compound is not expected to be freely permeable to live cell membranes. Several factors contribute to this:
-
Size: With a molecular weight of 819.5 g/mol , it is a relatively large molecule, which can hinder passive diffusion across the lipid bilayer.
-
Charge: The Cy5 core structure contains a positive charge, which generally limits passive membrane transport.
-
Polarity: While the PEG4 linkers enhance water solubility, the overall molecule has polar characteristics that are not favorable for traversing the hydrophobic interior of the cell membrane.[6]
This molecule is designed to be conjugated to a biomolecule of interest (e.g., a peptide, antibody, or small molecule) via its propargyl groups. The cell permeability of the resulting conjugate will be primarily determined by the properties of that biomolecule.
Q4: What general factors influence the cell permeability of fluorescent dye conjugates?
The ability of a fluorescent dye conjugate to enter a cell is influenced by a combination of factors related to the dye, the linker, and the conjugated biomolecule. Key factors include:
-
Lipophilicity: More lipid-soluble (lipophilic) molecules tend to cross cell membranes more easily.[6]
-
Size and Molecular Weight: Smaller molecules generally exhibit higher permeability.[7]
-
Charge: Neutral or slightly cationic molecules often show better uptake than highly charged molecules.
-
Temperature: Lowering the temperature can reduce active transport mechanisms and membrane fluidity, potentially decreasing uptake.[7][8]
-
Cell Type: Different cell types have varying membrane compositions and endocytic capacities, leading to differences in probe uptake.
-
Concentration: Increasing the concentration of the probe can enhance uptake, but may also lead to toxicity or aggregation.
Troubleshooting Guide: Cell Permeability Issues
This guide addresses common problems encountered when using this compound in cell-based assays, focusing on issues related to poor cell permeability or inadequate staining.
Problem 1: Weak or No Intracellular Fluorescence Signal
Possible Causes:
-
Low Permeability of the Conjugate: The biomolecule conjugated to the dye may not be cell-permeable.
-
Incorrect Staining Buffer: The composition of the staining buffer can affect both the probe and the cells.
-
Low Probe Concentration: The concentration of the fluorescent conjugate may be too low for detection.
-
Short Incubation Time: The incubation period may not be sufficient for cellular uptake.
-
Photobleaching: The fluorescent signal may be fading due to excessive exposure to excitation light.
Solutions:
-
Optimize Staining Conditions:
-
Solvent: Ensure the final concentration of organic solvents like DMSO is low (typically <0.5%) to avoid cell toxicity.
-
Buffer: Use a serum-free medium for staining, as serum proteins can bind to the probe and esterases in serum can cleave certain linkers if present.[9]
-
Concentration and Time: Perform a titration of the probe concentration and vary the incubation time to find the optimal conditions for your specific cell type and conjugate.
-
-
Enhance Permeability (for fixed cells): If working with fixed cells, include a permeabilization step using detergents like Triton X-100 or saponin in your protocol.
-
Use a Positive Control: Employ a cell-permeable Cy5-conjugated molecule as a positive control to confirm that the imaging setup and cell conditions are appropriate.
-
Check Conjugation Efficiency: Verify that the click chemistry reaction to conjugate the dye to your biomolecule was successful.
Problem 2: High Background or Non-Specific Staining
Possible Causes:
-
Probe Aggregation: At high concentrations or in inappropriate buffers, the probe may form aggregates that stick to the outside of cells.
-
Non-specific Binding: The probe or the conjugated biomolecule may bind non-specifically to the cell surface or extracellular matrix.
-
Excess Unconjugated Dye: The presence of unconjugated this compound can lead to background signal.
Solutions:
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the probe to remove unbound molecules.[9][10]
-
Reduce Probe Concentration: A lower concentration may reduce non-specific binding and aggregation.
-
Include a Blocking Step: For fixed cells, pre-incubate with a blocking buffer (e.g., BSA or serum from a species different than the primary antibody if applicable) to reduce non-specific binding sites.[10][11]
-
Purify the Conjugate: Ensure that the final fluorescently labeled biomolecule is purified to remove any free, unconjugated dye.
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in a serum-free cell culture medium.
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove unbound probe.
-
-
Imaging: Add fresh, pre-warmed imaging medium (a phenol red-free medium is recommended to reduce background fluorescence) to the cells and proceed with fluorescence microscopy. Use appropriate filter sets for Cy5 (Excitation: ~649 nm, Emission: ~667 nm).
Protocol 2: Assessing Cell Permeability via Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add the this compound conjugate at various concentrations to different tubes of the cell suspension.
-
Include an unstained control and a positive control (a known cell-permeable Cy5 dye).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of cold PBS to each tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat the wash step twice.
-
-
Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the samples on a flow cytometer equipped with a laser and detector appropriate for Cy5. The geometric mean fluorescence intensity will provide a quantitative measure of dye uptake.
Visualizations
Caption: A typical workflow for staining live cells with a fluorescent probe.
Caption: Troubleshooting logic for weak or no fluorescence signal.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 5. This compound | 2107273-08-3 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Tracing and Tracking Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Quenching of N,N'-bis-(propargyl-PEG4)-Cy5 fluorescence and how to avoid it
Welcome to the technical support center for N,N'-bis-(propargyl-PEG4)-Cy5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to fluorescence quenching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it happening to my this compound dye?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For Cy5 dyes, including this compound, this can occur through several mechanisms:
-
Self-Quenching (Aggregation): At high concentrations, dye molecules can aggregate, leading to a decrease in fluorescence.[1][2] The PEG4 linkers on your specific dye are designed to enhance water solubility and reduce this phenomenon.[3]
-
Collision (Dynamic) Quenching: Quenchers in the solution collide with the excited Cy5 molecule, causing it to return to the ground state without emitting a photon.
-
Formation of a Non-fluorescent Complex (Static Quenching): Cy5 can form a stable complex with another molecule (a quencher), rendering it non-fluorescent.[4] This can occur through mechanisms like Dexter Electron Transfer, especially when aromatic molecules stack together.[4]
-
Förster Resonance Energy Transfer (FRET): If another dye or molecule with an overlapping absorption spectrum is in close proximity, the energy from the excited Cy5 can be non-radiatively transferred to it.[4][5]
-
Covalent Adduct Formation: Certain molecules, like the reducing agent TCEP (tris(2-carboxyethyl)phosphine), can react with the polymethine bridge of Cy5 to form a non-fluorescent covalent adduct.[6]
-
Photobleaching: Irreversible photo-induced damage to the fluorophore from high-intensity light can lead to a permanent loss of fluorescence.[7]
Q2: I am using TCEP in my protocol to reduce disulfide bonds. Could this be quenching my Cy5 signal?
A2: Yes, this is a very likely cause. TCEP is a known quencher of Cy5 and related cyanine dyes.[6] It reacts with the Cy5 core to form a non-fluorescent adduct, leading to a significant decrease in signal.[6] This reaction is reversible, and the fluorescence can sometimes be recovered by UV light illumination or the addition of an excess of a disulfide like cystamine.[6]
Q3: What are some common quenchers for Cy5 that I should be aware of in my experiments?
A3: Besides TCEP, several other molecules can act as quenchers for Cy5. It's crucial that the absorption spectrum of the quencher overlaps with the emission spectrum of the fluorophore.[4]
-
Dark Quenchers: These molecules absorb energy from the fluorophore and dissipate it as heat rather than light.[8] They are commonly used in applications like qPCR probes. For Cy5, suitable dark quenchers include:
-
Other Dyes: If your experiment involves multiple fluorophores, be aware of potential FRET. For example, Cy7 can act as a quencher for Cy5 when they are in close proximity.[5]
-
Cellular Components: Autofluorescent cellular components can sometimes contribute to background noise and quenching effects.[10]
Q4: My fluorescence signal is weak or disappears quickly during imaging. How can I prevent this?
A4: Rapid signal loss during imaging is often due to photobleaching. Here are several strategies to improve the photostability of your Cy5 dye:
-
Use an Optimized Imaging Buffer: Standard buffers may not be ideal for long-term imaging. Consider using a specialized imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent. A buffer like OxEA has been shown to support blinking for dyes like Cy5.[11]
-
Add Photostabilizing Agents: Covalently linking photostabilizers to Cy5 has been shown to significantly improve its photostability.[7] While your this compound does not come with these pre-attached, you can add them to your imaging media. Common agents include:
-
Cyclooctatetraene (COT)
-
Nitrobenzyl alcohol (NBA)
-
Trolox (a vitamin E analog)[7]
-
-
Optimize Imaging Conditions: Minimize the exposure of your sample to high-intensity light.[12][13]
-
Reduce laser power to the minimum necessary for a good signal-to-noise ratio.
-
Use the shortest possible exposure time.
-
Avoid unnecessary illumination of the sample when not acquiring an image.[13]
-
-
Choose the Right Mounting Media: For fixed samples, use a mounting medium containing an anti-fade reagent. Some data suggests that eliminating water from the mounting media can also help stabilize fluorescence.[14]
Q5: Does the pH of my buffer affect the fluorescence of Cy5?
A5: The fluorescence intensity of Cy5 dyes is generally stable and independent of pH in the range of approximately 4 to 10.[15] However, extreme pH values can affect the dye's structure and fluorescence. Additionally, the quenching efficiency of some molecules can be pH-dependent. For example, the quenching of Cy5 by TCEP is less efficient at a pH below the pKa of the phosphine.[6] It is always good practice to maintain a stable and appropriate pH for your experimental system.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
You've labeled your molecule with this compound, but you observe a very weak signal or no signal at all.
Caption: Troubleshooting workflow for low or no Cy5 signal.
| Possible Cause | Recommended Action |
| Inefficient Labeling | Verify the success of your conjugation reaction (e.g., "click chemistry"). Run a gel or use spectroscopy to confirm that the dye is attached to your target molecule. |
| Presence of a Quencher | Review all reagents in your buffer. If you are using TCEP, consider replacing it with a non-phosphine-based reducing agent if possible, or perform a buffer exchange step after reduction and before imaging. |
| Self-Quenching | High labeling ratios or sample concentrations can lead to aggregation and quenching.[1][2] Perform a titration experiment to find the optimal dye-to-molecule ratio or dilute your sample. |
| Incorrect Instrument Settings | Ensure you are using the correct excitation source (e.g., ~633 nm or ~650 nm laser) and emission filter (~660-710 nm) for Cy5.[16][17] |
| Sample Degradation | Ensure proper storage of your labeled conjugate at -20°C and protected from light.[16][18] |
Problem 2: Signal Fades Rapidly During Imaging
Your sample is initially bright, but the fluorescence intensity decreases quickly upon exposure to the excitation light.
Caption: Troubleshooting workflow for rapid photobleaching of Cy5.
| Possible Cause | Recommended Action |
| High Excitation Power | High-intensity light accelerates photobleaching.[11] Reduce the laser/light source power to the lowest level that provides an adequate signal. |
| Oxygen in Buffer | Molecular oxygen can react with the excited dye, leading to photobleaching. Use a de-gassed buffer or one containing an oxygen scavenging system (e.g., glucose oxidase/catalase).[11] |
| Absence of Anti-fade Reagents | The buffer lacks components that protect the dye from photochemical damage. Add photostabilizers like Trolox or COT to your imaging medium.[7] |
| Prolonged Exposure | Continuous illumination of the sample, even at low power, will eventually lead to photobleaching.[13] Minimize exposure time and use intermittent imaging (time-lapse) instead of continuous acquisition where possible. |
Quantitative Data Summary
The efficiency of quenching depends on the specific quencher, its concentration, and its proximity to the Cy5 dye.
| Quencher Type | Example Quencher | Quenching Range / λmax (nm) | Typical Quenching Efficiency on Cy5 | Reference |
| Dark Quencher | BHQ-2 | 550 - 670 nm (λmax ~580 nm) | High | [8] |
| Dark Quencher | BHQ-3 | Cy5 to Cy5.5 range | High | [9] |
| Dark Quencher | Dabcyl | N/A | 84% | [19] |
| Dark Quencher | BBQ-650 | >650 nm | Well-suited for Cy5 | [8] |
| Phosphine | TCEP | N/A | Strong quenching via adduct formation | [6] |
| Cyanine Dye (FRET) | Cy7 | >700 nm | >90% (when conjugated) | [5] |
Note: Quenching efficiencies are context-dependent and must be empirically determined for your specific experimental conditions.[20]
Key Experimental Protocols
Protocol 1: Preparation of an Anti-Fade Imaging Buffer (Oxygen Scavenging System)
This buffer is designed to reduce photobleaching of Cy5 during live-cell or single-molecule imaging.
Materials:
-
Imaging Buffer Base (e.g., Phosphate-Buffered Saline (PBS) or other cell-compatible buffer, pH 7.4)
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (or other photostabilizer like COT or NBA)
Procedure:
-
Prepare the imaging buffer base.
-
On the day of the experiment, create the final imaging buffer. The following components are added fresh just before use:
-
Add Glucose to a final concentration of 10% (w/v).
-
Add Glucose Oxidase to a final concentration of 0.5 mg/mL.
-
Add Catalase to a final concentration of 0.04 mg/mL.
-
Add Trolox to a final concentration of 1-2 mM. (Note: Trolox can be prepared as a stock solution in ethanol).
-
-
Mix gently and filter through a 0.22 µm syringe filter.
-
Replace the sample medium with this freshly prepared anti-fade imaging buffer just before starting your imaging session.
Protocol 2: Control Experiment to Test for TCEP-Induced Quenching
Use this protocol to determine if TCEP in your buffer is the cause of Cy5 signal loss.
Materials:
-
Your this compound labeled sample
-
Buffer A: Your standard experimental buffer without TCEP.
-
Buffer B: Your standard experimental buffer with TCEP at the working concentration.
-
Fluorometer or fluorescence microscope.
Procedure:
-
Dilute your Cy5-labeled sample in Buffer A to a suitable concentration for fluorescence measurement.
-
Measure the initial fluorescence intensity (let's call this F_initial).
-
Add TCEP to the sample to match the concentration in Buffer B.
-
Incubate for 5-10 minutes.
-
Measure the fluorescence intensity again (F_TCEP).
-
Analysis: A significant drop in fluorescence (F_TCEP << F_initial) indicates that TCEP is quenching your Cy5 dye.
Caption: Workflow for testing TCEP-induced quenching of Cy5.
References
- 1. ovid.com [ovid.com]
- 2. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomers.net | Quencher - biomers.net Oligonucleotides [biomers.net]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. researchgate.net [researchgate.net]
- 14. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 17. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 18. medkoo.com [medkoo.com]
- 19. glenresearch.com [glenresearch.com]
- 20. trilinkbiotech.com [trilinkbiotech.com]
Spectral bleed-through in multi-color experiments with N,N'-bis-(propargyl-PEG4)-Cy5
Welcome to the technical support center for N,N'-bis-(propargyl-PEG4)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing spectral bleed-through in multi-color experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent dye belonging to the cyanine family, specifically a Cy5 derivative.[1] It is functionalized with two propargyl groups, enabling its conjugation to molecules containing azide groups via "click chemistry."[2][3][4][5] The PEG4 linkers enhance its water solubility.[6] Its key spectral properties are an excitation maximum at approximately 649 nm and an emission maximum at around 667 nm, placing it in the far-red region of the spectrum.[2][3][4][5]
Q2: What is spectral bleed-through and why is it a concern with Cy5 dyes?
A2: Spectral bleed-through, also known as crosstalk or spillover, occurs in multi-color fluorescence experiments when the emission signal from one fluorophore is detected in the channel designated for another.[7][8][9] This happens because fluorophores have broad emission spectra, and the tail of one fluorophore's emission can extend into the detection range of a neighboring channel.[7][8][9] Cy5 and its derivatives are known to have broad emission spectra, which can lead to their signal "bleeding" into channels for other red or far-red dyes, potentially causing false positives or inaccurate colocalization data.[10]
Q3: I am observing a signal in my red channel that mimics the pattern of my Cy5 staining. Is this spectral bleed-through?
A3: It is highly probable that you are observing spectral bleed-through. To confirm this, you should prepare a control sample stained only with your this compound-conjugated molecule. Image this sample using both your Cy5 channel and the red channel where you are seeing the bleed-through. If a signal is present in the red channel of this single-stained sample, it confirms spectral bleed-through.[9]
Q4: How can I minimize spectral bleed-through during image acquisition?
A4: There are several strategies to minimize spectral bleed-through:
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially rather than simultaneously is highly effective. This ensures only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[9]
-
Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap.[9]
-
Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission peak of your fluorophore to exclude unwanted signals from other channels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Signal from this compound is detected in the adjacent red channel (e.g., Texas Red or PE-Texas Red channel). | Emission Crosstalk: The emission spectrum of Cy5 is broad and can extend into the detection window of red fluorophores. | 1. Run Single-Color Controls: Prepare a sample stained only with this compound to quantify the percentage of bleed-through into the red channel. 2. Apply Spectral Unmixing/Compensation: Use software to mathematically subtract the bleed-through signal from the red channel based on the data from your single-color control. 3. Optimize Imaging Settings: Use sequential scanning on a confocal microscope.[9] |
| Weak signal from the fluorophore paired with Cy5, but strong bleed-through from Cy5. | Disproportionate Signal Intensities: The Cy5-labeled target may be much more abundant or the Cy5 dye may be significantly brighter than the other fluorophore, exacerbating the effect of bleed-through. | 1. Adjust Antibody/Probe Concentrations: Titrate your labeling reagents to achieve more balanced signal intensities. 2. Select a Brighter Fluorophore: If possible, choose a brighter dye for the lower-expressed target. |
| False co-localization observed between Cy5 and a fluorophore in a neighboring channel. | Uncorrected Spectral Bleed-through: The bleed-through from the Cy5 channel is being misinterpreted as a genuine signal from the other fluorophore in the same location. | 1. Perform Compensation: For flow cytometry, create a compensation matrix using single-stained controls for each fluorophore in your panel.[11][12] 2. Use FMO Controls: In flow cytometry, use "Fluorescence Minus One" controls to properly set gates for positive populations. 3. Image Single-Stained Controls: In microscopy, visually inspect single-stained controls to understand the extent of bleed-through. |
| High background in the Cy5 channel. | Non-specific binding of the Cy5-conjugated molecule or incomplete removal of unreacted dye. | 1. Optimize Blocking and Washing Steps: Increase the duration or stringency of your blocking and washing steps. 2. Titrate Labeling Reagents: Use the lowest effective concentration of your this compound conjugate. 3. Check Click Chemistry Efficiency: Ensure the click chemistry reaction has gone to completion and that unreacted dye has been thoroughly washed away. |
Quantitative Data: Representative Spectral Bleed-through
The degree of spectral bleed-through is dependent on the specific fluorophores used, the instrument's filter sets, and detector settings. The following table provides an example of potential spectral bleed-through from Cy5 into other common channels. Users must determine these values for their specific experimental setup using single-color controls.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Typical Detection Channel | Potential Bleed-through from Cy5 (%) * |
| FITC / Alexa Fluor 488 | 495 / 495 | 519 / 519 | Green (e.g., 525/50 nm) | < 1% |
| PE (Phycoerythrin) | 496, 565 | 578 | Yellow/Orange (e.g., 585/42 nm) | 1-5% |
| PE-Texas Red | 495, 565 | 615 | Red (e.g., 610/20 nm) | 5-15% |
| This compound | 649 | 667 | Far-Red (e.g., 670/30 nm) | N/A |
| APC (Allophycocyanin) | 650 | 660 | Far-Red (e.g., 660/20 nm) | 20-40% (Significant Overlap) |
Note: These are estimated values and can vary significantly. They represent the percentage of the Cy5 signal that might be detected in the other channels.
Experimental Protocols
Protocol 1: Quantifying Spectral Bleed-through in Microscopy
This protocol describes how to prepare single-color controls to determine the amount of spectral bleed-through from this compound into a red channel (e.g., for a PE-Texas Red labeled antibody).
Materials:
-
Cells or tissue sample of interest
-
Azide-modified molecule for click chemistry
-
This compound
-
Click chemistry reaction buffer (e.g., with copper (II) sulfate, and a reducing agent like sodium ascorbate)
-
Antibody conjugated to a red fluorophore (e.g., PE-Texas Red)
-
Mounting medium
Methodology:
-
Prepare Three Samples:
-
Sample 1 (Unstained): Cells/tissue with no fluorescent labels.
-
Sample 2 (Cy5 only): Label your azide-modified molecule of interest with this compound according to your established click chemistry protocol.
-
Sample 3 (Red Fluorophore only): Stain your cells/tissue with the red fluorophore-conjugated antibody according to the manufacturer's protocol.
-
-
Image Acquisition (Confocal Microscopy):
-
For Sample 2 (Cy5 only), acquire an image using the settings for your Cy5 channel (e.g., 633 nm excitation, 660-700 nm emission).
-
Without changing the specimen, acquire another image of the same field of view using the settings for your red channel (e.g., 561 nm excitation, 600-640 nm emission).
-
For Sample 3 (Red Fluorophore only), repeat the process, imaging in both the red and Cy5 channels.
-
-
Analysis:
-
In the image of Sample 2 taken with the red channel settings, any signal present is bleed-through from Cy5.
-
Measure the mean fluorescence intensity in a region of interest (ROI) in both the Cy5 and red channel images of Sample 2.
-
Calculate the bleed-through coefficient: (Mean intensity in red channel) / (Mean intensity in Cy5 channel). This value can be used for software-based correction.
-
Protocol 2: Setting up Compensation for Flow Cytometry
This protocol outlines the preparation of single-color controls for calculating a compensation matrix for a multi-color flow cytometry experiment involving FITC, PE, and this compound.
Materials:
-
Cell suspension
-
FITC-conjugated antibody
-
PE-conjugated antibody
-
Azide-modified antibody and this compound for click labeling
-
Compensation beads (optional, but recommended)
-
Flow cytometry buffers (staining buffer, wash buffer)
Methodology:
-
Prepare Single-Stained Controls:
-
Unstained Control: A tube with only cells.
-
FITC Control: A tube with cells stained only with the FITC-conjugated antibody.
-
PE Control: A tube with cells stained only with the PE-conjugated antibody.
-
Cy5 Control: A tube with cells labeled only with your this compound conjugate. (Alternatively, use compensation beads for cleaner separation).
-
-
Acquire Data:
-
Run the unstained control to set the baseline voltages for each detector.
-
Run each single-stained control and record the data. The software will measure the signal of each fluorophore in its primary detector and the amount of signal that spills over into the other detectors.
-
-
Calculate Compensation Matrix:
-
Using the flow cytometry software's compensation setup tool, gate on the positive population for each single-stained control.
-
The software will automatically calculate the percentage of spillover from each fluorophore into every other channel and generate a compensation matrix.
-
Apply this matrix to your multi-color stained samples to correct for spectral overlap.
-
Visualizations
Caption: Diagram illustrating spectral bleed-through.
Caption: Workflow for fluorescence compensation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. Seeing is believing? A beginners' guide to practical pitfalls in image acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices In Flow Cytometry Compensation Methodologies - ExpertCytometry [expertcytometry.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 9. amsbio.com [amsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 12. Setting Compensation Multicolor Flow [bdbiosciences.com]
N,N'-bis-(propargyl-PEG4)-Cy5 Stability in Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N,N'-bis-(propargyl-PEG4)-Cy5 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during imaging. | Photobleaching: Intense or prolonged exposure to excitation light. | - Reduce laser power and/or exposure time. - Use an anti-fade mounting medium. - Incorporate triplet state quenchers like Trolox or cyclooctatetraene (COT) in the imaging buffer.[1] |
| Reactive Oxygen Species (ROS): Presence of ROS in the experimental medium can degrade the dye. | - Degas buffers to remove dissolved oxygen. - Add enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase). - Use fresh, high-quality solvents and reagents. | |
| Inconsistent fluorescence intensity between experiments. | Inconsistent Storage: Improper storage of the dye stock solution or conjugates. | - Store the stock solution of this compound at -20°C in a dark, dry environment.[2][3] - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Protect labeled samples from light at all times. |
| pH Sensitivity: The fluorescence of Cy5 can be sensitive to the pH of the medium.[4] | - Maintain a stable and optimal pH for your experiment, typically between 7.0 and 8.0. Use a well-buffered solution. | |
| Low initial fluorescence signal. | Degradation during Conjugation: The dye may have degraded during the labeling process. | - Follow a validated conjugation protocol. - Ensure the pH of the reaction buffer is appropriate for the chosen reactive groups (e.g., pH 7.5-8.0 for NHS esters).[5] - Purify the conjugate promptly after the reaction. |
| Low Labeling Efficiency: Inefficient conjugation of the dye to the target molecule. | - Optimize the molar ratio of dye to the target molecule. - Ensure the purity and reactivity of both the dye and the target molecule. | |
| Formation of aggregates. | Poor Solubility: this compound has low solubility in water.[3][6] | - Prepare stock solutions in an appropriate organic solvent like DMSO or DMF.[3][4] - Avoid high concentrations of the dye in aqueous buffers. The PEG4 linker is designed to improve water solubility, but aggregation can still occur at high concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other cyanine dyes, is primarily influenced by three factors: photostability, chemical stability, and storage conditions.[7] Photostability relates to the dye's resistance to degradation upon exposure to light.[8][9] Chemical stability is affected by the chemical environment, including pH and the presence of reactive oxygen species.[4] Proper storage in a dark, cold, and dry environment is crucial for long-term stability.[2][3]
Q2: How should I store my this compound stock solution and conjugates?
A2: For long-term storage (months to years), this compound powder and stock solutions in anhydrous DMSO or DMF should be stored at -20°C, protected from light and moisture.[2][3][7] For short-term storage (days to weeks), 0-4°C is acceptable.[2] It is highly recommended to prepare single-use aliquots to minimize freeze-thaw cycles. Labeled conjugates in aqueous buffers should also be stored at 4°C or -20°C, protected from light.
Q3: What is photobleaching and how can I minimize it for this compound?
A3: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. This occurs when the dye enters a long-lived triplet state, making it susceptible to reactions with molecular oxygen, which leads to the formation of reactive oxygen species that can destroy the dye.[10] To minimize photobleaching, you can:
-
Reduce the intensity and duration of light exposure.
-
Use imaging buffers containing antifade reagents or triplet state quenchers such as Trolox or cyclooctatetraene (COT).[1]
-
Employ oxygen scavenging systems to reduce the concentration of molecular oxygen in the sample.
Q4: Is the fluorescence of this compound pH-sensitive?
A4: Yes, the fluorescence of Cy5 dyes can be sensitive to pH.[4] It is recommended to perform experiments in a well-buffered solution at a pH between 7.0 and 8.0 to ensure stable and optimal fluorescence. Extreme pH values should be avoided.
Q5: Can I use this compound for Förster Resonance Energy Transfer (FRET) experiments?
A5: Yes, Cy5 is a commonly used acceptor fluorophore in FRET pairs, often with Cy3 as the donor.[11][] The efficiency of FRET can be influenced by the stability of both the donor and acceptor dyes. It's important to note that the presence of a FRET donor can sometimes influence the photobleaching rate of the acceptor.[11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [2][3][6] |
| Emission Maximum (λem) | ~667 nm | [2][3][6] |
| Molar Extinction Coefficient | ~232,000 M⁻¹cm⁻¹ | [3][6] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [3][4][6] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound Conjugates
This protocol outlines a general method for evaluating the stability of a biomolecule conjugated with this compound over time.
1. Sample Preparation: a. Prepare a stock solution of your this compound-labeled biomolecule at a known concentration in a suitable buffer (e.g., PBS, pH 7.4). b. Aliquot the stock solution into multiple light-protected microcentrifuge tubes. c. Prepare different storage conditions to be tested (e.g., 4°C in the dark, -20°C in the dark, room temperature with light exposure, room temperature in the dark).
2. Time-Point Measurements: a. At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), take one aliquot from each storage condition. b. Allow the frozen samples to thaw completely at room temperature, protected from light.
3. Absorbance and Fluorescence Measurement: a. Absorbance: Measure the absorbance spectrum of each sample using a spectrophotometer. Record the absorbance at the dye's maximum (~649 nm) and at the wavelength corresponding to the biomolecule (e.g., 280 nm for proteins). b. Fluorescence: Measure the fluorescence emission spectrum of each sample using a fluorometer with excitation at ~649 nm. Record the peak emission intensity at ~667 nm.
4. Data Analysis: a. Calculate the dye-to-biomolecule labeling ratio at each time point using the absorbance values. A significant change may indicate dye degradation or detachment. b. Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time 0) for each storage condition. c. Plot the normalized fluorescence intensity versus time for each condition to visualize the stability profile.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing long-term dye stability.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 9. Enhanced photostability of cyanine fluorophores across the visible spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Optimizing Imaging Conditions for N,N'-bis-(propargyl-PEG4)-Cy5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize laser power and exposure time for imaging N,N'-bis-(propargyl-PEG4)-Cy5. This far-red fluorescent dye is a valuable tool for labeling and visualizing biomolecules through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). Achieving high-quality images with a strong signal-to-noise ratio while minimizing phototoxicity and photobleaching is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a cyanine dye with excitation and emission maxima in the far-red region of the spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues.[1]
| Property | Wavelength (nm) |
| Excitation Maximum | ~649 nm |
| Emission Maximum | ~667 nm |
These values are approximate and can be influenced by the local microenvironment.
Q2: Which laser lines are suitable for exciting this compound?
A2: Based on its excitation maximum, the ideal laser lines for exciting this dye are the 633 nm (HeNe) or 647 nm (krypton-argon) lasers.[2][3]
Q3: What is a recommended starting point for laser power and exposure time?
A3: The optimal laser power and exposure time are interdependent and highly dependent on your specific microscope, camera, objective, and sample. A good starting point is to use a low laser power and a moderate exposure time to minimize photobleaching.[4] You can then adjust these parameters based on the observed signal intensity and background noise.
The following table provides suggested starting exposure times for Cy5 on different microscopy systems. Laser power should be kept low (e.g., 1-5%) initially and gradually increased if the signal is weak.
| Microscope System | Sample Type | Suggested Starting Exposure Time (ms) |
| Keyence | Fresh Frozen (FF) | 350 |
| Formalin-Fixed Paraffin-Embedded (FFPE) | 500 | |
| Leica | Fresh Frozen (FF) | 300-400 |
| Formalin-Fixed Paraffin-Embedded (FFPE) | 300-400 | |
| Zeiss (50% LED) | Fresh Frozen (FF) | 400 |
| Formalin-Fixed Paraffin-Embedded (FFPE) | 500 |
Data adapted from CODEX® Support guidelines for Cy5/AF 647.[5] These are starting points and will require optimization.
Q4: How does this compound attach to target molecules?
A4: This dye possesses two terminal alkyne groups, making it suitable for covalent labeling of azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with this compound.
Issue 1: Weak or No Signal
A faint or absent fluorescent signal can be frustrating. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for a weak or absent Cy5 signal.
Issue 2: High Background Signal
A high background can obscure the specific signal from your labeled molecule, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Excess unbound dye | Increase the number and duration of wash steps after the click chemistry reaction. Use a buffer containing a mild detergent like Tween-20.[8] |
| Non-specific binding of the dye | Incorporate a blocking step (e.g., with bovine serum albumin) before introducing the dye. Optimize the dye concentration by performing a titration.[8] |
| Autofluorescence | Image in the far-red spectrum where cellular autofluorescence is minimal.[1] If autofluorescence is still an issue, consider using a background subtraction algorithm during image analysis. |
| Incorrect imaging parameters | Reduce laser power and/or exposure time. Ensure the emission filter is correctly matched to the dye's emission spectrum.[8] |
Issue 3: Rapid Photobleaching
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to signal loss over time.[9]
Caption: Key factors contributing to photobleaching and corresponding mitigation strategies.
To minimize photobleaching:
-
Reduce Illumination: Use the lowest possible laser power and exposure time that provide an adequate signal.[10][11]
-
Use Antifade Mounting Media: These reagents scavenge free radicals that contribute to photobleaching.[10][12]
-
Image Efficiently: Plan your imaging session to minimize the time the sample is exposed to the laser.
-
Consider a More Photostable Dye: If photobleaching remains a significant issue, alternative dyes with higher photostability may be necessary.[13][14]
Experimental Protocols
General Protocol for Cell Staining via Click Chemistry
This protocol provides a general workflow for labeling azide-modified proteins in fixed cells with this compound.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
This compound (e.g., 5-20 µM final concentration)
-
Copper(II) sulfate (e.g., 1 mM)
-
A reducing agent such as sodium ascorbate (e.g., 5 mM, freshly prepared)
-
A copper ligand such as TBTA to protect the fluorophore and improve reaction efficiency.
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unreacted components.
-
-
Imaging:
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
Proceed with imaging using a fluorescence microscope equipped with a ~633/647 nm laser and appropriate emission filters.
-
Caption: Experimental workflow for labeling cells using click chemistry with this compound.
Calculating Signal-to-Noise Ratio (SNR)
A quantitative measure of image quality is the signal-to-noise ratio (SNR). A higher SNR indicates a clearer image.
Simplified Method for SNR Estimation:
-
Acquire an Image: Capture an image of your stained sample.
-
Define Regions of Interest (ROIs):
-
Select an ROI that encompasses the specific fluorescent signal.
-
Select a background ROI in an area with no specific staining.
-
-
Measure Mean Intensities: Using image analysis software (e.g., ImageJ/Fiji), measure the mean pixel intensity for both the signal ROI and the background ROI.
-
Calculate SNR: A simple way to represent the SNR is the ratio of the mean signal intensity to the mean background intensity.[1]
SNR = Mean Signal Intensity / Mean Background Intensity
A more rigorous calculation involves the standard deviation of the background noise.[15][16]
By systematically optimizing laser power, exposure time, and sample preparation, researchers can harness the full potential of this compound for high-quality fluorescence imaging.
References
- 1. help.codex.bio [help.codex.bio]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. help.codex.bio [help.codex.bio]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horiba.com [horiba.com]
Validation & Comparative
A Head-to-Head Comparison of N,N'-bis-(propargyl-PEG4)-Cy5 and Other Cy5 Alkyne Dyes for Bioconjugation and Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of N,N'-bis-(propargyl-PEG4)-Cy5 against other commercially available Cy5 alkyne dyes, offering insights into their performance characteristics and providing detailed experimental protocols to support their application in cellular imaging and flow cytometry.
Cyanine 5 (Cy5) is a widely utilized far-red fluorescent dye, valued for its high molar extinction coefficient and emission profile in a spectral region with minimal cellular autofluorescence.[1] The alkyne functional group enables its covalent attachment to azide-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[2] This guide focuses on comparing different Cy5 alkyne derivatives to aid in the selection of the most suitable probe for specific research needs.
Physicochemical Properties: A Tabular Comparison
The performance of a fluorescent dye is intrinsically linked to its photophysical properties. The following table summarizes the key characteristics of this compound and other popular Cy5 alkyne alternatives, based on commercially available data.
| Property | This compound | diSulfo-Cy5 Alkyne | Cy5 DBCO | Cy5 BCN |
| Molecular Weight ( g/mol ) | 819.5[3] | 701.8[4] | 1009.22[5] | ~869.57 (for Cy5-PEG3-endo-BCN)[6] |
| Excitation Maximum (nm) | 649[3] | 646[4] | 649[5] | ~650 (dye-dependent) |
| Emission Maximum (nm) | 667[3] | 662[4] | 671[5] | ~665 (dye-dependent)[7] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 232,000[3] | 271,000[4] | 250,000[5] | 250,000[8] |
| Quantum Yield | Not specified | 0.28[4] | 0.2[9] | Not specified |
| Solubility | DMSO, DMF, DCM, low in water[3] | Water, DMSO, DMF[4] | Water, DMSO, DMF[5] | DMSO[8] |
| Click Chemistry Moiety | Terminal Alkyne (Propargyl) | Terminal Alkyne (Propargyl) | Dibenzocyclooctyne (DBCO) | Bicyclononyne (BCN) |
| Reaction Type | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Strain-Promoted (SPAAC/IEDDA) |
Performance Comparison: Brightness, Photostability, and Reactivity
An objective performance comparison requires head-to-head experimental data, which is not always readily available in published literature. However, we can infer performance characteristics based on the dyes' structures and properties.
Brightness: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. Based on the available data, diSulfo-Cy5 Alkyne exhibits the highest extinction coefficient and a good quantum yield, suggesting it is likely the brightest among the propargyl-alkyne options.[4] Cy5 DBCO also possesses a high extinction coefficient and a respectable quantum yield.[5][9] While the quantum yield for this compound is not specified, its extinction coefficient is slightly lower than the other compared dyes.[3]
Photostability: Cy5 dyes, in general, are known for their good photostability, though this can be influenced by the local environment and the presence of stabilizing agents.[1] The core Cy5 fluorophore's stability is a key determinant. PEGylation, as in this compound, can influence photostability, sometimes offering protection by creating a hydrophilic microenvironment.[10][11] However, without direct comparative studies, it is difficult to definitively rank the photostability of these specific derivatives.
Click Chemistry Reactivity: The choice of the alkyne moiety dictates the type of click chemistry reaction.
-
This compound and diSulfo-Cy5 Alkyne utilize a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and typically has fast kinetics.[12] The "FastClick™" version of Cy5 Alkyne contains a copper-chelating ligand to accelerate the reaction.[2]
-
Cy5 DBCO and Cy5 BCN are designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click reaction.[8][13] This is a significant advantage for live-cell imaging where the cytotoxicity of copper is a concern.[14] Generally, SPAAC reactions are slower than CuAAC, but DBCO is known for having one of the fastest reaction kinetics among strained alkynes.[9][12] BCN can also react with tetrazines via an even faster inverse-electron-demand Diels-Alder (IEDDA) reaction.[8][15]
The PEG4 linker in this compound serves to increase the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and potentially reduce non-specific binding during labeling experiments.[3] This can be advantageous compared to non-PEGylated, more hydrophobic Cy5 alkyne dyes.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful experimentation. Below are representative protocols for cellular imaging and flow cytometry using Cy5 alkyne dyes.
Protocol 1: Fluorescence Microscopy Imaging of Azide-Labeled Proteins in Cultured Cells
This protocol outlines the steps for labeling azide-modified proteins within cells using a Cy5 alkyne dye via a copper-catalyzed click reaction, followed by imaging.
Workflow for Cellular Imaging
Caption: Workflow for fluorescent labeling of azide-modified proteins in cells.
Materials:
-
Cells cultured on coverslips
-
Azide-modified metabolic precursor (e.g., L-Azidohomoalanine for protein synthesis)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Click Reaction Components:
-
Cy5 alkyne dye (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling: Culture cells on coverslips to the desired confluency. Incubate the cells with the azide-modified metabolic precursor in the culture medium for a specified time to allow for incorporation into biomolecules.
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume, mix the components in the following order:
-
85 µL PBS
-
2 µL of 10 mM CuSO₄
-
4 µL of 50 mM TBTA in DMSO
-
4 µL of 250 mM Sodium Ascorbate in water (freshly prepared)
-
5 µL of 1 mM Cy5 alkyne in DMSO
-
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., Excitation: 630-650 nm, Emission: 660-680 nm) and DAPI.
-
Protocol 2: Flow Cytometry Analysis of Cell Proliferation using EdU and a Cy5 Alkyne Dye
This protocol describes the detection of DNA synthesis in proliferating cells using the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) and subsequent labeling with a Cy5 alkyne dye via a click reaction.[16][17]
Workflow for Flow Cytometry
Caption: Workflow for EdU-based cell proliferation analysis by flow cytometry.
Materials:
-
Suspension or adherent cells
-
5-ethynyl-2'-deoxyuridine (EdU)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Click-iT™ Fixative
-
Click-iT™ Saponin-based permeabilization and wash reagent
-
Click Reaction Components:
-
Cy5 alkyne dye
-
CuSO₄
-
Click-iT™ EdU buffer additive
-
-
DNA content stain (e.g., FxCycle™ Violet Stain)
-
Flow cytometer
Procedure:
-
EdU Labeling:
-
Incubate cultured cells with 10 µM EdU in complete medium for 1-2 hours to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and wash once with 1% BSA in PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells by resuspending the cell pellet in 100 µL of Click-iT™ Fixative and incubating for 15 minutes at room temperature.
-
Wash the cells with 3 mL of 1% BSA in PBS.
-
Permeabilize by resuspending the cell pellet in 100 µL of 1X Click-iT™ saponin-based permeabilization and wash reagent.
-
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, substituting the provided fluorescent azide with your Cy5 alkyne. A typical 500 µL reaction cocktail includes:
-
438 µL PBS
-
20 µL of 100 mM CuSO₄
-
1.2 µL of Cy5 alkyne (from a 10 mM stock)
-
50 µL of Click-iT™ EdU buffer additive
-
-
Add 500 µL of the reaction cocktail to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3 mL of 1X Click-iT™ saponin-based permeabilization and wash reagent.
-
-
DNA Staining and Analysis:
-
Resuspend the cells in a suitable buffer for DNA content staining.
-
Add the DNA content stain (e.g., FxCycle™ Violet) and incubate as recommended by the manufacturer.
-
Analyze the samples on a flow cytometer equipped with lasers and detectors appropriate for Cy5 and the DNA content stain.
-
Conclusion
The selection of an appropriate Cy5 alkyne dye depends on the specific requirements of the experiment. For applications where water solubility and high brightness are paramount, diSulfo-Cy5 Alkyne appears to be a strong candidate. For live-cell imaging where copper-catalyzed reactions are undesirable, Cy5 DBCO and Cy5 BCN offer excellent alternatives with the added benefit of fast, catalyst-free conjugation. This compound provides the advantage of increased hydrophilicity due to its PEG linker, which can be beneficial in reducing non-specific interactions and improving handling in aqueous environments. While direct comparative performance data is limited, the information and protocols provided in this guide offer a solid foundation for researchers to make an informed decision and to design and execute their experiments effectively.
References
- 1. lifetein.com [lifetein.com]
- 2. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 3. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. guidechem.com [guidechem.com]
- 7. abpbio.com [abpbio.com]
- 8. Cy5 BCN | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DBCO-Cy5 - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - BG [thermofisher.com]
A Head-to-Head Comparison: Photostability of N,N'-bis-(propargyl-PEG4)-Cy5 and Alexa Fluor 647
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data. Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is a critical parameter, particularly in applications requiring long imaging times or high-intensity light sources. This guide provides a comparative overview of the photostability of two commonly used red-emitting fluorophores: N,N'-bis-(propargyl-PEG4)-Cy5 and Alexa Fluor 647.
Photostability at a Glance: Alexa Fluor 647 Demonstrates Superior Resistance to Photobleaching
Alexa Fluor 647 is widely recognized for its exceptional photostability, significantly outperforming the conventional Cy5 dye.[1][2][3] Experimental data consistently shows that under continuous illumination, Alexa Fluor 647 retains a much higher percentage of its initial fluorescence compared to Cy5. For instance, in one study, after 95 seconds of illumination, Alexa Fluor 647 maintained approximately 80% of its fluorescence, whereas Cy5 fluorescence dropped to 55% of its initial intensity.[1] This superior performance is attributed to the proprietary modifications in the chemical structure of the Alexa Fluor dyes, which protect them from photo-oxidation.
This compound is a derivative of the Cy5 fluorophore, featuring two propargyl groups functionalized with polyethylene glycol (PEG) chains. While specific photostability data for this particular derivative is not available, it is marketed as a "photostable" cyanine fluorophore. The inclusion of PEG linkers is primarily intended to enhance water solubility and reduce aggregation, which can indirectly contribute to improved performance in biological applications.[4][5][6][7] However, without direct comparative studies, it is difficult to ascertain its photostability relative to the highly robust Alexa Fluor 647.
Quantitative Data Summary
The following table summarizes the available quantitative data for both fluorophores. It is important to note the absence of specific photobleaching data for this compound in the public domain.
| Parameter | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~667 | ~666 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 |
| Fluorescence Quantum Yield | Not Available | 0.33[8] |
| Photobleaching Quantum Yield | Not Available | 5.5 ± 0.8 x 10⁻⁶ (in air-equilibrated solution)[9][10] |
| Relative Photostability | Marketed as photostable | High, significantly more photostable than Cy5[1][2][3] |
Experimental Protocol for Photostability Assessment
To facilitate direct comparison of these or other fluorophores, a standardized experimental protocol for assessing photostability is crucial. Below is a general workflow for measuring the photobleaching rate of fluorescently labeled molecules.
Objective: To quantify and compare the photostability of this compound and Alexa Fluor 647 by measuring the decay of their fluorescence intensity over time under continuous illumination.
Materials:
-
This compound and Alexa Fluor 647, conjugated to a carrier molecule (e.g., antibody, streptavidin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, for control experiments).
-
Fluorescence microscope equipped with:
-
A stable, high-intensity light source (e.g., 633 nm or 640 nm laser).
-
Appropriate filter sets for Cy5/Alexa Fluor 647.
-
A sensitive detector (e.g., sCMOS or EMCCD camera).
-
Time-lapse imaging software.
-
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled molecules at a standardized concentration in PBS.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
For cell-based assays, label cells with the respective fluorescent conjugates according to standard protocols and mount them for imaging.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes.
-
Select the appropriate filter set for the fluorophore being tested.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Crucially, use the exact same illumination power and settings for all samples being compared.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire an initial image (time = 0) to record the initial fluorescence intensity.
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse sequence.
-
Correct for background fluorescence by subtracting the mean intensity of a background region (an area with no fluorescent signal) from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (Intensity at time t / Initial Intensity).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve represents the photobleaching profile of the fluorophore. A slower decay indicates higher photostability.
-
Visualizing the Experimental Workflow and Fluorophore Relationships
To further clarify the experimental process and the relationship between the dyes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Photo‐isomerization of the Cyanine Dye Alexa‐Fluor 647 (AF‐647) in the Context of dSTORM Super‐Resolution Microscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Photo-isomerization of the Cyanine Dye Alexa-Fluor 647 (AF-647) in the Context of dSTORM Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Aqueous Solubility of N,N'-bis-(propargyl-PEG4)-Cy5 and Sulfo-Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent dyes with appropriate physicochemical properties is paramount for the success of aqueous-based biological assays and therapeutic agent development. Among the vast array of available fluorophores, cyanine dyes, particularly Cy5 and its derivatives, are widely utilized for their bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples. However, the inherent hydrophobicity of the core cyanine structure often necessitates modifications to enhance water solubility. This guide provides an objective comparison of the aqueous solubility of two modified Cy5 dyes: N,N'-bis-(propargyl-PEG4)-Cy5, a PEGylated derivative, and sulfo-Cy5, a sulfonated version.
Key Findings and Data Summary
The aqueous solubility of cyanine dyes is significantly influenced by their chemical modifications. Sulfonation is a highly effective strategy for increasing water solubility, while PEGylation offers a more nuanced approach where solubility can be tuned by the length and terminal groups of the polyethylene glycol (PEG) chains.
Our review of available data indicates a stark contrast in the aqueous solubility of this compound and sulfo-Cy5. While the former exhibits low solubility in water, the latter is highly water-soluble. A quantitative comparison is summarized in the table below.
| Dye Derivative | Modification | Reported Aqueous Solubility | Solvents |
| This compound | PEGylation (with terminal propargyl groups) | Low[1][2][3] | DMSO, DMF, DCM[1][2][3] |
| Sulfo-Cy5 carboxylic acid | Sulfonation | 0.35 M (240 g/L)[4] | Water, DMSO, DMF[4][] |
It is important to note that while this compound itself has low water solubility, other PEGylated Cy5 derivatives with different terminal groups, such as carboxyl or NHS-ester, are reported to be water-soluble.[6][7] This highlights the tunability of PEGylation as a solubilization strategy.
Chemical Basis for Solubility Differences
The significant disparity in aqueous solubility between these two dyes stems from the nature of their chemical modifications.
Sulfo-Cy5 incorporates sulfonate (-SO₃⁻) groups into its structure. These groups are highly polar and ionic, readily interacting with water molecules through hydrogen bonding. This strong interaction with water overcomes the hydrophobic nature of the cyanine core, leading to excellent solubility in aqueous solutions.[8][][10]
This compound , on the other hand, features two PEG4 linkers. Polyethylene glycol is known for its hydrophilic properties and can increase the water solubility of hydrophobic molecules.[6] However, the terminal propargyl groups are relatively non-polar. The overall solubility of the molecule is therefore a balance between the hydrophilic PEG chains and the hydrophobic cyanine core and propargyl end groups. In this specific case, the PEG4 length is insufficient to render the entire molecule highly water-soluble.
Experimental Protocol: Determination of Aqueous Solubility
The "Shake-Flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of compounds, including fluorescent dyes.
Objective: To determine the maximum concentration of a fluorescent dye that can be dissolved in an aqueous buffer at a specific temperature.
Materials:
-
Fluorescent dye (e.g., this compound or sulfo-Cy5)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Calibrated pipettes
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the fluorescent dye to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 20-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Serial Dilution: Perform a series of accurate dilutions of the supernatant with the aqueous buffer to bring the absorbance within the linear range of the spectrophotometer.
-
Spectrophotometric Analysis: Measure the absorbance of the diluted samples at the maximum absorbance wavelength (λmax) of the dye (typically around 646 nm for Cy5 derivatives).
-
Concentration Determination: Calculate the concentration of the dye in the diluted samples using a pre-determined calibration curve (Beer-Lambert Law).
-
Solubility Calculation: Multiply the concentration of the diluted sample by the dilution factor to determine the solubility of the dye in the aqueous buffer.
Visualizing the Impact of Chemical Modifications on Solubility
The following diagrams illustrate the structural differences between this compound and sulfo-Cy5 and conceptualize how these modifications influence their interaction with water molecules, thereby affecting their aqueous solubility.
Caption: Structural components of PEGylated and sulfonated Cy5 dyes.
Caption: Interaction of modified Cy5 dyes with water molecules.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. This compound | 2107273-08-3 [amp.chemicalbook.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 7. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
Validating the Specificity of N,N'-bis-(propargyl-PEG4)-Cy5 Labeling: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N'-bis-(propargyl-PEG4)-Cy5 with a key alternative for fluorescent labeling via click chemistry. It includes detailed experimental protocols for validating labeling specificity, ensuring the reliability and accuracy of your research data.
Introduction to this compound
This compound is a fluorescent probe designed for bioorthogonal labeling. It features a Cy5 fluorophore, a bright and photostable cyanine dye that emits in the far-red spectrum, conjugated to two propargyl groups via a polyethylene glycol (PEG) linker. The terminal alkyne (propargyl) groups enable the covalent attachment of the dye to azide-modified biomolecules through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This specific labeling strategy is widely used for visualizing and tracking proteins, glycans, and other molecules in complex biological systems.
The validation of labeling specificity is paramount to ensure that the observed fluorescence signal originates from the intended target and not from non-specific interactions. This guide outlines key performance indicators of this compound in comparison to a spectrally similar alternative and provides robust protocols for specificity validation.
Performance Comparison: this compound vs. Alkyne-Alexa Fluor 647
For researchers requiring far-red fluorescence in click chemistry applications, Alkyne-Alexa Fluor 647 serves as a primary alternative to this compound. The following tables summarize the key performance characteristics of the core fluorophores, Cy5 and Alexa Fluor 647.
Table 1: Spectroscopic Properties
| Property | This compound | Alkyne-Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649[1] | ~650 |
| Emission Maximum (nm) | ~667[1] | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 |
| Quantum Yield | ~0.20 | Significantly higher than Cy5 |
| Brightness (Extinction Coefficient x Quantum Yield) | Lower | Higher |
Table 2: Photostability and Performance
| Property | This compound | Alkyne-Alexa Fluor 647 |
| Photostability | Less photostable | Significantly more photostable |
| Signal-to-Noise Ratio (in cellular imaging) | Good | Excellent |
| pH Sensitivity | Generally low in the physiological range | Low in the physiological range |
Note: The quantitative data is primarily based on the comparison of the core Cy5 and Alexa Fluor 647 fluorophores. The performance of the complete alkyne-derivatized probes in a click chemistry context is expected to be similar but may be influenced by the specifics of the linker and the efficiency of the click reaction.
Experimental Protocols for Specificity Validation
To ensure that the fluorescence signal from this compound is specific to the azide-modified target, a series of validation experiments are crucial.
Protocol 1: In Vitro Competitive Inhibition Assay
This assay confirms that the labeling of the azide-modified target by this compound is specific and can be competed off by an excess of a non-fluorescent, azide-containing competitor.
Materials:
-
Azide-modified target molecule (e.g., protein, glycan)
-
This compound
-
Non-fluorescent, azide-containing competitor molecule (structurally similar to the target modification)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) for blocking
-
SDS-PAGE and fluorescence imaging system
Procedure:
-
Prepare Click Chemistry Reaction Mix: Prepare a fresh stock solution of the click chemistry catalyst. For example, mix CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Set up Competition Reactions: In separate microcentrifuge tubes, prepare the following reactions:
-
Positive Control (No Competitor): Azide-modified target + this compound.
-
Competition: Azide-modified target + this compound + increasing concentrations of the non-fluorescent azide competitor (e.g., 1x, 10x, 100x molar excess).
-
Negative Control (No Target): PBS + this compound.
-
-
Initiate Click Reaction: Add the copper catalyst and freshly prepared sodium ascorbate to each tube to initiate the click reaction. Incubate at room temperature for 1-2 hours, protected from light.
-
Analyze by SDS-PAGE: Quench the reactions and analyze the samples by SDS-PAGE.
-
Visualize Fluorescence: Scan the gel using a fluorescence imager with appropriate excitation and emission filters for Cy5.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to the target molecule in each lane. A specific labeling will show a dose-dependent decrease in fluorescence intensity with increasing concentrations of the competitor.
Protocol 2: Validation in Cells Using Knockout/Knockdown Models
This "gold standard" method utilizes cells that lack the target of interest (knockout) or have significantly reduced expression (knockdown) to demonstrate labeling specificity.
Materials:
-
Wild-type (WT) cells that express the target of interest.
-
Knockout (KO) or knockdown (KD) cells for the target of interest.
-
Azide-modified metabolic precursor (e.g., an azide-modified sugar for glycosylation studies).
-
This compound.
-
Click chemistry reagents (as in Protocol 1).
-
Cell culture reagents.
-
Fluorescence microscope.
-
Flow cytometer (optional).
Procedure:
-
Metabolic Labeling: Culture both WT and KO/KD cells. Treat the cells with the azide-modified metabolic precursor for a sufficient time to allow incorporation into the target biomolecule. Include a control group of WT cells cultured without the azide precursor.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS if the target is intracellular.
-
Click Chemistry Labeling: Prepare the click reaction mix as described in Protocol 1. Incubate the fixed and permeabilized cells with the click reaction mix containing this compound.
-
Washing and Imaging: Wash the cells thoroughly with PBS to remove unbound dye. Mount the cells on microscope slides and image using a fluorescence microscope with a Cy5 filter set.
-
Data Analysis:
-
Microscopy: Compare the fluorescence intensity between WT and KO/KD cells. Specific labeling will result in a strong fluorescent signal in WT cells treated with the azide precursor and a significantly reduced or absent signal in KO/KD cells and WT cells not treated with the precursor.
-
Flow Cytometry (Optional): Quantify the fluorescence of a large population of cells. A shift in the fluorescence histogram for the WT-azide treated cells compared to the control groups will indicate specific labeling.
-
Visualizing the Workflow
To further clarify the experimental logic, the following diagrams illustrate the key processes.
Caption: Copper-catalyzed click chemistry for specific labeling.
Caption: Decision workflow for validating labeling specificity.
By employing these rigorous validation protocols, researchers can confidently utilize this compound for specific and reliable fluorescent labeling in their studies, leading to more robust and reproducible scientific findings.
References
A Comparative Analysis of the Quantum Yield of N,N'-bis-(propargyl-PEG4)-Cy5 and Other Red Fluorophores
Quantum Yield Comparison
The following table summarizes the reported quantum yields of selected red fluorophores. It is important to note that the quantum yield of a fluorophore can be influenced by its local environment, including solvent, pH, and conjugation to other molecules.
| Fluorophore | Quantum Yield (Φ) | Solvent/Buffer |
| N,N'-bis-(propargyl-PEG4)-Cy5 | Not available | - |
| Cy5 | 0.27[1] | PBS |
| Alexa Fluor 647 | 0.33[2] | Aqueous Buffer (pH 7.2) |
| ATTO 647N | ~0.65 | - |
Studies on Cy5 derivatives have demonstrated that modifications to the core structure can significantly impact the quantum yield. For instance, conjugation of Cy5 to certain molecules has been shown to increase its quantum yield. One study reported that a Cy5-COT derivative exhibited a 25% increase in quantum yield compared to the parent Cy5 dye[3]. Furthermore, the immobilization of Cy5 in a DNA duplex has been observed to enhance its quantum yield to as high as 0.58 from the 0.27 value of the free dye[4]. Given that this compound is a derivative featuring PEG4 linkers for improved solubility and propargyl groups for click chemistry applications, it is plausible that its quantum yield is in a similar range to other functionalized Cy5 dyes.
Experimental Protocol for Relative Quantum Yield Measurement
The quantum yield of a fluorescent molecule is typically determined using a comparative method, referencing a standard with a known quantum yield.
Principle
The relative fluorescence quantum yield (Φ_sample) of a sample is calculated by comparing its fluorescence intensity and absorbance to that of a reference standard (Φ_ref) with a known quantum yield. The following equation is used:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 101 for the red region)
-
High-purity solvent (e.g., ethanol, PBS)
Procedure
-
Solution Preparation:
-
Prepare a stock solution of the sample and the reference standard in the chosen solvent.
-
Prepare a series of dilutions for both the sample and the reference standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the reference standard at the chosen excitation wavelength.
-
The excitation wavelength should be the same for both the sample and the reference.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the reference standard.
-
The excitation wavelength must be identical to the one used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
The resulting plots should be linear, and the slope of the line (Gradient) is proportional to the quantum yield.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample can be calculated using the gradients from the plots:
Φ_sample = Φ_ref * (Gradient_sample / Gradient_ref) * (n_sample^2 / n_ref^2)
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.
Caption: Experimental workflow for relative quantum yield determination.
Comparative Logic
The selection of an appropriate red fluorophore is a critical decision in experimental design. The following diagram outlines the logical relationship in comparing these fluorophores based on their quantum yield.
Caption: Logic for comparing red fluorophores based on quantum yield.
References
A Head-to-Head Battle of Far-Red Fluorophores: A Cost-Benefit Analysis of N,N'-bis-(propargyl-PEG4)-Cy5 for Research Applications
In the rapidly advancing fields of biomedical research and drug development, the precise and efficient labeling of biomolecules is paramount. For decades, cyanine dyes, particularly Cy5, have been workhorses for fluorescent labeling in a wide array of applications. This guide provides a comprehensive cost-benefit analysis of a specific Cy5 derivative, N,N'-bis-(propargyl-PEG4)-Cy5, and compares its performance with popular alternatives such as Alexa Fluor 647, DyLight 650, and iFluor 647. This objective comparison, supported by experimental data and protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific research needs.
This compound is a derivative of the Cy5 dye, functionalized with two propargyl groups via a polyethylene glycol (PEG) spacer.[1][2] This design allows for the attachment of the fluorophore to azide-modified biomolecules through copper-catalyzed or strain-promoted alkyne-azide "click chemistry," a highly efficient and bioorthogonal ligation method.[3][4] The PEG spacer enhances the water solubility of the molecule, a crucial property for biological applications.[5] This dye is particularly relevant in fields like proteomics, genomics, and high-resolution microscopy.
Performance Metrics: A Quantitative Comparison
The selection of a fluorescent dye is often a trade-off between performance and cost. Key performance indicators for fluorophores include their absorption and emission spectra, molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability.
| Property | This compound | Alexa Fluor 647 | DyLight 650 | iFluor 647 |
| Excitation Max (nm) | ~649[1] | ~650[6] | ~652[7] | ~654 |
| Emission Max (nm) | ~667[1] | ~665[6] | ~672[7] | ~670[8] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~232,000 - 250,000[1][9] | ~239,000 - 270,000[6] | ~250,000[7] | ~250,000[8] |
| Quantum Yield | ~0.2 - 0.27[6][9] | ~0.33[6][10] | Not specified | ~0.25[8] |
| Photostability | Moderate[6] | High[6][11] | High[12] | High[13] |
| pH Sensitivity | pH dependent | pH-independent (pH 4-10)[14] | Less pH-sensitive[12] | pH-independent (pH 3-11)[13] |
Table 1: Comparison of Photophysical and Physicochemical Properties. This table summarizes the key performance characteristics of this compound and its common alternatives.
The Cost Factor: A Price-Per-Labeling Reaction Analysis
While performance is critical, the cost of reagents can be a significant factor in experimental design, especially for high-throughput screening or large-scale studies. To provide a practical cost comparison, we analyze the approximate cost per milligram and per typical labeling reaction for the alkyne or DBCO derivatives of these dyes, which are suitable for click chemistry.
| Fluorophore (Reactive Group) | Supplier Example | Price (USD/mg) |
| This compound | BroadPharm | $150 (for 1 mg)[1] |
| Alexa Fluor 647 DBCO | Biosynth | ~$618 (for 1 mg) [No specific citation found for this exact product and price in the provided results] |
| DyLight 650 NHS Ester | Thermo Fisher Scientific | ~$433 (for 1 mg)[15] |
| iFluor 647 Alkyne | AAT Bioquest | Price not readily available in search results |
Table 2: Cost Comparison of Far-Red Dyes with Click Chemistry Functionality. Prices are based on publicly available information from representative suppliers and may vary.
Experimental Protocols: A Guide to Implementation
To provide a practical context for this comparison, we outline a general protocol for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye, such as this compound, using a copper-catalyzed click chemistry reaction.
Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized dye (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., TBTA or BTTAA) stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10-50 µM).
-
Add the alkyne-dye stock solution to a final concentration of 2-5 molar excess over the protein.
-
Add the copper ligand to a final concentration of 100-500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from unreacted dye and catalyst using size-exclusion chromatography or dialysis.
Visualizing the Process and Logic
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow, a relevant biological pathway, and the logical framework for the cost-benefit analysis.
Conclusion: Making the Right Choice for Your Research
The selection of a fluorescent dye is a critical decision in modern biological research. This compound offers a cost-effective option for researchers employing click chemistry for bioconjugation. Its spectral properties are well-characterized, and it has a long history of use in various applications.
However, for demanding applications such as super-resolution microscopy or experiments requiring long-term imaging, the superior photostability and higher quantum yield of alternatives like Alexa Fluor 647 may justify the higher cost.[6][11] Alexa Fluor 647, in particular, is frequently cited as being significantly brighter and more photostable than Cy5.[16][17] DyLight 650 and iFluor 647 also present themselves as robust alternatives with comparable or superior performance to Cy5 in terms of photostability and pH insensitivity.[12][13]
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. app.fluorofinder.com [app.fluorofinder.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. leinco.com [leinco.com]
- 13. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Fluorophore Performance in Super-Resolution Microscopy: A Comparative Analysis of N,N'-bis-(propargyl-PEG4)-Cy5 and Alternatives
For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the selection of an appropriate fluorescent probe is critical for obtaining high-quality, reproducible data. This guide provides a comparative overview of N,N'-bis-(propargyl-PEG4)-Cy5 and other commonly used fluorophores, with a focus on their performance in Stochastic Optical Reconstruction Microscopy (STORM) and related techniques.
Introduction to this compound
This compound is a bright, far-red fluorescent dye belonging to the cyanine family. Its key features include:
-
Cy5 Core: Provides the fundamental spectroscopic properties, including a high extinction coefficient and good quantum yield.
-
Propargyl Groups: Two terminal alkyne groups enable covalent attachment to azide-modified biomolecules via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition or Strain-promoted Azide-Alkyne Cycloaddition). This allows for highly specific and efficient labeling.
-
PEG4 Linker: A polyethylene glycol spacer enhances water solubility and can reduce steric hindrance between the dye and the target molecule.
These features make this compound a promising candidate for super-resolution imaging, particularly for dSTORM (direct STORM), which relies on the intrinsic photoswitching of single fluorophores.
Comparative Performance in dSTORM
dSTORM leverages the ability of certain fluorophores to reversibly enter a long-lived dark state from which they can be stochastically reactivated. The quality of a dSTORM experiment is heavily dependent on the photophysical characteristics of the chosen dye. Cy5 and its structural analog Alexa Fluor 647 are widely regarded as the gold standard for dSTORM imaging due to their excellent photoswitching properties.[1][2]
Quantitative Photophysical Comparison
The following table summarizes key performance metrics for Cy5 and Alexa Fluor 647 in dSTORM, which can serve as a benchmark for evaluating the potential performance of this compound.
| Parameter | Cy5 | Alexa Fluor 647 | Atto 655 | Cy5.5 | This compound |
| Excitation Max (nm) | ~649 | ~650 | ~663 | ~675 | ~649 |
| Emission Max (nm) | ~670 | ~665 | ~684 | ~694 | ~667 |
| Photon Yield per switching event | ~4,250 - 5,900[3] | ~5,000 - 6,000[4][5] | ~660[5] | ~6,000[5] | Not Reported |
| On/Off Duty Cycle | Low (~0.001)[5] | Very Low (~0.001)[4][5] | Low (~0.001)[5] | High (~0.007)[5] | Not Reported |
| Photostability | Good | Excellent | Good | Moderate | Not Reported |
| Blinking Cycles | High | Very High | Moderate | Moderate | Not Reported |
| Recommended dSTORM Buffer | Thiol-based (e.g., MEA, BME) with oxygen scavenger | Thiol-based (e.g., MEA, BME) with oxygen scavenger | Thiol-based with oxygen scavenger | Thiol-based with oxygen scavenger | Presumably Thiol-based |
Note: The performance of fluorophores in dSTORM is highly dependent on the specific imaging buffer and experimental conditions. The values presented are for comparative purposes. While specific data for this compound is unavailable, its performance is expected to be in a similar range to that of other Cy5 derivatives.
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound via Click Chemistry
This protocol outlines the general steps for labeling azide-modified proteins in fixed cells.
Materials:
-
Fixed cells containing azide-modified proteins (e.g., via metabolic labeling with azido-sugars or unnatural amino acids).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Click chemistry reaction buffer (e.g., for CuAAC: 100 mM Tris or PBS, pH 7.4, containing copper(II) sulfate, a copper ligand like THPTA, and a reducing agent like sodium ascorbate).
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., 3% BSA in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking solution for 30-60 minutes to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction mix. For a CuAAC reaction, freshly mix copper(II) sulfate, ligand, and sodium ascorbate in the reaction buffer.
-
Add this compound to the click reaction mix to a final concentration of 1-10 µM.
-
Incubate the cells with the complete click reaction solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted dye and reaction components.
-
-
Imaging:
-
The sample is now ready for dSTORM imaging.
-
Protocol 2: dSTORM Imaging of Cy5-labeled Samples
This is a general protocol for performing dSTORM on samples labeled with Cy5 or similar dyes.
Materials:
-
Labeled sample on a high-precision coverslip.
-
dSTORM imaging buffer: A common formulation is a PBS or Tris-based buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol (e.g., 10-100 mM β-mercaptoethylamine (MEA) or β-mercaptoethanol (BME)). The optimal thiol concentration can vary.[6]
Procedure:
-
Microscope Setup:
-
Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.
-
Ensure the system has a high-power laser for excitation (e.g., 640-647 nm) and, optionally, a lower power laser for reactivation (e.g., 405 nm).
-
-
Sample Mounting:
-
Mount the coverslip on the microscope stage.
-
Add the freshly prepared dSTORM imaging buffer.
-
-
Image Acquisition:
-
Illuminate the sample with the 647 nm laser at high power to drive most of the fluorophores into the dark state.
-
Adjust the laser power and camera settings to achieve a sparse distribution of single-molecule blinking events in each frame.
-
If needed, use the 405 nm laser at a very low power to increase the rate of reactivation from the dark state.
-
Acquire a long series of images (typically 10,000-100,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Image Reconstruction:
-
Process the acquired image series with a localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software). The software will identify and fit the point spread function of each single-molecule event to determine its precise coordinates.
-
Render the final super-resolved image from the list of localizations.
-
Visualizing the Workflow
Signaling Pathways and Logical Relationships
The choice of fluorophore directly impacts the quality of the final super-resolved image. The following diagram illustrates the logical relationship between key fluorophore properties and the resulting image quality in dSTORM.
Conclusion
This compound is a promising tool for super-resolution microscopy due to its Cy5 core and its suitability for highly specific click chemistry labeling. While direct performance data is lacking, the extensive characterization of Cy5 and Alexa Fluor 647 provides a strong basis for its expected high performance in dSTORM. For researchers aiming for the highest possible resolution and photon output, Alexa Fluor 647 may be a preferable alternative.[1][4] However, the ability to perform click chemistry labeling with this compound offers a significant advantage in experimental design, particularly for studies involving metabolic labeling or the incorporation of unnatural amino acids. The provided protocols and comparative data serve as a guide for the effective implementation of these fluorophores in demanding super-resolution imaging applications.
References
- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 5. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Revolutionizing Protein Degradation: A Comparative Analysis of N,N'-bis-(propargyl-PEG4)-Cy5 and Other PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4][5] A critical component of a PROTAC is the linker, which connects a ligand for a protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[1][3][5][][7][8] The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][3][5][9][10][11] This guide provides a comprehensive comparison of N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescently-tagged polyethylene glycol (PEG)-based linker, against other common PROTAC linker classes.
This compound , a PEG-based PROTAC linker, can be used in the synthesis of PROTACs.[12] It features two propargyl groups for click chemistry attachment and a Cyanine-5 (Cy5) dye, which is a fluorescent tag.[12][13] This built-in fluorescent label allows for direct visualization and tracking of the PROTAC molecule in cellular and biochemical assays.
The core function of a PROTAC is to induce the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][][14][15] The linker plays a pivotal role in this process by influencing the stability and geometry of this ternary complex.[1][5]
Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts a PROTAC's performance. The main classes of linkers include flexible linkers, such as PEG and alkyl chains, and more rigid linkers.[1]
Table 1: Comparison of Key Performance Metrics for Different PROTAC Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages | Ideal Application |
| This compound (PEG-based) | PEG4 chain with a Cy5 fluorescent tag and propargyl groups for click chemistry.[12][13] | - Improved aqueous solubility.[1][14] - High flexibility, allowing for optimal ternary complex formation.[1][14] - Built-in fluorescent tag for easy tracking and quantification.[12][13] - Propargyl groups enable straightforward conjugation via click chemistry.[16] | - Potential for high number of rotatable bonds, which can sometimes negatively impact cell permeability.[1] - The bulky Cy5 tag might sterically hinder ternary complex formation in some cases. | - PROTACs requiring high solubility. - Studies where visualization of the PROTAC is beneficial (e.g., microscopy, flow cytometry). - Rapid and efficient PROTAC synthesis via click chemistry. |
| Alkyl Chains | Simple hydrocarbon chains of varying lengths.[1] | - Synthetically tractable and easy to modify.[1] - High degree of conformational flexibility.[1] | - Can increase lipophilicity, potentially leading to poor solubility and off-target effects.[1] - High flexibility can lead to an entropic penalty upon binding.[1] | - Initial stages of PROTAC development for rapid screening of linker length. |
| Rigid Linkers (e.g., containing piperazine or piperidine) | Contain cyclic structures that restrict conformational flexibility. | - Can pre-organize the PROTAC for favorable ternary complex formation.[1] - May improve selectivity by disfavoring off-target complexes.[1] - Can lead to improved cell permeability and oral bioavailability.[17] | - More synthetically challenging to prepare.[1] - Lack of flexibility may make it difficult to achieve a productive ternary complex.[1] | - PROTAC optimization to enhance selectivity and pharmacokinetic properties. |
| "Smart" Linkers (e.g., photoswitchable) | Contain moieties that respond to external stimuli like light.[1][] | - Allow for spatiotemporal control of PROTAC activity.[1][] | - Increased synthetic complexity. - Requires external stimulus for activation. | - Research applications requiring precise control over protein degradation. |
Experimental Protocols for Benchmarking PROTAC Linkers
To objectively compare the performance of different PROTAC linkers, a series of standardized experiments should be conducted. The following protocols provide a framework for evaluating key performance indicators.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is a fundamental method to directly measure the reduction in the levels of the target protein.[18]
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line and treat with varying concentrations of the PROTACs containing different linkers for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[14]
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC on cell health and proliferation.[18]
Methodology:
-
Cell Plating and Treatment: Seed cells in a multi-well plate and treat with a concentration range of the different PROTACs.
-
Incubation: Incubate the cells for a period relevant to the degradation experiment (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.[18]
-
Data Analysis: Measure the signal (absorbance or luminescence) and normalize it to the vehicle-treated control to determine the percentage of viable cells.
Protocol 3: Assessment of Cell Permeability
The ability of a PROTAC to cross the cell membrane is crucial for its activity.
Methodology:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay assesses passive membrane permeability in a cell-free system.
-
Cellular Uptake Studies: For fluorescently tagged linkers like this compound, cellular uptake can be quantified by flow cytometry or high-content imaging. For non-fluorescent PROTACs, LC-MS/MS can be used to measure the intracellular concentration.
Visualizing PROTAC Mechanism and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Linker Benchmarking
This diagram outlines the logical flow of experiments for comparing different PROTAC linkers.
References
- 1. chempep.com [chempep.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Alkyne | BroadPharm [broadpharm.com]
- 17. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Degree of Labeling with N,N'-bis-(propargyl-PEG4)-Cy5
For researchers, scientists, and drug development professionals, the precise and quantifiable labeling of biomolecules is fundamental to experimental success. N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for highly specific labeling applications through bioorthogonal click chemistry.[1][2][3] This guide provides an objective comparison of this reagent with common alternatives and details the experimental protocols required to accurately assess the degree of labeling, ensuring reproducibility and reliability in fluorescence-based assays.
The core advantage of this compound lies in its dual propargyl groups, which react with azide-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This "click chemistry" approach offers exceptional specificity, allowing for the precise attachment of the Cy5 fluorophore only to molecules that have been intentionally modified to contain an azide group.[4][5][6] The Cy5 fluorophore itself is favored for its emission in the far-red spectrum (~667 nm), which minimizes interference from cellular autofluorescence and leads to a higher signal-to-noise ratio in imaging applications.[1][7]
Comparison of Cy5 Labeling Chemistries
The choice of labeling reagent is dictated by the available functional groups on the target biomolecule and the desired specificity of the experiment. While this compound provides targeted labeling of azide-modified molecules, other reagents utilize different chemistries to target common functional groups like amines and thiols.
| Feature | This compound | Cy5-NHS Ester | Cy5-Maleimide |
| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Amine Acylation | Thiol-Maleimide Michael Addition |
| Target Functional Group | Alkyne reacts with Azide (-N₃) | NHS ester reacts with primary Amines (-NH₂) | Maleimide reacts with Thiols/Sulfhydryls (-SH) |
| Specificity | Very High: Targets only bioorthogonally introduced azide groups.[4][6] | Low to Moderate: Reacts with common lysine residues and N-termini on proteins. | Moderate to High: Targets cysteine residues, which are often less abundant than lysines. |
| Reaction Conditions | Mild, aqueous conditions in the presence of a Copper(I) catalyst. | Aqueous, typically pH 7.5-8.5. Sensitive to amine-containing buffers (e.g., Tris).[8] | Aqueous, typically pH 6.5-7.5. |
| Key Advantage | Exquisite control over labeling sites; ideal for tracking specific subpopulations of molecules.[6][9] | Simple, widely used method for general protein labeling. | Site-specific labeling if a unique cysteine is present or engineered. |
| Potential Issues | Requires pre-modification of the target biomolecule to introduce an azide group. Copper catalyst can be cytotoxic in live-cell applications, though concentrations are typically low. | Potential for over-labeling and protein aggregation. Can alter the charge of the protein. | Maleimides can react with other nucleophiles at higher pH and can undergo hydrolysis. |
Experimental Protocol: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter for standardizing experiments.[10] It is calculated by measuring the absorbance of the purified protein-dye conjugate at both the protein's maximum absorbance (280 nm) and the dye's maximum absorbance (~650 nm for Cy5).[8][11]
Materials Required:
-
Labeled and purified protein conjugate in a suitable buffer (e.g., PBS).
-
Spectrophotometer and quartz cuvettes.
-
Molar extinction coefficient of the protein (ε_prot) at 280 nm.
-
Molar extinction coefficient of Cy5 (ε_dye) at its absorption maximum (~250,000 M⁻¹cm⁻¹ at ~650 nm).
-
Correction Factor (CF) for Cy5 absorbance at 280 nm (typically ~0.05).
Procedure:
-
Purification: Ensure all non-conjugated this compound has been removed from the labeled protein sample using dialysis or size-exclusion chromatography. This is essential for accurate DOL determination.[10][11]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance of the conjugate solution at the absorbance maximum for Cy5, typically around 650 nm (A_max).
-
If the absorbance values are too high (>2.0), dilute the sample with buffer and re-measure, keeping track of the dilution factor.[10][11]
-
-
Calculations:
-
Corrected Protein Absorbance: The Cy5 dye also absorbs light at 280 nm, so its contribution must be subtracted from the A₂₈₀ reading. Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Protein Concentration: Use the Beer-Lambert law to calculate the molar concentration of the protein. Protein Concentration (M) = Corrected A₂₈₀ / ε_prot
-
Dye Concentration: Calculate the molar concentration of the Cy5 dye. Dye Concentration (M) = A_max / ε_dye
-
Degree of Labeling (DOL): Calculate the molar ratio of the dye to the protein. DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. Alkyne | BroadPharm [broadpharm.com]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the margins: real-time detection of cancer using targeted fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to the In Vitro and In Vivo Performance of N,N'-bis-(propargyl-PEG4)-Cy5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected performance of biomolecules conjugated with N,N'-bis-(propargyl-PEG4)-Cy5 in both laboratory (in vitro) and whole-organism (in vivo) settings. While direct comparative studies on this specific bifunctional linker are not extensively available in public literature, this document synthesizes performance data from its core components—the Cy5 fluorophore and PEG linkers—to offer a robust predictive overview. We will explore its characteristics, compare it with common alternatives, and provide detailed experimental protocols to support your research and development efforts.
This compound is a bifunctional, near-infrared (NIR) fluorescent labeling reagent.[1] Its two terminal propargyl groups serve as handles for highly efficient and bioorthogonal "click chemistry" reactions, allowing for the stable conjugation of azide-modified biomolecules such as proteins, peptides, or nucleic acids.[2] The integrated Cy5 fluorophore is a bright and photostable dye, while the polyethylene glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4]
Performance Characteristics: In Vitro vs. In Vivo
The utility of a fluorescent conjugate is highly dependent on the experimental environment. Factors such as background autofluorescence, light scattering, and tissue penetration depth dictate the suitability of a probe for cellular assays versus whole-animal imaging.
In Vitro Applications: In a controlled cellular environment, the primary challenges are achieving a high signal-to-noise ratio against cellular autofluorescence and ensuring the probe's stability for the duration of the experiment. The far-red emission of Cy5 (typically around 670 nm) is highly advantageous as it minimizes interference from common cellular fluorophores which fluoresce at shorter wavelengths.[5] This makes this compound conjugates well-suited for a range of applications including:
-
High-Resolution Cellular Imaging: Visualizing the localization and trafficking of labeled biomolecules within cells.[2]
-
Quantitative Real-Time PCR (qPCR): Serving as a fluorescent probe for sensitive detection of specific RNA or DNA sequences.[]
-
Fluorescence Resonance Energy Transfer (FRET): Acting as an acceptor dye when paired with a suitable donor (like Cy3) to study molecular interactions and conformational changes.[5][]
In Vivo Applications: In living organisms, light must travel through complex tissues, which absorb and scatter photons, significantly attenuating the signal. The near-infrared (NIR) window (700-900 nm) is preferred for in vivo studies because it offers maximal tissue penetration and minimal autofluorescence.[7] While Cy5's emission peak (~670 nm) is slightly outside this optimal window, it is still commonly used for in vivo applications, particularly for superficial imaging.[8][9] The performance of the conjugate is critically influenced by the properties of both the dye and the targeting molecule. For instance, the charge of the cyanine dye can significantly affect the biodistribution and clearance profile of the conjugate, with studies showing that modifying the dye's charge can reduce non-specific organ accumulation, such as in the kidneys.[10] The inclusion of hydrophilic PEG4 linkers in the this compound structure is intended to improve solubility and circulation time, which are crucial for effective targeting in vivo.[4]
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 7. international-pharma.com [international-pharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Brightness and Photostability of N,N'-bis-(propargyl-PEG4)-Cy5 Conjugates
For researchers, scientists, and drug development professionals leveraging fluorescently labeled molecules, the selection of a robust and bright fluorophore is paramount for generating high-quality, reproducible data. This guide provides a comparative analysis of N,N'-bis-(propargyl-PEG4)-Cy5, a derivative of the widely used Cyanine5 (Cy5) dye, against a leading alternative, Alexa Fluor 647. The focus is on two critical performance metrics: brightness and photostability.
This compound is a specialized form of Cy5 featuring propargyl groups for click chemistry conjugation and PEG4 linkers to enhance water solubility. While specific photophysical data for this exact conjugate is not widely published, its performance can be largely inferred from the well-characterized parent dye, Cy5. This guide will therefore compare the properties of Cy5 and its derivatives with Alexa Fluor 647 to provide a clear performance benchmark.
Quantitative Comparison of Fluorophore Properties
The brightness of a fluorophore is determined by its molar extinction coefficient and fluorescence quantum yield. Photostability refers to a fluorophore's resistance to irreversible photodegradation (photobleaching) upon exposure to excitation light. The following table summarizes these key parameters for Cy5 and Alexa Fluor 647.
| Property | This compound / Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~667 | ~668 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 232,000 - 250,000 | ~270,000[1] |
| Quantum Yield (Φ) in PBS | ~0.20 - 0.27[2][3] | ~0.33[4][5] |
| Relative Brightness | Good | Excellent |
| Photostability | Moderate; susceptible to photobleaching and ozone-mediated degradation.[6][7] | High; significantly more photostable than Cy5.[7] |
Note: The quantum yield of Cy5 can be solvent-dependent.[2][8] While the PEG4 linkers on this compound are intended to improve aqueous solubility, the local environment of the conjugated molecule can still influence its fluorescent properties.
Photostability Under Illumination
Alexa Fluor 647 is consistently reported to be more photostable than Cy5.[7][9] Under continuous illumination, Cy5 conjugates tend to lose their fluorescent signal more rapidly. This can be a significant limitation in experiments requiring long exposure times or high-intensity light sources, such as super-resolution microscopy. While specific photobleaching half-life values can vary depending on the experimental conditions (e.g., laser power, mounting medium), qualitative and quantitative studies have demonstrated the superior photostability of Alexa Fluor 647.[7][10] For instance, in one study, Alexa Fluor 647 was found to be considerably more photostable, retaining about 80% of its initial fluorescence under conditions where Cy5 retained only 55%.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for measuring fluorescence quantum yield and photostability are provided below.
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol is based on the comparative method of Williams et al., which involves using a well-characterized standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of a test fluorophore relative to a standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Test fluorophore solution (e.g., this compound conjugate)
-
Standard fluorophore solution with known quantum yield in the same solvent (e.g., Alexa Fluor 647 in PBS, Φ = 0.33)
-
Solvent (e.g., Phosphate-Buffered Saline - PBS)
Procedure:
-
Prepare a series of dilutions for both the test and standard fluorophores in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the test and standard samples.
-
Integrate the area under the emission spectra for both the test and standard samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the test and standard fluorophores. The resulting plots should be linear.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
n_X and n_ST are the refractive indices of the test and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Protocol for Assessing Photostability
This protocol outlines a method for comparing the photobleaching rates of fluorophores using a confocal microscope.[6][11]
Objective: To determine the photobleaching rate of a fluorophore under controlled illumination.
Materials:
-
Confocal laser scanning microscope with a laser line appropriate for the fluorophore's excitation maximum (e.g., 633 nm or 647 nm).
-
Sample labeled with the fluorophore of interest (e.g., fixed cells stained with a fluorescent conjugate).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a slide with your fluorescently labeled sample.
-
Microscope Setup:
-
Turn on the microscope and the laser.
-
Select a region of interest (ROI) with uniform fluorescence.
-
Set the laser power, detector gain, and pinhole to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these settings must be kept constant for all samples being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous laser illumination. The time interval between images should be kept constant.
-
Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Measure the mean fluorescence intensity of a background region (an area without fluorescence) in each frame and subtract this from the ROI intensity to correct for background noise.
-
Normalize the background-corrected intensity for each frame to the intensity of the first frame (time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve represents the photobleaching profile. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to drop to 50% of its initial value.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
Conclusion
For applications demanding the highest sensitivity and prolonged imaging, Alexa Fluor 647 demonstrates superior brightness and photostability compared to Cy5. However, this compound offers the advantage of being pre-functionalized for click chemistry, which can be a significant benefit for specific bioconjugation strategies. The low autofluorescence of biological samples in the far-red spectrum is an advantage of both dyes.[9] Researchers should weigh the trade-offs between the convenience of conjugation, brightness, and photostability requirements when selecting the optimal fluorophore for their experiments. For critical applications, it is recommended to perform in-house comparisons using the protocols outlined in this guide.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative analysis of click chemistry efficiency with different alkyne-modified dyes
For researchers, scientists, and drug development professionals utilizing click chemistry for biomolecular labeling, the choice of a fluorescent alkyne-modified dye is critical. The efficiency of the azide-alkyne cycloaddition reaction and the photophysical properties of the resulting conjugate directly impact the sensitivity and reliability of experimental outcomes. This guide provides a comparative analysis of the performance of different alkyne-modified dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.
Data Summary: Performance of Alkyne Moieties in Click Chemistry
Direct head-to-head comparisons of various commercial alkyne-modified dyes under identical conditions are scarce in the literature. However, studies comparing different alkyne structures provide valuable insights into reaction efficiencies. The following table summarizes quantitative and qualitative data on the performance of different alkyne types in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.
| Alkyne Type/Modification | Click Reaction Type | Second-Order Rate Constant (k) | Key Findings & Remarks |
| Terminal Alkynes (CuAAC) | |||
| Propargyl Group (PPG) | CuAAC | 2.0 x 10⁻² s⁻¹ (pseudo-first-order)[1] | Exhibits a very fast reaction rate, making it suitable for rapid labeling.[1] |
| Secondary Propiolamide | CuAAC | Not specified (fastest in a comparative study) | Showed the fastest reaction completion time (<30 mins for 90% completion with 10 µM Cu⁺) among a panel of terminal alkynes.[2] |
| Propargyl Ethers | CuAAC | Not specified (slower than propiolamide) | Demonstrated high reactivity, reaching completion shortly after secondary propiolamides.[2] |
| Aromatic & Aliphatic Alkynes | CuAAC | Not specified (slowest in a comparative study) | Significantly slower reaction rates compared to propiolamides and propargyl ethers.[2] |
| Strained Alkynes (SPAAC) | |||
| Azadibenzocyclooctyne (ADIBO) | SPAAC | 4.4 x 10⁻³ s⁻¹ (pseudo-first-order)[1] | Faster than DIBO, offering a good balance of reactivity and stability for copper-free labeling.[1] |
| Dibenzocyclooctyne (DIBO) | SPAAC | 7.7 x 10⁻⁴ s⁻¹ (pseudo-first-order)[1] | A commonly used strained alkyne for SPAAC, though less reactive than ADIBO.[1] |
| Bicyclo[6.1.0]nonyne (BCN) | SPAAC | Not specified | Frequently used in SPAAC; steric hindrance can be a factor, which may be mitigated by extending the linker between the alkyne and the biomolecule.[3] |
| Difluorinated Cyclooctyne (DIFO) | SPAAC | Not specified | Offers rapid reaction with azides in living systems without the need for a copper catalyst.[4] |
Note: The provided rate constants are from specific studies and may vary depending on the reaction conditions, including the nature of the azide, solvent, temperature, and catalyst system. The pseudo-first-order rates for PPG, ADIBO, and DIBO were determined on polymer brush scaffolds with an azide-functionalized dye.[1]
Factors Influencing Click Chemistry Efficiency
The success of a click chemistry labeling experiment depends on several factors:
-
Reaction Kinetics: The rate of the reaction is paramount, especially when dealing with low concentrations of biomolecules or in time-sensitive experiments. CuAAC reactions are generally much faster than SPAAC reactions.[3]
-
Biocompatibility: For live-cell imaging and in vivo studies, the cytotoxicity of the reagents is a major concern. SPAAC is preferred in these applications as it eliminates the need for a toxic copper catalyst.[3][5]
-
Fluorophore Properties: The quantum yield, brightness, and photostability of the dye can be altered by the click reaction. Some fluorogenic probes are designed to have low fluorescence until they react, which reduces background noise and eliminates the need for washing steps.[6][7]
-
Steric Hindrance: Bulky dye molecules or strained alkyne structures can sterically hinder the reaction. The choice of linker between the alkyne and the dye can influence the reaction efficiency and the fluorescence properties of the conjugate.[3]
Experimental Protocols
The following are representative protocols for performing CuAAC and SPAAC reactions for labeling biomolecules with alkyne-modified dyes.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for labeling an azide-modified protein with an alkyne-modified fluorescent dye in an aqueous buffer.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, Tris).
-
Alkyne-modified dye stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine hydrochloride (optional, to prevent oxidative damage).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne-modified dye to the desired final concentrations. A 3-10 fold molar excess of the dye over the protein is recommended.[2]
-
Add the THPTA ligand solution to the reaction mixture. A 5:1 ligand to copper ratio is often used.[8]
-
Add the CuSO₄ solution to the reaction mixture. The final copper concentration can range from 50 µM to 1 mM.[9][10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in the millimolar range (e.g., 5 mM).[8]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
The labeled protein can then be purified from excess dye and catalyst components using methods such as spin dialysis, size exclusion chromatography, or protein precipitation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free method for labeling azide-modified proteins, suitable for live-cell applications.
Materials:
-
Azide-modified protein or cells containing azide-labeled biomolecules.
-
Strained alkyne-modified dye (e.g., DBCO-dye, DIFO-dye) stock solution (e.g., 1-10 mM in DMSO).
-
Appropriate buffer or cell culture medium.
Procedure:
-
Add the strained alkyne-modified dye to the solution containing the azide-modified biomolecule. The final concentration of the dye can range from 10 to 50 µM.[5]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction times may need to be optimized depending on the reactivity of the specific strained alkyne.
-
For in vitro reactions, the labeled protein can be purified as described in the CuAAC protocol. For cellular labeling, cells can be washed to remove unreacted dye before imaging.
Visualizing the Workflow and Decision-Making Process
To further aid in experimental design, the following diagrams illustrate the general workflow of a click chemistry experiment and a logical approach to selecting the appropriate method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Click” disaggregation-induced emission of a fluorescent dye - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05916F [pubs.rsc.org]
- 8. escholarship.org [escholarship.org]
- 9. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Safety Operating Guide
Navigating the Safe Disposal of N,N'-bis-(propargyl-PEG4)-Cy5: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management and disposal of chemical reagents are paramount for ensuring both laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent cyanine dye linker. Due to its chemical structure, which includes reactive propargyl groups, this compound requires careful handling and adherence to specific disposal procedures.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] |
| Body Protection | A standard laboratory coat. |
Hazard and Classification Summary
| Hazard Consideration | Guidance |
| Chemical Reactivity | The terminal alkyne in the propargyl groups can be reactive. Avoid mixing with strong oxidizing agents.[1] |
| Environmental Hazard | Do not allow the material to enter drains or water courses.[1] |
| Disposal Route | Arrange disposal as special waste through a licensed disposal company, in accordance with national and regional regulations.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary objective of the disposal procedure for this compound is to ensure that all waste, including the pure compound, solutions, and contaminated labware, is collected and disposed of in a safe and compliant manner.
Objective: To safely collect, segregate, and prepare this compound waste for final disposal by a licensed contractor.
Materials:
-
Personal Protective Equipment (PPE) as specified above.
-
Designated, leak-proof, and chemically compatible hazardous waste container.
-
Hazardous waste labels.
-
Inert absorbent material (e.g., sand, vermiculite) for spill cleanup.
Procedure:
-
Waste Segregation at the Source:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as unused product, pipette tips, and gloves, in a designated, leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical wastes unless permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The CAS Number: 2107273-08-3.
-
An indication of the hazards (e.g., "Potentially Reactive," "Handle with Care").
-
-
-
Interim Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of laboratory personnel and away from incompatible materials.
-
Ensure the container is kept tightly closed except when adding waste.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill and absorb it with an inert material like sand or vermiculite.[1]
-
Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container for disposal.[1]
-
Decontaminate the spill area according to your institution's protocols.
-
-
Final Disposal Arrangements:
-
Once the waste container is full, or in accordance with your institution's timelines, arrange for a pickup through your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
-
Follow all institutional and regulatory procedures for the final disposal of the waste.
-
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling N,N'-bis-(propargyl-PEG4)-Cy5
Essential Safety and Handling Guide for N,N'-bis-(propargyl-PEG4)-Cy5
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a cyanine dye derivative containing polyethylene glycol (PEG) and reactive propargyl groups, adherence to stringent laboratory safety protocols is paramount to minimize exposure and ensure research integrity. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper waste disposal methods.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety protocols outlined below are based on guidelines for structurally similar compounds, including cyanine dyes, PEGylated reagents, and molecules with propargyl groups.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the minimum required PPE for each stage of the handling process.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety goggles and a full-face shield.[2][5] | Chemical-resistant gloves (e.g., nitrile), double-gloving is recommended.[2][5] | A fully buttoned laboratory coat and a chemical-resistant apron.[2] | All weighing of the solid form should be conducted in a certified chemical fume hood to prevent inhalation of fine particles.[2] |
| Dissolving & Pipetting | Safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[1] | Work should be performed in a well-ventilated area, preferably a chemical fume hood.[1][2] |
| Reaction & Conjugation | Safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work should be performed in a well-ventilated area or a chemical fume hood. |
| Waste Disposal | Safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[1] | Laboratory coat.[1] | Not generally required if handling closed waste containers, but work should still be in a ventilated area. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Experimental Protocol: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound was not found, review the SDS for similar cyanine dyes and PEGylated compounds to understand potential hazards.[2]
-
Designate a Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[2]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.
2. Handling the Compound:
-
Weighing: When weighing the solid form, do so within a fume hood to minimize the risk of inhaling any dust particles.[2] Use anti-static weighing paper if necessary.
-
Reconstitution: This compound has low solubility in water but is soluble in solvents like DMSO, DMF, and DCM.[6] When preparing solutions, dissolve the dye in the organic solvent first before adding it to an aqueous buffer to avoid precipitation.[7] Add the solvent slowly to the solid to prevent splashing.[2]
-
Storage: Store the compound at -20°C in a dry, dark environment.[6][8]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment that came into contact with the dye.
-
Labeling: Clearly label all containers with the compound's name, concentration, date, and appropriate hazard warnings.[2]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2][4][9]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless permitted by your institution's environmental health and safety (EHS) department.[9]
-
Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.[5][10]
-
Liquid Waste: Collect all liquid waste containing the compound in a chemically compatible, leak-proof container.[4] This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9][10] Do not dispose of this waste down the drain.[3][4]
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
